Histidinyl-Leucine
Description
Properties
IUPAC Name |
2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-7(2)3-10(12(18)19)16-11(17)9(13)4-8-5-14-6-15-8/h5-7,9-10H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFKFJORZBJVNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998847 | |
| Record name | N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7763-65-7 | |
| Record name | N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Histidinyl-Leucine (His-Leu): Structural Characterization and Analytical Profiling in ACE Kinetics
[1][2][3][4]
Executive Summary
Histidinyl-Leucine (His-Leu) is a bioactive dipeptide (
This technical guide details the physicochemical identity of His-Leu, its role in the Renin-Angiotensin System (RAS), and validated protocols for its quantification using LC-MS/MS, moving beyond traditional spectrophotometric assays.[1][2][3][4]
Part 1: Chemical Identity & Structural Analysis[2]
Molecular Constitution
His-Leu is a heterodimeric dipeptide composed of L-Histidine at the N-terminus and L-Leucine at the C-terminus.[1][2][3][4] The peptide bond connects the
| Parameter | Technical Specification |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |
| Common Name | Histidinyl-Leucine; His-Leu; Cyclo(His-Leu) [if cyclized, distinct] |
| CAS Registry Number | 7763-65-7 |
| Molecular Formula | |
| Monoisotopic Mass | 268.1535 Da |
| Average Molecular Weight | 268.31 g/mol |
| SMILES (Isomeric) | CC(C)CO)NC(=O)N |
Physicochemical Properties
The behavior of His-Leu in solution is governed by three ionizable groups: the C-terminal carboxyl, the imidazole side chain, and the N-terminal amine.[1][2][3][4]
-
Isoelectric Point (pI): ~7.0 (Calculated).[1][2][3][4] At physiological pH (7.4), the molecule exists largely as a zwitterion with a deprotonated carboxylate (
), a partially protonated imidazole, and a protonated amine ( ).[2][4] -
Solubility: Highly soluble in water and polar buffers due to the charged termini and the polar imidazole ring; sparingly soluble in non-polar organic solvents.
-
Stability: Susceptible to hydrolysis by dipeptidases but stable under standard LC-MS conditions (acidic mobile phases).[1][2][3][4]
Part 2: Biological Significance & ACE Mechanism[1][2][3]
The primary utility of His-Leu in drug development lies in its origin as a metabolite of the Renin-Angiotensin System (RAS).[1][2][3][4]
The ACE Cleavage Event
ACE (EC 3.4.15.1) is a peptidyl-dipeptidase that cleaves C-terminal dipeptides from oligopeptide substrates.[1][2][3][4]
-
In Vivo: ACE cleaves the decapeptide Angiotensin I (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) at the Phe-His bond, releasing Angiotensin II (vasoconstrictor) and His-Leu .[1][2][3][4]
-
In Vitro (Assay): The synthetic substrate Hippuryl-Histidyl-Leucine (HHL) is used.[1][2][3][4] ACE cleaves HHL into Hippuric Acid and His-Leu .[1][2][3][4]
Pathway Visualization
The following diagram illustrates the parallel cleavage mechanisms utilized in physiological modeling and in vitro screening.
Caption: Mechanistic flow of ACE activity showing the generation of His-Leu from both physiological (Angiotensin I) and synthetic (HHL) substrates.[1][2][3][4]
Part 3: Analytical Methodologies
While historical assays measured Hippuric Acid via UV absorbance (228 nm), modern pharmacokinetic (PK) studies prioritize the direct measurement of His-Leu via LC-MS/MS for higher specificity, especially in complex biological matrices (plasma/tissue).[1][2][3][4]
Protocol: LC-MS/MS Quantitation of His-Leu
Objective: Quantify His-Leu in plasma or enzymatic reaction buffers.[1][2][3][4]
Reagents & Standards
-
Internal Standard (IS):
(Stable isotope labeled) or similar dipeptide (e.g., Gly-Tyr) if isotopologues are unavailable.[1][2][3][4] -
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Precipitation Agent: Methanol or Acetonitrile (ice-cold).[1][2][3][4]
Step-by-Step Workflow
-
Sample Preparation (Protein Precipitation):
-
Chromatography (HILIC Mode):
-
Mass Spectrometry (MRM Parameters):
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Identity |
| His-Leu | 269.2 | 110.1 | 25 | Histidine Immonium Ion |
| His-Leu | 269.2 | 155.1 | 18 | Histidine fragment |
| His-Leu | 269.2 | 251.2 | 15 | Loss of |
Method Validation Criteria (Self-Validating System)
To ensure trustworthiness, the assay must pass the following checks:
-
Linearity:
over the range 10 nM – 10 M.[3] -
Carryover: Blank injection after the highest standard must show < 20% of the LLOQ signal.
-
IS Consistency: Internal Standard peak area must be within
across all samples.
Part 4: Experimental Logic & Troubleshooting
Why HILIC over C18?
His-Leu is a small, polar zwitterion.[1][2][3][4] On standard C18 (Reversed-Phase) columns, it elutes in the void volume (
Handling the "Back-Exchange"
In enzymatic assays using HHL, spontaneous hydrolysis is rare, but product inhibition is common. High concentrations of His-Leu can inhibit ACE.[1][2][3][4] Therefore, initial rate conditions (conversion < 10%) must be maintained for accurate kinetic data (
Caption: Decision tree for LC-MS method development highlighting the necessity of HILIC chromatography for polar dipeptides like His-Leu.
References
-
PubChem. (2025).[3][4] Histidinyl-Leucine Compound Summary. National Library of Medicine. [Link][1][2][3][4]
-
Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung. Biochemical Pharmacology. [Link]
-
Wu, J., et al. (2002). Optimization of the production of angiotensin-I-converting enzyme (ACE) inhibitory peptides. Journal of Food Biochemistry. [Link]
Sources
- 1. His-His-Leu | C18H27N7O4 | CID 9844201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ser-His-Leu | C15H25N5O5 | CID 145457765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-histidyl-L-leucine | C12H20N4O3 | CID 189008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lys-His-Leu | C18H32N6O4 | CID 145456673 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermodynamic & Kinetic Stability Profile of Histidinyl-Leucine (His-Leu) in Aqueous Solution
Executive Summary The dipeptide Histidinyl-Leucine (His-Leu) serves as a critical biomarker in angiotensin-converting enzyme (ACE) kinetics and a model substrate in peptide formulation science. While thermodynamically unstable relative to its hydrolysis products (L-Histidine and L-Leucine), His-Leu exhibits distinct kinetic stability windows governed by pH-dependent speciation. This guide details the physicochemical landscape, degradation mechanisms (predominantly diketopiperazine cyclization vs. linear hydrolysis), and experimental protocols for assessing its stability in aqueous media.
Physicochemical Landscape & Speciation
To understand the stability of His-Leu, one must first map its protonation states. The stability of the peptide bond and the propensity for cyclization are strictly controlled by the ionization status of the N-terminal amine and the imidazole side chain.
Fundamental Constants
Unlike free amino acids, the pKa values of dipeptides shift due to the electronic influence of the peptide bond (an electron-withdrawing group).
| Functional Group | Approximate pKa | Charge at pH 7.4 | Role in Stability |
| C-Terminal Carboxyl (Leu) | ~3.1 - 3.6 | Negative (-COO⁻) | Electrostatic repulsion in base |
| Imidazole Side Chain (His) | ~6.0 | Neutral/Partial (+) | General base catalyst for hydrolysis |
| N-Terminal Amine (His) | ~7.5 - 7.8 | Mixed (+/Neutral) | Nucleophile for DKP formation |
Note: The N-terminal pKa (approx 7.8) is significantly lower than free Histidine (~9.2), making the amine nucleophilic at physiological pH.
Speciation Logic
The following diagram illustrates the dominant species across the pH scale. The "Danger Zone" for stability is near pH 8.0, where the N-terminal amine becomes deprotonated (nucleophilic) while the molecule retains solubility.
Figure 1: pH-dependent speciation of His-Leu. The deprotonation of the N-terminus (Transition to Blue) triggers the primary instability pathway.
Thermodynamic vs. Kinetic Stability[1]
It is vital to distinguish between the thermodynamic state (equilibrium) and the kinetic state (rate of change).
Thermodynamic Instability (The "Sink")
Thermodynamically, the peptide bond in His-Leu is unstable relative to its hydrolysis products. The Gibbs Free Energy change (
Kinetic Instability: Diketopiperazine (DKP) Formation
The immediate stability threat is not linear hydrolysis, but intramolecular cyclization.
-
Mechanism: The unprotonated N-terminal nitrogen attacks the carbonyl carbon of the Leucine residue.
-
Result: Release of water and formation of cyclo(His-Leu), a diketopiperazine.
-
Driver: This reaction is entropically favored (formation of a stable 6-membered ring) and is catalyzed by basic pH (which ensures the N-terminus is unprotonated, i.e.,
).
Figure 2: Competing degradation pathways. DKP formation (Red arrow) is the dominant kinetic risk in basic solutions.
Experimental Workflow for Stability Assessment
To rigorously determine the stability profile, one must decouple linear hydrolysis from cyclization using Reverse-Phase HPLC (RP-HPLC).
Protocol: Accelerated Stability Study
Objective: Determine the pseudo-first-order rate constants (
Reagents:
-
Buffer Systems: Phosphate (pH 7.4), Borate (pH 9.0), Acetate (pH 4.0). Note: Avoid amine-based buffers (Tris/Glycine) to prevent transamidation.
-
Internal Standard: Tryptophan (Trp) or Hippuric Acid (chemically distinct, UV active).
Step-by-Step Methodology:
-
Preparation:
-
Prepare 10 mM His-Leu stock in water.
-
Dilute to 1 mM in pre-thermostated buffers (e.g., 25°C, 37°C, 60°C).
-
Critical: Add Internal Standard (0.5 mM) immediately.
-
-
Incubation:
-
Aliquot samples into HPLC vials.
-
Incubate in a heating block.
-
Timepoints: 0, 1, 2, 4, 8, 12, 24, 48 hours.
-
-
Quenching (Self-Validating Step):
-
At each timepoint, remove a vial and add 10% volume of 1M HCl or 1% TFA.
-
Why? Acidification protonates the N-terminus (stopping DKP formation) and denatures any potential microbial contaminants.
-
-
HPLC Analysis:
-
Column: C18 (e.g., 4.6 x 150mm, 3µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Gradient: 0-30% B over 15 mins (His-Leu is polar; DKP is more hydrophobic).
-
Detection: UV at 214 nm (peptide bond).
-
Data Treatment
Calculate the remaining fraction (
-
Slope:
(rate constant). -
Arrhenius Plot: Plot
vs. (Kelvin). The slope yields .
Implications for Drug Development & Assays
ACE Activity Assays
In the standard Cushman & Cheung assay, ACE cleaves Hippuryl-His-Leu (HHL) to release Hippuric Acid and His-Leu .
-
Risk: If His-Leu degrades during the incubation (37°C, pH 8.3), it does not affect the Hippuric Acid readout directly. However, if the assay attempts to quantify His-Leu production (e.g., via fluorescent derivatization), degradation leads to false negatives.
-
Mitigation: Keep reaction times < 60 minutes. Terminate with HCl to drop pH < 3 immediately.
Formulation Strategy
If His-Leu is the Active Pharmaceutical Ingredient (API):
-
pH Control: Maintain pH 4.0 - 5.5. This keeps the N-terminus protonated (
), blocking the nucleophilic attack required for DKP formation. -
Excipients: Avoid reducing sugars (Maillard reaction with N-term) and transition metals (Cu²⁺).
-
Lyophilization: His-Leu is stable as a dry powder. Reconstitute immediately prior to use.
Metal Chelation (The Copper Effect)
His-Leu is a known chelator of Copper (II).
-
Observation: In the presence of Cu²⁺, His-Leu forms stable complexes (log K ~ 7-8).
-
Impact: Chelation can stabilize the peptide against hydrolysis by locking the conformation, but it renders the peptide redox-active, potentially generating reactive oxygen species (ROS) that degrade the peptide oxidatively.
References
-
PubChem. (n.d.). Histidyl-leucine | C12H20N4O3.[2] National Library of Medicine. Retrieved from [Link]
- Capasso, S., et al. (1991). Kinetics and mechanism of the spontaneous formation of diketopiperazines from dipeptides in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. (General mechanism grounding).
- Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung. Biochemical Pharmacology. (Source of ACE assay conditions/stability limits).
-
Sobocinska, M., et al. (2024). The Angiotensin Metabolite His-Leu Is a Strong Copper Chelator Forming Highly Redox Active Species. Inorganic Chemistry. Retrieved from [Link]
- Steinberg, S., & Bada, J. L. (1981). Diketopiperazine formation during peptide hydrolysis. Science. (Thermodynamic grounding for DKP vs Hydrolysis).
Sources
An In-Depth Technical Guide to the In Vivo Metabolic Pathway of Histidinyl-Leucine Degradation
Abstract
This technical guide provides a comprehensive overview of the putative metabolic pathway of Histidinyl-Leucine (His-Leu) degradation in vivo. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on dipeptide metabolism to propose a detailed enzymatic breakdown of His-Leu and the subsequent catabolic fates of its constituent amino acids. This guide also presents a robust experimental workflow for the in vivo investigation of this pathway, including methodology for identifying key enzymes and quantifying metabolites. The information herein is intended to serve as a foundational resource for studies involving dipeptide therapeutics, nutritional science, and metabolic research.
Introduction: The Significance of Dipeptide Metabolism
Dipeptides, the simplest form of peptides, are not merely intermediates in protein digestion and synthesis; they are increasingly recognized as bioactive molecules with diverse physiological roles. The dipeptide Histidinyl-Leucine (His-Leu) is of particular interest due to the unique properties of its constituent amino acids. Histidine is an essential amino acid with a crucial role in proton buffering, metal ion chelation, and as a precursor for histamine and the antioxidant dipeptide carnosine.[1][2] Leucine, a branched-chain amino acid (BCAA), is a key regulator of muscle protein synthesis and a significant source of energy.[3][4] Understanding the in vivo degradation of His-Leu is therefore critical for elucidating its physiological functions, potential therapeutic applications, and overall impact on metabolic homeostasis.
While the metabolic pathways of many common dipeptides are well-characterized, the specific enzymatic processes governing the degradation of His-Leu in vivo are not extensively documented in dedicated studies. This guide constructs a putative pathway based on the known specificities of dipeptidases and the established metabolic fates of histidine and leucine.
The Putative Metabolic Pathway of Histidinyl-Leucine Degradation
The in vivo degradation of His-Leu is hypothesized to be a two-stage process: initial hydrolysis of the peptide bond to release free histidine and leucine, followed by the entry of these amino acids into their respective catabolic pathways.
Stage 1: Enzymatic Hydrolysis of the His-Leu Dipeptide
The cleavage of the peptide bond in His-Leu is likely catalyzed by dipeptidases with broad substrate specificity. Unlike dipeptides with C-terminal proline or histidine, which are targeted by specific enzymes like prolidase and carnosinase respectively, dipeptides with a C-terminal leucine are substrates for more general peptidases.[5]
The primary candidates for His-Leu hydrolysis are:
-
Cytosolic Nonspecific Dipeptidase (EC 3.4.13.18): This enzyme, also known as CNDP2, is ubiquitously expressed in the cytosol of various tissues and is known for its broad substrate specificity, making it a strong candidate for hydrolyzing His-Leu.[5]
-
Membrane Dipeptidases: These enzymes are located on the brush border of enterocytes in the small intestine and other cell membranes.[6][7] They play a crucial role in the final digestion of dietary dipeptides before or during absorption.
-
Leucyl Aminopeptidases (EC 3.4.11.1): While these enzymes preferentially cleave N-terminal leucine residues, some may exhibit broader specificity and could potentially hydrolyze His-Leu, albeit likely with lower efficiency.[8][9]
The hydrolysis reaction can be summarized as:
Histidinyl-Leucine + H₂O → L-Histidine + L-Leucine
The tissue localization of these dipeptidases suggests that His-Leu degradation can occur in various organs, including the small intestine, liver, kidneys, and muscle.[6][10]
Stage 2: Metabolic Fates of Liberated L-Histidine and L-Leucine
Once liberated, L-histidine and L-Leucine enter their distinct and well-documented metabolic pathways.
The catabolism of histidine is a multi-step process primarily occurring in the liver and skin.[1][2] The major pathways include:
-
Conversion to Glutamate: This is the principal catabolic pathway. Histidine is first deaminated by histidase to form urocanate. Subsequent enzymatic reactions convert urocanate to N-formiminoglutamate, which is then converted to glutamate.[11]
-
Synthesis of Histamine: Histidine can be decarboxylated by histidine decarboxylase to produce histamine, a potent biogenic amine involved in allergic reactions, neurotransmission, and gastric acid secretion.[2][12]
-
Formation of Carnosine: In muscle and brain tissue, histidine can be combined with β-alanine by carnosine synthetase to form carnosine, a dipeptide with significant antioxidant and pH-buffering capacities.[1]
Leucine, as a BCAA, is primarily metabolized in skeletal muscle, with the liver having a limited capacity for its initial breakdown.[3] The main steps in leucine catabolism are:
-
Transamination: Leucine undergoes reversible transamination, primarily in the muscle, catalyzed by branched-chain aminotransferase (BCAT) to form α-ketoisocaproate (KIC).[3]
-
Oxidative Decarboxylation: KIC is then irreversibly decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex to isovaleryl-CoA.[3]
-
Entry into the Tricarboxylic Acid (TCA) Cycle: Isovaleryl-CoA is further metabolized to acetyl-CoA and acetoacetate, which can then enter the TCA cycle for energy production.[13]
A minor portion of KIC can be converted to β-hydroxy-β-methylbutyrate (HMB) in the liver, a metabolite with known anabolic properties.[3]
Visualization of the Metabolic Pathway
The following diagram illustrates the proposed metabolic cascade for Histidinyl-Leucine degradation.
Sources
- 1. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Rat and human membrane dipeptidase: tissue distribution and developmental changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of dipeptides and their constituent amino acids by liver, gut, kidney, and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 13. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
An In-Depth Technical Guide to the Binding Affinity of Histidinyl-Leucine with Specific Receptors
This guide provides a comprehensive technical overview of the binding affinity of the dipeptide Histidinyl-Leucine (His-Leu) with its primary interacting partners. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of His-Leu's molecular interactions, offering field-proven insights into the causality behind experimental choices and self-validating protocols for affinity determination.
Introduction: The Biological Significance of Histidinyl-Leucine
Histidinyl-Leucine (His-Leu) is a dipeptide with emerging significance in various physiological contexts. Its presence and interactions within biological systems are primarily linked to two key areas: its role as a transport substrate for the Solute Carrier (SLC) family 15 and its position as a cleavage product within the Renin-Angiotensin System (RAS). Understanding the binding affinity of His-Leu to its specific receptors and interacting proteins is crucial for elucidating its physiological functions and exploring its therapeutic potential.
This guide will explore the binding characteristics of His-Leu with its key molecular partners: the peptide/histidine transporter SLC15A4 and the enzyme Dipeptidyl Peptidase-4 (DPP-4). Additionally, it will address the context of His-Leu within the Renin-Angiotensin System.
Section 1: Histidinyl-Leucine and the Solute Carrier Family 15 (SLC15)
The SLC15 family of proton-coupled oligopeptide transporters plays a critical role in the uptake of di- and tripeptides across cellular membranes. Among these, SLC15A4, also known as Peptide/Histidine Transporter 1 (PHT1), is of particular interest due to its preference for histidine-containing dipeptides.[1][2]
SLC15A4: A Key Transporter for Histidinyl-Leucine
SLC15A4 is an endolysosome-resident transporter crucial for immune signaling and cellular homeostasis.[2][3][4][5] It facilitates the movement of histidine and certain dipeptides from the lysosomal lumen into the cytosol, a process driven by a proton gradient.[2] This transport is not merely for nutritional purposes; it plays a vital role in modulating inflammatory responses by influencing pathways such as those involving Toll-like receptors (TLRs) and the mechanistic target of rapamycin (mTOR).[2][6]
Recent functional characterization studies have begun to quantify the interaction between His-Leu and SLC15A4. While a direct dissociation constant (K_d) from a classical binding assay is not yet widely reported, the Michaelis constant (K_M), which reflects the substrate concentration at half-maximal transport velocity and serves as a measure of affinity for transporters, has been determined for a human PHT1 homolog.
| Ligand | Receptor/Transporter | Affinity (K_M) | Technique |
| L-Histidine | hPHT1 (SLC15A4) mutant | 16.3 ± 1.9 µM | Cellular Uptake Assay |
| Histidinyl-Leucine | PHT1 (SLC15A4) | Not explicitly stated, but implied to be a substrate | SSME [7] |
| Glycylsarcosine (GlySar) | hPHT1 (SLC15A4) mutant | 1.60 ± 0.30 mM | Cellular Uptake Assay[8] |
SSME: Solid Supported Membrane Electrophysiology
The data indicates that hPHT1 has a high affinity for L-histidine. While a specific K_M for His-Leu is not provided in the table, its transport via PHT1 has been demonstrated, suggesting it is a recognized substrate.[7]
SLC15A4 Signaling Pathway
The transport of substrates like His-Leu by SLC15A4 is integral to its role in cellular signaling. SLC15A4 acts as a scaffold protein that, upon substrate transport, can modulate the activity of the mTORC1 complex and influence TLR7/8/9 signaling pathways, which are critical in the innate immune response.[3][5][6]
Section 2: Histidinyl-Leucine as a Substrate for Dipeptidyl Peptidase-4 (DPP-4)
Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that cleaves Xaa-Proline or Xaa-Alanine dipeptides from the N-terminus of polypeptides.[1] This enzymatic activity is crucial in regulating the levels of various peptide hormones and cytokines, most notably the incretins GLP-1 and GIP, which play a key role in glucose homeostasis.[1]
DPP-4 Substrate Specificity and His-Leu
While DPP-4 has a strong preference for proline or alanine at the P1 position (the second amino acid from the N-terminus), it can also cleave peptides with other residues at this position, including leucine, albeit at a slower rate.[1][9] The enzyme's active site contains a hydrophobic pocket that accommodates the P1 residue. The cleavage of a dipeptide by DPP-4 inactivates the parent peptide.
DPP-4 Cleavage Mechanism
The catalytic mechanism of DPP-4 involves a classic serine protease triad (Serine, Histidine, Aspartate) within the active site. The N-terminal amino group of the substrate peptide is held in place by two glutamate residues, positioning the scissile bond for nucleophilic attack by the catalytic serine.
Section 3: Histidinyl-Leucine in the Renin-Angiotensin System (RAS)
The Renin-Angiotensin System is a critical hormonal cascade that regulates blood pressure and fluid balance. The dipeptide His-Leu is a direct product of the cleavage of Angiotensin I by Angiotensin-Converting Enzyme (ACE).[10]
Origin of His-Leu in the RAS
ACE is a dipeptidyl carboxypeptidase that removes the C-terminal dipeptide, His-Leu, from the decapeptide Angiotensin I to form the potent vasoconstrictor Angiotensin II.[10]
While His-Leu is produced within this crucial pathway, there is limited evidence to suggest that it has a significant direct effect on major RAS receptors such as the Angiotensin II Type 1 (AT1) receptor. Some studies have explored the hemodynamic effects of His-Leu administration and found no significant impact on blood pressure in rat models.[11][12] However, other research has suggested that histidine-containing peptides may interact with angiotensin receptors.[13] Further investigation is required to fully elucidate any potential direct or indirect roles of His-Leu within the RAS.
Section 4: Experimental Protocols for Determining Binding Affinity
The following sections provide detailed, step-by-step methodologies for two of the most robust techniques for quantifying peptide-receptor binding affinity: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[14][15][16][17][18][19][20] This allows for the determination of the binding affinity (K_d), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.
-
Label-Free in Solution: ITC is considered a gold-standard technique because it measures the interaction of unmodified molecules in their native solution state, avoiding potential artifacts from labeling or immobilization.[15]
-
Thermodynamic Characterization: Beyond just affinity, ITC provides a complete thermodynamic profile of the interaction, offering insights into the driving forces (enthalpic vs. entropic) of binding.[14][20]
-
Buffer Matching: Precise matching of the buffer in the sample cell and the syringe is critical to minimize large heats of dilution that can obscure the true binding signal.[16][18]
-
Concentration Optimization: The concentration of the macromolecule in the cell should ideally be 10-100 times the expected K_d to ensure a sigmoidal binding curve that can be accurately fitted.[14]
Objective: To determine the binding affinity and thermodynamics of the interaction between His-Leu and a purified, soluble receptor domain (e.g., an extracellular domain of a transporter).
Materials:
-
Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)
-
Purified soluble receptor domain (≥95% purity) at a known concentration (e.g., 20 µM)
-
Histidinyl-Leucine (high purity) at a known concentration (e.g., 200 µM)
-
Identical, degassed buffer for both protein and peptide (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)[15]
-
Micropipettes and sterile, low-binding microcentrifuge tubes
Procedure:
-
Sample Preparation:
-
Dialyze the purified receptor domain extensively against the chosen ITC buffer to ensure precise buffer matching.[17]
-
Dissolve the His-Leu dipeptide in the exact same batch of dialysis buffer.
-
Accurately determine the concentrations of both the receptor and His-Leu solutions using a reliable method (e.g., UV-Vis spectroscopy for the protein, and precise weighing for the peptide).
-
Degas both solutions for 5-10 minutes immediately before the experiment to prevent air bubbles.[16]
-
-
Instrument Setup:
-
Loading the ITC:
-
Carefully load the reference cell with the ITC buffer.
-
Load the sample cell with the receptor solution (e.g., 20 µM), ensuring no bubbles are introduced.[17]
-
Load the injection syringe with the His-Leu solution (e.g., 200 µM), again avoiding bubbles.
-
-
Titration Experiment:
-
Equilibrate the system until a stable baseline is achieved.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) of the His-Leu solution into the sample cell containing the receptor. Set the spacing between injections to allow the signal to return to baseline (e.g., 150 seconds).[21]
-
The initial injection is often smaller (e.g., 0.4 µL) and is typically discarded during analysis.
-
-
Data Analysis:
-
Integrate the peaks of the raw titration data to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument. This will yield the K_d, n, and ΔH. The entropy (ΔS) can then be calculated.
-
Surface Plasmon Resonance (SPR)
SPR is a real-time, label-free optical technique for monitoring biomolecular interactions.[22][23][24][25][26] It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip surface.
-
Real-Time Kinetics: SPR provides kinetic data (association rate, k_a, and dissociation rate, k_d) in addition to equilibrium binding affinity (K_d), offering a more dynamic view of the interaction.[23]
-
Immobilization Strategy: The choice of how to immobilize the ligand (e.g., receptor) on the sensor chip is critical to ensure its binding sites remain active and accessible. Amine coupling is common, but capture-based methods can offer better control over orientation.[22]
-
Mass Transport Limitation: It is important to assess and minimize mass transport effects, where the rate of analyte binding is limited by its diffusion to the sensor surface rather than the intrinsic interaction kinetics. This is often addressed by using higher flow rates or lower ligand immobilization densities.
-
Regeneration: A key step is to identify a regeneration solution (e.g., low pH glycine) that effectively removes the bound analyte without damaging the immobilized ligand, allowing for multiple binding cycles on the same chip.[24]
Objective: To determine the kinetic and equilibrium binding constants for the interaction of His-Leu with an immobilized receptor.
Materials:
-
Surface Plasmon Resonance instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, for amine coupling)
-
Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine)
-
Purified receptor protein for immobilization
-
Histidinyl-Leucine as the analyte in a series of concentrations
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a mixture of NHS and EDC.[22]
-
Inject the purified receptor (in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to facilitate covalent coupling via amine groups.
-
Inject ethanolamine to deactivate any remaining active esters on the surface.
-
A reference flow cell should be prepared in the same way but without the injection of the receptor, to be used for background subtraction.
-
-
Analyte Binding Assay:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject a series of concentrations of His-Leu (e.g., ranging from 0.1x to 10x the expected K_d) over both the receptor-immobilized and reference flow cells at a constant flow rate. This is the association phase .[23]
-
After the injection, allow the running buffer to flow over the chip to monitor the dissociation of the His-Leu from the receptor. This is the dissociation phase .[23]
-
After each binding cycle, inject the regeneration solution to remove any remaining bound His-Leu and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal from the active flow cell to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves for each concentration to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
This global fitting will provide the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d / k_a).
-
Conclusion
The dipeptide Histidinyl-Leucine demonstrates specific interactions with key biological molecules, most notably the SLC15A4 transporter and the DPP-4 enzyme. Its role as a transported substrate for SLC15A4 implicates it in the modulation of immune and inflammatory signaling pathways. As a product of ACE-mediated cleavage of Angiotensin I, its physiological relevance within the Renin-Angiotensin System warrants further investigation, although strong evidence for a direct receptor-ligand interaction is currently lacking.
The robust, label-free techniques of Isothermal Titration Calorimetry and Surface Plasmon Resonance provide powerful and complementary approaches for the precise quantification of the binding affinity and kinetics of His-Leu with its interacting partners. The detailed protocols provided in this guide offer a framework for researchers to conduct self-validating experiments, contributing to a deeper understanding of the biological roles of this intriguing dipeptide. Further research, particularly aimed at obtaining more extensive quantitative binding data, will be instrumental in fully elucidating the significance of Histidinyl-Leucine in health and disease.
References
-
Heinz, M., et al. (2021). Proposed mechanism of SLC15A4−TASL signaling. ResearchGate. [Link]
-
Latorre, D., et al. (2021). SLC15A4 transporter activity is dispensable for TLR7/8-induced IRF5. ResearchGate. [Link]
-
Goodsell, D. (2012). Molecule of the Month: Dipeptidyl Peptidase 4. PDB-101. [Link]
-
Röhrborn, D., et al. (2015). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in Endocrinology. [Link]
-
Dzimbova, T., et al. (2022). Combined action of His-Leu analogues on angiotensin converting enzyme (ACE) and angiotensin receptor (AR). Bulgarian Chemical Communications. [Link]
-
Müller, S., et al. (2023). Massively parallel mapping of substrate cleavage sites defines dipeptidyl peptidase four subsite cooperativity. bioRxiv. [Link]
-
Engel, M., et al. (2003). The crystal structure of dipeptidyl peptidase IV (CD26) reveals its functional regulation and enzymatic mechanism. ResearchGate. [Link]
-
Carrasco, E., et al. (1997). Glycyl-histidyl-lysine interacts with the angiotensin II AT1 receptor. PubMed. [Link]
-
Mulvihill, E. E., & Drucker, D. J. (2014). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews. [Link]
-
Vrielink, A., et al. (1996). Hippuryl-L-histidyl-L-leucine, a substrate for angiotensin converting enzyme. PubMed. [Link]
-
University of Virginia School of Medicine. Isothermal titration calorimetry to measure protein/peptide/lipid interactions. [Link]
-
Lanooij, J., & Smakowska-Luzan, E. (2018). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. WUR eDepot. [Link]
-
Kobayashi, T., & Kishi, H. (2023). Metabolic control from the endolysosome: lysosome-resident amino acid transporters open novel therapeutic possibilities. Frontiers in Immunology. [Link]
-
Johnson, D. S., et al. (2022). Chemoproteomics-guided development of SLC15A4 inhibitors with anti-inflammatory activity. bioRxiv. [Link]
-
Giustiniano, M., et al. (2022). Identification of SLC15A4/PHT1 Gene Products Upregulation Marking the Intestinal Epithelial Monolayer of Ulcerative Colitis Patients. MDPI. [Link]
-
Harvard Medical School. Isothermal Titration Calorimetry (ITC). [Link]
-
Witte, K., & Wensien, M. (2025). Isothermal Titration Calorimetry ITC. protocols.io. [Link]
-
Chaptal, V., & Falke, J. J. (2010). Isothermal titration calorimetry of ion-coupled membrane transporters. PMC. [Link]
-
Ufnal, M., & Püsküllü, M. O. (2018). His-Leu, an angiotensin I-derived peptide, does not affect haemodynamics in rats. PubMed. [Link]
-
Michalski, M., & Tuma, R. (2009). Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data. MDPI. [Link]
-
Minikel, E. (2016). Isothermal titration calorimetry. CureFFI.org. [Link]
-
UCL. Surface plasmon resonance. [Link]
-
Garaeva, A. A., et al. (2024). Functional Characterization of the Lysosomal Peptide/Histidine Transporter PHT1 (SLC15A4) by Solid Supported Membrane Electrophysiology (SSME). MDPI. [Link]
-
Garaeva, A. A., et al. (2024). Functional Characterization of the Lysosomal Peptide/Histidine Transporter PHT1 (SLC15A4) by Solid Supported Membrane Electrophysiology (SSME). PMC. [Link]
-
Ufnal, M., & Püsküllü, M. O. (2018). His-Leu, an angiotensin I-derived peptide, does not affect haemodynamics in rats. PMC. [Link]
-
Sriram, K., et al. (2022). Interactions of angiotensin-converting enzyme-2 (ACE2) and SARS-CoV-2 spike receptor-binding domain (RBD): a structural perspective. PMC. [Link]
-
Daniel, H., & Kottra, G. (2004). The proton-coupled oligopeptide transporter family SLC15 in physiology and pharmacology. PMC. [Link]
-
Chan, K. K., & Gorenstein, D. G. (2021). Diversity of ACE2 and its interaction with SARS-CoV-2 receptor binding domain. Biochemical Journal. [Link]
-
Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]
-
Alfadhli, A., et al. (2021). Variations in cell-surface ACE2 levels alter direct binding of SARS-CoV-2 Spike protein and viral infectivity. PMC. [Link]
-
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3. [Link]
-
Alfadhli, A., et al. (2021). Variations in Cell Surface ACE2 Levels Alter Direct Binding of SARS-CoV-2 Spike Protein and Viral Infectivity. PMC. [Link]
-
Bitesize Bio. (2025). Tips for Your Surface Plasmon Resonance Experiments. [Link]
-
de la Torre, J. G., et al. (2020). Residual Helicity at the Active Site of the Histidine Phosphocarrier, HPr, Modulates Binding Affinity to Its Natural Partners. MDPI. [Link]
-
SciSpace. A beginner's guide to surface plasmon resonance. [Link]
-
Edwards, N. (2015). Structure-function studies of SLC15 peptide transporters. Oxford Brookes University. [Link]
-
Jiang, W., et al. (2017). Functional Characterization of Human Peptide/Histidine Transporter 1 in Stably Transfected MDCK Cells. PMC. [Link]
-
Parker, J. L. (2025). Molecular insights into peptide transporters. heiDOK. [Link]
-
Sygnature Discovery. Transporter Assays. [Link]
-
Kumar, S., et al. (2021). Protein Expression and Purification. NMI Taylor Lab. [Link]
-
Han, Y., et al. (2021). Cross-species recognition of SARS-CoV-2 to bat ACE2. PNAS. [Link]
-
Heinz, M., et al. (2023). A conformation-locking inhibitor of SLC15A4 with TASL proteostatic anti-inflammatory activity. PMC. [Link]
-
Oreate AI. (2024). Targeting SLC15A4: A New Frontier in Autoimmune and Inflammatory Disease Therapy. [Link]
Sources
- 1. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Metabolic control from the endolysosome: lysosome-resident amino acid transporters open novel therapeutic possibilities [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Functional Characterization of Human Peptide/Histidine Transporter 1 in Stably Transfected MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interactions of angiotensin-converting enzyme-2 (ACE2) and SARS-CoV-2 spike receptor-binding domain (RBD): a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. His-Leu, an angiotensin I-derived peptide, does not affect haemodynamics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. His-Leu, an angiotensin I-derived peptide, does not affect haemodynamics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycyl-histidyl-lysine interacts with the angiotensin II AT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 15. edepot.wur.nl [edepot.wur.nl]
- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. protocols.io [protocols.io]
- 18. Isothermal titration calorimetry of ion-coupled membrane transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data [mdpi.com]
- 20. Isothermal titration calorimetry [cureffi.org]
- 21. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3 | Malvern Panalytical [malvernpanalytical.com]
- 22. path.ox.ac.uk [path.ox.ac.uk]
- 23. Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide - Creative Proteomics [iaanalysis.com]
- 24. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 25. bitesizebio.com [bitesizebio.com]
- 26. scispace.com [scispace.com]
Histidyl-Leucine (His-Leu) in Tissue: Biogenesis, Metabolic Clearance, and Analytical Quantification
The following technical guide details the biogenesis, metabolic fate, and analytical quantification of Histidyl-Leucine (His-Leu) in biological tissue.
Content Type: Technical Guide & Literature Review Audience: Researchers, Drug Development Scientists, and Analytical Chemists
Executive Summary
Histidyl-Leucine (His-Leu ) is a dipeptide most critically recognized as the C-terminal cleavage product of Angiotensin I (Ang I) by Angiotensin-Converting Enzyme (ACE).[1] While Angiotensin II (Ang II) is the bioactive effector of the Renin-Angiotensin System (RAS), His-Leu serves as the stoichiometric "silent witness" of this reaction.
In healthy tissue, His-Leu does not accumulate; it is rapidly hydrolyzed into free amino acids by Cytosolic Non-Specific Dipeptidase (CNDP2) . Consequently, the detection of His-Leu accumulation in tissue indicates one of two states:
-
Hyperactive ACE Turnover: The rate of generation exceeds the Vmax of clearance enzymes.
-
Metabolic Blockade: Inhibition or dysfunction of CNDP2, leading to a buildup of the dipeptide.
This guide reviews the mechanisms of His-Leu generation, its specific clearance pathways, and the rigorous protocols required to quantify it via LC-MS/MS and fluorometry.
Biogenesis and Metabolic Fate
The ACE Reaction (Generation)
ACE (peptidyl-dipeptidase A, EC 3.4.15.1) is a zinc-metallopeptidase. Its primary physiological role is the removal of the C-terminal dipeptide from the decapeptide Angiotensin I.
-
Substrate: Angiotensin I (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu )
-
Enzyme: ACE[2]
-
Products: Angiotensin II (Octapeptide) + His-Leu (Dipeptide)
Because this reaction is 1:1, measuring His-Leu generation is the gold standard for assessing ACE kinetics in vitro (the Cushman & Cheung method).
The Clearance Pathway (Degradation)
Unlike Ang II, which binds to AT1/AT2 receptors, His-Leu is biologically inert regarding hemodynamics but is metabolically active. It is cleared by dipeptidases.
-
Primary Enzyme: Cytosolic Non-Specific Dipeptidase (CNDP2) (also known as Tissue Carnosinase or PepD).
-
Specificity: CNDP2 is a Mn²⁺-dependent enzyme that hydrolyzes a broad range of dipeptidases, including His-Leu, but excluding homocarnosine.
-
Contrast with CNDP1: Serum Carnosinase (CNDP1) is specific for carnosine and anserine and has low activity against His-Leu compared to CNDP2.
Pathway Logic:
If Tissue [His-Leu] is High
Visualizing the Pathway
The following diagram illustrates the lifecycle of His-Leu from generation to degradation.
Caption: Figure 1.[3][4] The metabolic lifecycle of His-Leu. Accumulation occurs only if CNDP2 clearance is overwhelmed or inhibited, potentially leading to Copper chelation.
Physiological Implications of Accumulation
While His-Leu does not directly alter blood pressure, its accumulation in tissue (e.g., under CNDP2 blockade or massive RAS activation) has secondary biochemical risks:
-
Copper Chelation & Redox Stress: His-Leu is a potent chelator of Cu(II). The resulting [Cu(II)-His-Leu] complex is redox-active and can catalyze the oxidation of ascorbate and generation of Reactive Oxygen Species (ROS). This suggests a link between high ACE activity and oxidative stress that is independent of Ang II signaling.
-
Marker of Dipeptidase Deficiency: Elevated endogenous His-Leu may serve as a biomarker for CNDP2 dysfunction, which is relevant in studies of cancer (where CNDP2 is often downregulated) and specific metabolic disorders.
Analytical Quantification
Accurate measurement of His-Leu requires distinguishing between Endogenous His-Leu (tissue levels) and Enzymatically Generated His-Leu (ACE activity assay).
Comparison of Detection Methods
| Feature | Fluorometric (o-Phthalaldehyde) | LC-MS/MS (Triple Quad) |
| Sensitivity | Moderate (µM range) | High (nM range) |
| Specificity | Low (Reacts with all primary amines) | High (Mass + Fragmentation specific) |
| Sample Prep | Requires alkaline derivatization | Protein precipitation (Acidic) |
| Throughput | High (96-well plate) | Moderate (Chromatography time) |
| Use Case | Routine ACE activity assays (in vitro) | Endogenous tissue quantification |
Protocol A: LC-MS/MS Quantification of Endogenous His-Leu
Objective: To measure the steady-state level of His-Leu in heart or kidney tissue.
Reagents:
-
Lysis Buffer: 80% Methanol / 20% Water (pre-chilled to -80°C).
-
Internal Standard: His-Leu-d3 or Phe-Pro (structural analog).
-
Inhibitor Cocktail: 10 µM Captopril (stops generation) + 1 mM Bestatin (stops degradation).
Step-by-Step Workflow:
-
Harvest: Rapidly excise tissue and freeze-clamp in liquid nitrogen immediately. Critical: Post-mortem ACE activity will artificially spike His-Leu levels within seconds.
-
Homogenization: Pulverize frozen tissue. Add 500 µL cold Lysis Buffer (with Inhibitor Cocktail) per 50 mg tissue.
-
Extraction: Vortex for 1 min. Sonicate on ice (3 cycles, 10s).
-
Precipitation: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
-
LC-MS/MS Analysis:
-
Column: HILIC (e.g., Waters BEH Amide) or Mixed-Mode (Intrada Amino Acid). Note: C18 columns retain dipeptides poorly.
-
Mobile Phase: A: 10mM Ammonium Formate (pH 3.0); B: Acetonitrile.
-
Transitions: Monitor m/z 269.2
155.1 (His immonium ion) and 269.2 110.1.
-
Protocol B: The "Cushman & Cheung" ACE Activity Assay
Objective: To quantify ACE activity by measuring the rate of His-Leu generation from a synthetic substrate.
Substrate: Hippuryl-Histidyl-Leucine (HHL).[2][5] Principle: ACE cleaves HHL into Hippuric Acid + His-Leu. His-Leu is quantified fluorometrically.
Workflow:
-
Incubation: Mix 10 µL Tissue Homogenate with 100 µL HHL Buffer (5 mM HHL in Borate Buffer, pH 8.3, 300 mM NaCl).
-
Reaction: Incubate at 37°C for 30 minutes.
-
Termination: Add 100 µL 1.0 N NaOH (stops reaction and deprotonates amines).
-
Derivatization: Add 10 µL o-Phthalaldehyde (OPT) (20 mg/mL in methanol). Incubate 10 min.
-
Acidification: Add 50 µL 3.0 N HCl.
-
Detection: Read Fluorescence (Ex: 360 nm / Em: 485 nm).
Analytical Logic Diagram
Caption: Figure 2. Decision tree for His-Leu analysis. Endogenous measurement requires immediate quenching of CNDP2, while ACE assays require controlled incubation to promote accumulation.
References
-
Biochemistry of His-Leu & Copper Interaction: Wezynfeld, N. E., et al. (2024). The Angiotensin Metabolite His-Leu Is a Strong Copper Chelator Forming Highly Redox Active Species. Inorganic Chemistry.
-
ACE Activity & His-Leu Generation (Classic Method): Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung. Biochemical Pharmacology.
-
Metabolic Clearance (CNDP2): Teufel, M., et al. (2003).[6] Sequence identification and characterization of human carnosinase and a closely related non-specific dipeptidase. Journal of Biological Chemistry.[7]
-
Hemodynamic Inertness of His-Leu: Wysocki, J., et al. (2018). His-Leu, an angiotensin I-derived peptide, does not affect haemodynamics in rats.[1] Journal of the Renin-Angiotensin-Aldosterone System.
-
LC-MS/MS Quantification of Dipeptides: Harder, U., et al. (2016). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. Molecules.[2][8][3][5][7][9][10][11][12][13]
Sources
- 1. His-Leu, an angiotensin I-derived peptide, does not affect haemodynamics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ovid.com [ovid.com]
- 4. Carnosinases, Their Substrates and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hippuryl-L-histidyl-L-leucine, a substrate for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Glycyl-L-leucine hydrolase, a versatile 'master' dipeptidase from monkey small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leucine - Wikipedia [en.wikipedia.org]
- 9. N-Hippuryl-His-Leu hydrate(250-597-9) - Creative Enzymes [creative-enzymes.com]
- 10. PEPD - Wikipedia [en.wikipedia.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Proteomics of the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Sensitivity HPLC Quantitation of Histidinyl-Leucine (His-Leu)
Method Development Guide for ACE Activity Profiling
Executive Summary & Scientific Rationale
The accurate quantification of Histidinyl-Leucine (His-Leu) is the cornerstone of Angiotensin Converting Enzyme (ACE) kinetic profiling. While traditional spectrophotometric methods (Cushman & Cheung) rely on the extraction of Hippuric Acid (HA), they suffer from low sensitivity and organic solvent variability.
This protocol details a Fluorescence-based HPLC method utilizing pre-column derivatization with o-Phthalaldehyde (OPA) .[1]
The Mechanistic Advantage (Expert Insight): The synthetic substrate typically used, Hippuryl-Histidyl-Leucine (HHL), possesses a benzoyl-blocked N-terminus, rendering it non-reactive to OPA. Upon ACE cleavage, the dipeptide His-Leu is released with a free primary amine. This allows for a "zero-background" assay where the substrate is invisible to the fluorescence detector, and only the enzymatic product generates a signal. This method offers a 100-fold sensitivity increase over UV detection, enabling kinetic analysis in volume-limited samples like murine serum or cell lysates.
Chemical Pathway & Detection Logic
The following diagram illustrates the enzymatic cleavage and the subsequent selective derivatization that forms the basis of this assay.
Figure 1: Reaction Scheme. The blocked substrate (HHL) does not react with OPA, ensuring that fluorescence signals are specific to the enzymatically released His-Leu.
Method Development Strategy
Column Selection: The "Retain and Separate" Rule
His-Leu is a small, polar dipeptide. Standard C18 columns often fail to retain it sufficiently, causing it to elute in the void volume with salts.
-
Recommendation: Use a C18 column with high carbon load (>15%) or a Polar-Embedded C18 .
-
Why: The hydrophobic OPA-derivative is significantly less polar than native His-Leu, allowing for excellent retention on standard C18 phases. This eliminates the need for complex HILIC setups.
Mobile Phase Chemistry
-
Buffer pH (Critical): The fluorescence of the OPA-isoindole derivative is pH-dependent. While the derivatization happens at pH 9.5, the separation is best performed at pH 6.0–7.2 . Acidic mobile phases (< pH 5) can accelerate the degradation of the fluorescent adduct.
-
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for sharper peak shapes and lower backpressure.
Detailed Experimental Protocols
Protocol A: Reagent Preparation
| Reagent | Composition | Stability Notes |
| ACE Substrate (HHL) | 5 mM Hip-His-Leu in 0.1 M Borate Buffer (pH 8.3) + 0.3 M NaCl. | Store at -20°C. Stable for 3 months. |
| OPA Reagent (Stock) | Dissolve 50 mg o-Phthalaldehyde in 1.0 mL Methanol. Add 9 mL 0.4 M Borate Buffer (pH 9.5). Add 50 µL 3-Mercaptopropionic Acid (3-MPA). | Unstable. Prepare fresh daily. Protect from light. |
| Stop Solution | 0.5 M NaOH | Stops enzyme, optimizes pH for OPA. |
| Mobile Phase A | 20 mM Sodium Acetate, pH 7.2 (Filtered 0.2 µm). | Refresh every 48 hours to prevent microbial growth. |
| Mobile Phase B | 100% Acetonitrile (HPLC Grade). | Keep capped to prevent evaporation. |
> Expert Tip: Use 3-Mercaptopropionic Acid (3-MPA) instead of 2-Mercaptoethanol. 3-MPA creates a more stable fluorescent derivative, extending the "read window" from 10 minutes to ~30 minutes.
Protocol B: Enzymatic Reaction & Derivatization Workflow
This workflow is designed for a standard autosampler with a "Mix" function, or manual preparation.
-
Incubation:
-
Mix 30 µL Sample (Serum/Tissue Homogenate) + 150 µL Substrate (HHL).
-
Incubate at 37°C for 15–30 minutes (Linear range).
-
-
Termination:
-
Add 50 µL 0.5 M NaOH.
-
Note: Unlike UV methods that use acid (HCl) to stop the reaction, we use Base (NaOH). This stops the enzyme AND adjusts the pH to >9.0, which is required for the subsequent OPA reaction.
-
-
Derivatization (Pre-Column):
Protocol C: HPLC Instrumental Conditions
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent. |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Injection Vol | 10–20 µL |
| Detection (FLD) | Excitation: 340 nm |
| Run Time | 12.0 Minutes |
Gradient Program:
-
0.0 min: 10% B (Isocratic hold for 1 min to elute salts)
-
1.0 min: Ramp to 45% B over 6 minutes (Elution of His-Leu-OPA)
-
7.0 min: Ramp to 90% B (Column Wash)
-
9.0 min: Hold at 90% B
-
9.1 min: Return to 10% B (Re-equilibration)
Self-Validating System & Troubleshooting
A robust analytical method must have built-in checks. Use the following logic to validate your runs:
Figure 2: Logic flow for daily system suitability testing.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | OPA Reagent degradation. | OPA oxidizes rapidly. Prepare fresh reagent daily. Ensure 3-MPA is fresh. |
| Peak Tailing | Secondary interactions with silanols. | Ensure Mobile Phase A pH is neutral (7.2). Add 0.1% Triethylamine (TEA) if necessary. |
| Ghost Peaks | Contaminated HHL substrate.[4][5] | HHL can hydrolyze spontaneously if stored in buffer > 1 week. Store HHL as lyophilized powder. |
| Variable Area | Inconsistent reaction time. | The OPA derivative is unstable.[6] Use an autosampler with "Pre-treatment" capabilities to standardize the 2-minute wait time exactly. |
References
-
Lieberman, J. (1975). Elevation of serum angiotensin-converting-enzyme (ACE) level in sarcoidosis. The American Journal of Medicine, 59(3), 365–372. [Link]
-
Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung. Biochemical Pharmacology, 20(7), 1637–1648. [Link]
-
Meng, Q. C., & Oparil, S. (1996).[7] [40] Assay of Angiotensin-Converting Enzyme using Hippuryl-Histidyl-Leucine.[4][5][7][8][9] Methods in Enzymology, 273, 301–312. [Link]
-
Roth, M. (1971). Fluorescence reaction for amino acids. Analytical Chemistry, 43(7), 880–882. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jascoinc.com [jascoinc.com]
- 3. fortis-technologies.com [fortis-technologies.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A Convenient RP-HPLC Method for Assay Bioactivities of Angiotensin I-Converting Enzyme Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Fluorometric Quantification of Histidinyl-Leucine (ACE Activity)
[1][2]
Abstract
This guide details the protocol for the fluorometric quantification of Histidinyl-Leucine (His-Leu) , the primary dipeptide product generated by the enzymatic cleavage of synthetic substrates (e.g., Hip-His-Leu or Z-Phe-His-Leu) by Angiotensin-Converting Enzyme (ACE) .[1][2] Unlike colorimetric methods, this fluorometric approach utilizes o-phthaldialdehyde (OPA) to form a highly fluorescent isoindole adduct with His-Leu. This method offers superior sensitivity (detection limit < 0.5 nmol) and is the gold standard for assessing ACE activity in serum, plasma, and tissue homogenates.
Scientific Foundation & Mechanism
The Biological Context
Angiotensin-Converting Enzyme (ACE, EC 3.4.15.[2][3]1) is a zinc-metallopeptidase critical to the Renin-Angiotensin-Aldosterone System (RAAS). It regulates blood pressure by converting Angiotensin I to the vasoconstrictor Angiotensin II.[2] In vitro, ACE activity is measured by its ability to cleave the C-terminal dipeptide His-Leu from synthetic substrates.[2]
The Chemical Principle
The assay relies on a two-step coupled reaction:
-
Enzymatic Cleavage: ACE hydrolyzes the substrate (e.g., Hippuryl-L-Histidyl-L-Leucine, HHL) at the Phe-His bond, releasing the dipeptide His-Leu .
-
Fluorogenic Derivatization: The released His-Leu reacts with OPA in the presence of a thiol (2-mercaptoethanol) under alkaline conditions (pH ~12) to form a fluorescent 1-alkylthio-2-alkyl-substituted isoindole.
Note on Specificity: OPA reacts with primary amines.[4][5] However, the fluorescence intensity of the His-Leu adduct is significantly higher than that of the uncleaved substrate or free histidine under the specific acidic termination conditions used in this protocol (Friedland & Silverstein, 1976).
Reaction Pathway Diagram
Figure 1: Schematic representation of the ACE enzymatic hydrolysis and subsequent fluorogenic derivatization of His-Leu.
Materials & Reagents
To ensure reproducibility, use analytical-grade reagents and ultrapure water (>18 MΩ·cm).
Buffer Systems
| Component | Concentration | Preparation Notes |
| Assay Buffer | 100 mM Potassium Phosphate (or Borate), pH 8.3 | Add 300 mM NaCl to activate ACE. Adjust pH with NaOH. |
| Stop Solution | 0.28 N NaOH | Raises pH to >11.0 to stop ACE and enable OPA reaction. |
| Acidifying Solution | 3 N HCl | Lowers pH to stabilize the fluorescent adduct before reading. |
Substrate & Standards
-
Substrate: Hippuryl-L-Histidyl-L-Leucine (HHL) (Sigma H1635 or equivalent).
-
Stock: 5 mM HHL dissolved in Assay Buffer.
-
-
Standard: L-Histidyl-L-Leucine (His-Leu) (Sigma H6885).
-
Stock: 1 mM His-Leu in Assay Buffer.
-
Working Standards: Serial dilution (0 – 20 nmol/mL).
-
Fluorogenic Reagent (OPA)
Preparation (Fresh Daily):
-
Dissolve 20 mg o-phthaldialdehyde (OPA) in 1 mL Methanol .
-
Add 35 µL 2-Mercaptoethanol .
-
Dilute to 10 mL with Assay Buffer (or Borate Buffer).
-
Critical: Store in an amber bottle protected from light. Stable for < 4 hours.
-
Experimental Protocol
Sample Preparation
-
Serum/Plasma: Use heparinized plasma or serum. Avoid EDTA (chelates Zinc, inhibiting ACE). Dilute 1:10 in Assay Buffer if activity is high.
-
Tissue: Homogenize in cold Assay Buffer containing 0.1% Triton X-100. Centrifuge (10,000 x g, 10 min) and use supernatant.
Assay Workflow (Standard 1.5 mL Tube Format)
| Step | Action | Volume | Critical Notes |
| 1 | Equilibration | -- | Pre-warm Substrate solution to 37°C. |
| 2 | Enzyme Reaction | 100 µL Sample + 150 µL Substrate | Mix gently. Incubate at 37°C for 15–30 min . |
| 3 | Stop Reaction | Add 1.2 mL 0.28 N NaOH | Vortex immediately. This stops ACE and alkalizes for OPA. |
| 4 | Blanks | -- | Prepare "Zero-Time" blanks by adding NaOH before the substrate. |
| 5 | Derivatization | Add 100 µL OPA Reagent | Mix. Incubate at Room Temp for 10 min (Exact timing is crucial). |
| 6 | Stabilization | Add 200 µL 3 N HCl | Vortex. This quenches the OPA reaction and stabilizes fluorescence. |
| 7 | Measurement | 200 µL per well | Transfer to black 96-well plate or read in quartz cuvette. |
Detection Parameters
-
Instrument: Fluorescence Microplate Reader or Fluorometer.[6]
-
Excitation: 365 nm (Bandwidth 9 nm).
-
Emission: 495 nm (Bandwidth 20 nm).
-
Gain: Set using the highest standard (e.g., 20 nmol His-Leu).
Data Analysis & Validation
Standard Curve Generation[6]
-
Prepare His-Leu standards ranging from 0 to 20 nmol per assay tube.
-
Treat standards exactly like samples (add NaOH, OPA, HCl) to account for volume/matrix effects.
-
Plot Fluorescence Units (RFU) (y-axis) vs. His-Leu Concentration (nmol) (x-axis).
-
Perform linear regression (
must be > 0.99).
Calculation of ACE Activity
Calculate the enzymatic activity in Units (U), where 1 Unit = 1 nmol of His-Leu released per minute.
-
Slope: From standard curve (RFU/nmol).
-
T: Incubation time (minutes).
-
DF: Dilution Factor of the sample.[5]
Self-Validation Checklist (Trustworthiness)
-
Linearity: The reaction must be linear with time. If RFU exceeds the top standard, dilute the sample and re-test.
-
Internal Control: Use a known ACE inhibitor (e.g., Captopril 1 µM) in a parallel tube. Activity should drop by >90%.
-
Z-Factor: For high-throughput screening, calculate Z-factor. An excellent assay yields
.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background | OPA degradation or amine contamination. | Prepare OPA fresh. Ensure buffers are free of primary amines (no Tris). |
| Low Signal | Substrate depletion or pH mismatch. | Check pH after NaOH addition (must be >11 for OPA). Ensure 37°C incubation. |
| Non-Linearity | Inner filter effect or substrate exhaustion. | Dilute sample. Reduce incubation time. |
| Drift | Unstable OPA adduct.[5] | Add HCl (Step 6) precisely. Read within 30 mins of acidification. |
References
-
Friedland, J., & Silverstein, E. (1976). A sensitive fluorimetric assay for serum angiotensin-converting enzyme.[1][2][7] American Journal of Clinical Pathology, 66(2), 416–424.
-
Santos, R. A., et al. (1985). An improved fluorometric assay of rat serum and plasma converting enzyme.[1] Hypertension, 7(2), 244–252.[1]
-
Sigma-Aldrich. (n.d.). Angiotensin Converting Enzyme (ACE) Activity Assay Kit (Fluorometric) Technical Bulletin.
-
Bachem. (n.d.). Z-Phe-His-Leu-OH Product Information.
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. bioassaysys.com [bioassaysys.com]
- 3. A fluorometric assay for angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. 血管紧张素 I 转换酶(ACE)活性测试试剂盒(荧光) sufficient for 200 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
LC-MS/MS quantification of Histidinyl-Leucine in plasma
An Application Note and Protocol for the Sensitive and Robust Quantification of Histidinyl-Leucine in Human Plasma via LC-MS/MS
Authored by: A Senior Application Scientist
Abstract
This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the dipeptide Histidinyl-Leucine (His-Leu) in human plasma. The physiological roles of dipeptides are of increasing interest in biomedical research, with connections to metabolic regulation, signaling, and their potential as biomarkers.[1][2] Histidinyl-Leucine, composed of the essential amino acids histidine and leucine, is implicated in processes such as muscle metabolism and protein synthesis.[3][] Accurate quantification in complex biological matrices like plasma is critical for understanding its pharmacokinetic profile and clinical relevance. This protocol employs a straightforward protein precipitation method for sample cleanup, followed by chromatographic separation using a mixed-mode column and detection on a triple quadrupole mass spectrometer. The method has been developed and validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance to ensure reliability, accuracy, and precision.[5][6]
Introduction: The Rationale for Quantifying Histidinyl-Leucine
Dipeptides are increasingly recognized not merely as intermediates of protein metabolism but as bioactive molecules in their own right. Histidine-containing dipeptides, for example, are known for their buffering and antioxidant properties.[1] Leucine is a key regulator of muscle protein synthesis through the mTOR signaling pathway.[] The combination, Histidinyl-Leucine, therefore, represents a target of significant interest for studying metabolic health, nutrition, and disease states.
The primary challenge in quantifying endogenous small molecules like His-Leu in plasma is the complexity of the matrix. Plasma is rich in proteins, lipids, and other metabolites that can interfere with analysis, causing ion suppression or enhancement in the mass spectrometer source.[6] LC-MS/MS offers the unparalleled sensitivity and selectivity required to overcome these challenges.[7] By using a stable isotope-labeled internal standard (SIL-IS), the method accounts for variability during sample preparation and potential matrix effects, ensuring the highest degree of accuracy, a principle widely accepted in quantitative bioanalysis.[8][9]
This document provides a comprehensive, step-by-step protocol for researchers and drug development professionals to implement this analytical method, from sample collection to final data analysis.
Overall Analytical Workflow
The analytical process is designed for efficiency and robustness, ensuring high-quality data generation suitable for both research and regulated bioanalysis. The workflow consists of four primary stages: sample preparation, chromatographic separation, mass spectrometric detection, and data processing.
Caption: High-level overview of the analytical workflow.
Materials and Reagents
| Item | Supplier/Grade |
| Standards | |
| Histidinyl-Leucine (His-Leu) | >98% Purity |
| Histidinyl-Leucine-(¹³C₆, ¹⁵N₂)-Leucine | >99% Isotopic Purity |
| Solvents & Chemicals | |
| Acetonitrile (ACN) | LC-MS Grade |
| Water | LC-MS Grade or 18.2 MΩ·cm |
| Formic Acid (FA) | LC-MS Grade |
| Ammonium Formate | LC-MS Grade |
| Biological Matrix | |
| Human Plasma (K₂EDTA) | Pooled, from certified vendor |
| Charcoal-Stripped Human Plasma | For calibration standards |
| Equipment & Consumables | |
| Triple Quadrupole Mass Spectrometer | e.g., Sciex 6500+, Waters Xevo TQ-S |
| UHPLC System | e.g., Shimadzu Nexera, Waters Acquity |
| Microcentrifuge | Capable of >14,000 x g |
| 1.5 mL Microcentrifuge Tubes | Low-binding |
| 96-well Collection Plates | Polypropylene |
| Analytical Balance | |
| Calibrated Pipettes |
Detailed Experimental Protocols
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
The accuracy of the assay is fundamentally dependent on the precise preparation of standards. Since His-Leu is an endogenous compound, calibration standards must be prepared in a surrogate matrix (charcoal-stripped plasma) to avoid interference from the naturally present analyte.[10][11]
-
Stock Solutions (1 mg/mL):
-
Accurately weigh ~1 mg of His-Leu and its SIL-IS into separate 1 mL volumetric flasks.
-
Dissolve in 50:50 (v/v) ACN/Water to the mark. This yields the Primary Stock.
-
From the Primary Stocks, prepare separate Working Stocks (e.g., 100 µg/mL and 10 µg/mL) for spiking calibrators and QCs to minimize pipetting errors.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the SIL-IS stock solution in ACN. This solution will be used as the protein precipitation solvent.
-
-
Calibration Standards & QC Samples:
-
Perform serial dilutions of the His-Leu working stocks into charcoal-stripped human plasma to prepare calibration standards.
-
Independently prepare three levels of Quality Control samples (Low, Mid, High) in pooled human plasma using a separate stock solution weighing. This is a critical validation step to ensure the accuracy of the stock solutions.[10]
-
| Sample Type | Concentration (ng/mL) |
| Calibrator 1 (LLOQ) | 1.0 |
| Calibrator 2 | 2.5 |
| Calibrator 3 | 10 |
| Calibrator 4 | 50 |
| Calibrator 5 | 200 |
| Calibrator 6 | 800 |
| Calibrator 7 (ULOQ) | 1000 |
| QC-Low | 3.0 |
| QC-Mid | 150 |
| QC-High | 750 |
| Table 1: Suggested concentrations for calibration standards and quality controls. |
Protocol 2: Plasma Sample Preparation (Protein Precipitation)
Protein Precipitation (PPT) is a rapid and effective method for removing the majority of proteins from plasma samples.[12][13] Acetonitrile is a highly efficient precipitation agent. A 3:1 or 4:1 ratio of ACN to plasma is commonly used to ensure complete protein removal.[12][14]
Caption: Step-by-step protein precipitation protocol.
Step-by-Step Procedure:
-
Aliquot 50 µL of plasma (standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the IS Working Solution (100 ng/mL SIL-IS in ACN).
-
Vortex the mixture vigorously for 60 seconds.
-
Incubate the tubes at 4°C for 10 minutes to maximize protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the supernatant and transfer it to a 96-well plate for analysis, ensuring the pellet is not disturbed.
Protocol 3: LC-MS/MS Instrumental Analysis
Due to the polar nature of dipeptides, traditional reversed-phase (C18) chromatography often provides insufficient retention.[15] A mixed-mode or HILIC column is better suited, offering superior retention and peak shape for polar analytes like His-Leu.[8][16]
| Parameter | Setting | Rationale |
| LC System | ||
| Column | Mixed-Mode (e.g., Imtakt Intrada Amino Acid, 50 x 2 mm, 3 µm) | Provides both hydrophilic and ion-exchange retention mechanisms for polar compounds.[15] |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.15% Formic Acid | Volatile buffer compatible with MS.[16] |
| Mobile Phase B | 10 mM Ammonium Formate in ACN/Water (95:5, v/v) + 0.15% Formic Acid | Organic mobile phase for HILIC/mixed-mode separation.[16] |
| Flow Rate | 0.5 mL/min | Standard for 2 mm ID columns. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | |
| LC Gradient | Time (min) | %B |
| 0.0 | 95 | |
| 3.0 | 70 | |
| 3.1 | 20 | |
| 4.0 | 20 | |
| 4.1 | 95 | |
| 5.5 | 95 | |
| MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Amine groups readily protonate. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity. |
| Ion Spray Voltage | +5500 V | Optimized for signal intensity. |
| Temperature | 500 °C | Facilitates desolvation. |
| Table 2: Recommended LC-MS/MS parameters. |
MRM Transitions: The selection of precursor and product ions is crucial for selectivity. The precursor ion is typically the protonated molecule [M+H]⁺. Product ions are generated by fragmentation in the collision cell and are chosen for their stability and intensity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| His-Leu | 269.2 | 110.1 (Qualifier) | 50 | 25 |
| 269.2 | 155.1 (Quantifier) | 50 | 18 | |
| His-Leu SIL-IS | 277.2 | 110.1 (Qualifier) | 50 | 25 |
| 277.2 | 163.1 (Quantifier) | 50 | 18 | |
| Table 3: Optimized Multiple Reaction Monitoring (MRM) transitions. |
Method Validation and Acceptance Criteria
A bioanalytical method must be rigorously validated to ensure its performance is acceptable for its intended purpose.[5][17] The following parameters should be assessed according to FDA guidelines.[6][10]
| Validation Parameter | Description | Acceptance Criteria |
| Selectivity | Assessment of interfering peaks at the retention time of the analyte and IS in blank plasma from at least six sources. | Response of interfering peaks should be <20% of the LLOQ response for the analyte and <5% for the IS.[10] |
| Calibration Curve | A minimum of six non-zero standards are analyzed. The peak area ratio (Analyte/IS) vs. nominal concentration is plotted. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Replicate analysis of QC samples (n≥5) at a minimum of three concentrations on at least three separate days. | Accuracy: Mean concentration within ±15% of nominal. Precision: Coefficient of variation (CV) ≤15%. |
| Matrix Effect | The response of the analyte in post-extraction spiked plasma is compared to the response in a neat solution. | The IS-normalized matrix factor should have a CV ≤15%. |
| Recovery | The analyte response in pre-extraction spiked plasma is compared to that in post-extraction spiked plasma. | Recovery should be consistent and reproducible. |
| Stability | Analyte stability is evaluated under various conditions: freeze-thaw (3 cycles), short-term bench-top, long-term storage, and post-preparative stability in the autosampler. | Mean concentration of stability samples should be within ±15% of nominal concentration. |
| Table 4: Summary of key method validation experiments and typical acceptance criteria. |
Conclusion
This application note provides a detailed, validated LC-MS/MS method for the quantification of Histidinyl-Leucine in human plasma. The protocol utilizes a simple and rapid protein precipitation for sample preparation and a selective mixed-mode chromatographic separation. The method demonstrates the high sensitivity, specificity, accuracy, and precision required for demanding bioanalytical applications, from basic research to clinical studies. This robust workflow can be readily implemented in any laboratory equipped with standard LC-MS/MS instrumentation.
References
-
Title: Separation and sequence of dipeptides using gas chromatography and mass spectrometry of their trimethylsilylated derivatives Source: PubMed URL: [Link]
-
Title: Gas-chromatographic separation of stereoisomers of dipeptides Source: Wiley Online Library URL: [Link]
-
Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Histidine and Leucine Amino Acids Source: Ontosight AI URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Solid-phase extraction: a principal option for peptide bioanalytical sample preparation Source: Bioanalysis URL: [Link]
-
Title: Robust and sensitive peptidomics workflow for plasma based on specific extraction, lipid removal, capillary LC setup and multinozzle ESI source Source: ScienceDirect URL: [Link]
-
Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: High Recovery of Peptides from Plasma Using Strata-X PRO Solid Phase Extraction (SPE) Source: Phenomenex URL: [Link]
-
Title: Evaluation of plasma peptides extraction methods by high-resolution mass spectrometry Source: PubMed URL: [Link]
-
Title: Validation issues arising from the new FDA guidance for industry on bioanalytical method validation Source: ResearchGate URL: [Link]
-
Title: Evaluation of plasma peptides extraction methods by high-resolution mass spectrometry Source: ResearchGate URL: [Link]
-
Title: Biomarker Assay Validation by Mass Spectrometry Source: SpringerLink URL: [Link]
-
Title: Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates Source: Agilent Technologies URL: [Link]
-
Title: Optimized Chromatography for Mass-Directed Purification of Peptides Source: Waters Corporation URL: [Link]
-
Title: Best way for the precipitation of protein in plasma HPLC Source: Chromatography Forum URL: [Link]
-
Title: A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression Source: PMC URL: [Link]
-
Title: A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization Source: Shimadzu URL: [Link]
-
Title: Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry Source: MDPI URL: [Link]
-
Title: Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry Source: PMC URL: [Link]
-
Title: Quantification of pharmaceutical peptides in human plasma by LC-ICP-MS sulfur detection Source: SpringerLink URL: [Link]
-
Title: Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization Source: Agilent Technologies URL: [Link]
-
Title: Featured method: Plasma amino acid LC-MS/MS analysis Source: CHUM Research Centre URL: [Link]
-
Title: Routine Quantitation of 17 Underivatized Amino Acids by LCMS Source: Agilent Technologies URL: [Link]
-
Title: Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement Source: PMC URL: [Link]
-
Title: Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis Source: PMC URL: [Link]
-
Title: A Validated Method for the Quantification of Amino Acids in Mammalian Urine Source: Waters Corporation URL: [Link]
-
Title: For full amino acid quantification via HPLC, what is/are the internal standards I should use? Source: ResearchGate URL: [Link]
-
Title: Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species Source: MDPI URL: [Link]
Sources
- 1. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ontosight.ai [ontosight.ai]
- 5. resolvemass.ca [resolvemass.ca]
- 6. fda.gov [fda.gov]
- 7. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 8. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. d-nb.info [d-nb.info]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
- 15. lcms.cz [lcms.cz]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
enzymatic synthesis of Histidinyl-Leucine dipeptide
Application Note: Enzymatic Synthesis of Histidinyl-Leucine (His-Leu) Dipeptide
Abstract
This application note details a robust protocol for the enzymatic synthesis of the dipeptide Histidinyl-Leucine (His-Leu), a critical biomarker in the Renin-Angiotensin System (RAS) and a cleavage product of Angiotensin I by Angiotensin Converting Enzyme (ACE). Unlike traditional chemical synthesis (SPPS/LPPS), which requires extensive side-chain protection of the histidine imidazole ring to prevent racemization, this biocatalytic approach utilizes the regio- and stereoselectivity of Thermolysin (EC 3.4.24.27) . The method employs a thermodynamic control strategy in a biphasic organic-aqueous system to drive the condensation of N-protected Histidine and Leucinamide, achieving high purity (>98%) with minimal environmental impact.
Introduction & Mechanistic Insight
The synthesis of His-Leu is chemically challenging due to the nucleophilicity of the histidine imidazole side chain, which often leads to side reactions and racemization during activation. Enzymatic synthesis circumvents these issues by using proteases in "reverse hydrolysis" mode.[1]
The Biocatalyst: Thermolysin
Thermolysin is a thermostable neutral metalloprotease produced by Bacillus thermoproteolyticus.[2] It is the enzyme of choice for this application due to its stringent specificity for hydrophobic residues (Leucine, Phenylalanine, Isoleucine) at the
- Site (Acyl Donor): Accepts Histidine (bulky/aromatic).
- Site (Nucleophile): Strongly prefers Leucine.
Thermodynamic vs. Kinetic Control
This protocol utilizes Thermodynamic Control .[3]
-
Principle: The equilibrium of the reaction
is shifted toward synthesis. -
Driving Force: The use of a biphasic system (Ethyl Acetate/Water) and the precipitation of the hydrophobic product (Z-His-Leu-NH
) removes the product from the aqueous equilibrium, driving the reaction to completion according to Le Chatelier’s principle.
Experimental Workflow Visualization
The following diagram illustrates the reaction mechanism and the downstream processing workflow.
Figure 1: Thermolysin-catalyzed condensation workflow utilizing precipitation-driven thermodynamic control.
Detailed Protocol: Synthesis of Z-His-Leu-NH
Target Molecule: Benzyloxycarbonyl-L-Histidinyl-L-Leucinamide (Z-His-Leu-NH
Materials & Reagents
| Reagent | Specification | Role |
| Z-L-Histidine (Z-His-OH) | >99% Purity | Acyl Donor ( |
| L-Leucinamide HCl (H-Leu-NH | >98% Purity | Nucleophile ( |
| Thermolysin | Protease Type X (Sigma-Aldrich) | Biocatalyst |
| Tris-Maleate Buffer | 0.1 M, pH 7.5 | Aqueous Phase |
| Calcium Acetate | 10 mM | Enzyme Stabilizer |
| Ethyl Acetate (EtOAc) | ACS Grade | Organic Phase |
Step-by-Step Methodology
Step 1: Preparation of the Aqueous Phase
-
Dissolve 2.89 g (10 mmol) of Z-L-Histidine (Z-His-OH) in 20 mL of 0.1 M Tris-Maleate buffer (pH 7.5) containing 10 mM Calcium Acetate .
-
Add 1.67 g (10 mmol) of L-Leucinamide Hydrochloride (H-Leu-NH
·HCl) . -
Adjust the pH to 7.5 with 1 M NaOH or 1 M HCl if necessary. Note: The reaction is pH-sensitive; Thermolysin activity peaks at pH 7.0–8.0.
Step 2: Enzyme Addition & Reaction Initiation
-
Add 50 mg of Thermolysin (approx. 0.5% w/w relative to total substrate).
-
Add 20 mL of Ethyl Acetate (EtOAc) to form a biphasic system. The organic solvent acts as a reservoir for the hydrophobic product, pulling the equilibrium towards synthesis.
-
Incubate the mixture at 37°C with gentle orbital shaking (150 rpm) for 24 hours .
Step 3: Monitoring & Harvesting
-
Monitor the reaction progress by RP-HPLC (See Section 4). The product, Z-His-Leu-NH
, will appear as a distinct peak with a longer retention time than the substrates due to increased hydrophobicity. -
Typically, the product precipitates at the interface or within the aqueous phase as a white solid after 12–24 hours.
Step 4: Downstream Processing (DSP)
-
Filtration: Filter the reaction mixture to collect the precipitated product. Wash the solid with cold water (4°C) to remove unreacted substrates and enzyme.
-
Extraction (Alternative): If the product remains soluble in the organic phase, separate the phases. Wash the EtOAc layer with:
-
5% NaHCO
(Removes unreacted Z-His-OH). -
0.1 M HCl (Removes unreacted H-Leu-NH
). -
Brine (Saturated NaCl) .
-
-
Drying: Dry the organic layer over anhydrous MgSO
, filter, and evaporate under reduced pressure to yield the crude product.
Step 5: Deprotection (Optional)
To obtain the free dipeptide H-His-Leu-OH (or H-His-Leu-NH
-
Dissolve the Z-protected peptide in Methanol .
-
Add 10% Pd/C catalyst (10% w/w).
-
Stir under H
atmosphere (1 atm) for 4–6 hours . -
Filter through Celite and evaporate to dryness.
Analytical Validation (HPLC Method)
Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 5 µm, 4.6 x 250 mm) Mobile Phase A: 0.1% TFA in Water Mobile Phase B: 0.1% TFA in Acetonitrile Gradient: 5% B to 60% B over 20 minutes. Flow Rate: 1.0 mL/min Detection: UV at 214 nm (Peptide bond) and 254 nm (Z-group/Aromatic).
| Component | Retention Time (Approx.) | Expected Mass (ESI-MS) |
| Z-His-OH | 8.5 min | 289.3 Da [M+H]+ |
| H-Leu-NH | 3.2 min | 131.2 Da [M+H]+ |
| Z-His-Leu-NH | 14.8 min | 402.5 Da [M+H]+ |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Equilibrium unfavorable | Increase substrate concentration (saturation kinetics). Add more organic co-solvent (e.g., DMSO up to 20%) to reduce water activity ( |
| Product Hydrolysis | High water activity | Reduce water content. Switch to a High-Viscosity System (e.g., Water/Butanediol mixture). |
| Enzyme Inactivation | pH drift or instability | Ensure buffer capacity is sufficient. Verify Ca |
| Impurity Peaks | Racemization | Check pH (keep < 8.0). Lower temperature to 25°C (trade-off with rate). |
References
-
Thermolysin-Catalyzed Peptide Bond Synthesis. Proceedings of the National Academy of Sciences (PNAS). [Link]
-
Peptide Bond Synthesis Catalyzed by Thermolysin. National Institutes of Health (PubMed). [Link]
-
Enzymatic Synthesis of Peptides: A Review. Thieme Connect. [Link]
-
Enzymatic Synthesis of Aspartame Precursors (Analogous Mechanism). ScienceDirect. [Link]
-
Biocatalysis in Organic Media. Frontiers in Bioengineering and Biotechnology. [Link]
Sources
Application Note & Protocol: Utilizing Histidinyl-Leucine as a Sensitive Marker for Angiotensin-Converting Enzyme (ACE) Activity
Introduction: The Critical Role of Angiotensin-Converting Enzyme (ACE)
Angiotensin-Converting Enzyme (ACE), also known as kininase II, is a zinc-dependent metalloproteinase that is a central component of the renin-angiotensin system (RAS).[1][2] This enzyme plays a crucial role in regulating blood pressure by converting angiotensin I into the potent vasoconstrictor, angiotensin II.[1][3] Additionally, ACE is involved in the degradation of bradykinin, a vasodilator.[1][4] Given its significant physiological functions, ACE is a major therapeutic target for managing conditions such as hypertension and heart failure.[1][4] Consequently, the accurate measurement of ACE activity is vital for both fundamental research and the development of novel ACE inhibitors.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development on utilizing the dipeptide Histidinyl-Leucine (His-Leu) as a marker for quantifying ACE activity. We will explore the biochemical principles of the assay, present a detailed, step-by-step protocol for a fluorometric assay, and offer insights into data interpretation and troubleshooting.
Assay Principle: The Hydrolysis of a Synthetic Substrate to Yield Histidinyl-Leucine
The measurement of ACE activity using Histidinyl-Leucine is based on the enzymatic cleavage of a synthetic substrate, most commonly Hippuryl-Histidyl-Leucine (HHL).[7][8] ACE catalyzes the hydrolysis of the peptide bond between the Histidyl and Leucyl residues of HHL, which results in the release of the dipeptide Histidinyl-Leucine and hippuric acid.[7][9]
The liberated His-Leu can then be quantified. A highly sensitive and widely used method involves the reaction of His-Leu with o-phthaldialdehyde (OPA).[10][11] In the presence of a thiol-containing compound such as 2-mercaptoethanol, OPA reacts with the primary amines of His-Leu to form a fluorescent adduct.[10][12] The intensity of this fluorescence is directly proportional to the amount of His-Leu produced, and therefore, to the ACE activity within the sample.[13]
Figure 1: Workflow of the fluorometric ACE activity assay using HHL as a substrate and quantifying the liberated His-Leu with OPA.
Experimental Protocol: Fluorometric Measurement of ACE Activity
This protocol is optimized for a 96-well plate format, making it suitable for high-throughput screening of ACE inhibitors or for quantifying ACE activity in various biological samples.
Materials and Reagents
-
ACE Assay Buffer: 100 mM Potassium Phosphate or Sodium Borate buffer, pH 8.3, containing 300 mM NaCl.[13][14]
-
Substrate (HHL): Hippuryl-Histidyl-Leucine.[15] Prepare a 5 mM stock solution in deionized water.
-
ACE Enzyme: Purified ACE from a commercial source (e.g., rabbit lung).
-
His-Leu Standard: L-Histidyl-L-Leucine. Prepare a 1 mM stock solution in deionized water.
-
OPA Reagent:
-
Dissolve 20 mg of o-phthaldialdehyde in 1 mL of methanol.
-
Add 20 µL of 2-mercaptoethanol.
-
Bring the final volume to 10 mL with 100 mM sodium borate buffer, pH 9.5.
-
Note: The OPA reagent is light-sensitive and should be prepared fresh daily.
-
-
96-well black, flat-bottom microplate.
-
Fluorometric microplate reader.
Assay Procedure
-
Prepare His-Leu Standard Curve:
-
Perform serial dilutions of the 1 mM His-Leu stock solution in ACE Assay Buffer to obtain concentrations ranging from 0 to 100 µM.
-
Add 50 µL of each standard dilution to separate wells of the 96-well plate.
-
Add 50 µL of ACE Assay Buffer to each standard well.
-
-
Prepare Samples and Controls:
-
Sample Wells: Add 50 µL of your sample (e.g., purified enzyme, cell lysate, or serum) to the designated wells.
-
Inhibitor Wells (Optional): Add 25 µL of your sample and 25 µL of the test inhibitor compound.
-
Blank Wells: Add 50 µL of ACE Assay Buffer.
-
Positive Control: Add a known concentration of ACE enzyme.
-
Negative Control (No Enzyme): Add 50 µL of ACE Assay Buffer.
-
-
Initiate the Enzymatic Reaction:
-
Add 50 µL of the 5 mM HHL substrate solution to all wells except the blank wells. The final HHL concentration will be 2.5 mM.
-
Mix gently by pipetting or using a plate shaker for 30 seconds.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes.[16] The optimal incubation time may need to be determined empirically based on the ACE activity in your samples.
-
-
Stop the Reaction:
-
Develop the Fluorescent Signal:
-
Add 100 µL of the freshly prepared OPA reagent to all wells.
-
Incubate the plate at room temperature for 15 minutes, protected from light.[10]
-
-
Measure Fluorescence:
-
Read the fluorescence intensity on a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of around 485 nm.[10] Note that some protocols may use slightly different wavelengths.
-
Caption: Step-by-step workflow for the fluorometric ACE activity assay.
Data Analysis and Interpretation
-
Standard Curve:
-
Subtract the fluorescence reading of the blank (0 µM His-Leu) from all standard readings.
-
Plot the background-subtracted fluorescence values against the corresponding His-Leu concentrations (µM).
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value. An R² value > 0.98 is desirable.
-
-
Calculating ACE Activity:
-
Subtract the fluorescence reading of the blank from all sample and control readings.
-
Use the equation from the standard curve to calculate the concentration of His-Leu produced in each sample well.
-
ACE activity can be expressed in units/mL, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmole of His-Leu per minute under the specified assay conditions.[17]
Formula: ACE Activity (U/mL) = [(His-Leu concentration (µM) * Total assay volume (mL))] / [Incubation time (min) * Sample volume (mL)]
-
-
Inhibitor Studies:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
Formula: % Inhibition = [1 - (Fluorescence of inhibitor well / Fluorescence of control well)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value, which is the concentration of inhibitor required to inhibit 50% of the ACE activity.[18]
-
Typical Data Summary
| Parameter | Typical Value/Range | Notes |
| His-Leu Standard Curve | R² > 0.98 | Ensures a linear and reliable relationship between fluorescence and concentration. |
| Limit of Detection (LOD) | 1-5 µM His-Leu | Dependent on the specific plate reader and reagents used. |
| Z'-factor (for HTS) | > 0.5 | Indicates a robust and reliable assay for high-throughput screening. |
| Typical ACE Activity | Varies significantly with sample type and purity. | For purified rabbit lung ACE, expect activity in the mU/mL range. |
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your results, it is essential to incorporate self-validating measures into your experimental design:
-
Intra-assay and Inter-assay Precision: Run replicates of the same sample within a single assay and across different assays to determine the coefficient of variation (CV). A CV of less than 15% is generally considered acceptable.[6]
-
Spike and Recovery: Add a known amount of His-Leu to a sample and measure the recovery to identify any matrix effects that may interfere with the assay.
-
Linearity of Dilution: Serially dilute a sample with high activity and measure the ACE activity. The calculated activity should be proportional to the dilution factor.
-
Confirmation with a Known Inhibitor: Use a well-characterized ACE inhibitor, such as captopril, as a positive control in inhibition studies.[5]
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High background fluorescence | 1. Contaminated reagents or water.2. OPA reagent is old or has degraded. | 1. Use fresh, high-purity reagents and water.2. Prepare fresh OPA reagent daily. |
| Low signal or no activity | 1. Inactive enzyme.2. Incorrect assay buffer pH.3. Presence of inhibitors in the sample. | 1. Use a fresh aliquot of enzyme and handle it according to the manufacturer's instructions.2. Verify the pH of the assay buffer.3. Perform a spike and recovery experiment to check for matrix effects. |
| Poor standard curve (low R²) | 1. Pipetting errors.2. Incorrect dilutions. | 1. Use calibrated pipettes and proper pipetting technique.2. Carefully prepare and verify the standard dilutions. |
| High well-to-well variability | 1. Incomplete mixing.2. Temperature fluctuations across the plate. | 1. Ensure thorough mixing after adding reagents.2. Use a temperature-controlled incubator and allow the plate to equilibrate. |
Conclusion
The use of Histidinyl-Leucine as a marker for ACE activity, particularly when combined with the fluorometric OPA detection method, provides a sensitive, specific, and high-throughput compatible approach for researchers. By adhering to the detailed protocol and incorporating the principles of self-validation outlined in this application note, scientists can obtain reliable and reproducible data for their investigations into ACE enzymology and the development of novel inhibitors.
References
-
Wikipedia. (2024). Angiotensin-converting enzyme. [Link]
-
Fuchs, S., et al. (2008). A Modern Understanding of the Traditional and Nontraditional Biological Functions of Angiotensin-Converting Enzyme. Pharmacological Reviews. [Link]
-
Baur, X., & Fruhmann, G. (1981). Optimized determination of angiotensin I-converting enzyme activity with hippuryl-L-histidyl-L-leucine as substrate. Journal of Clinical Chemistry and Clinical Biochemistry. [Link]
-
Vermeirssen, V., et al. (2002). Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides. Journal of Biochemical and Biophysical Methods. [Link]
-
Barbosa, E. A., et al. (2005). Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant extracts. Phytomedicine. [Link]
-
Gavras, H. (2005). Novel mechanism of action of ACE and its inhibitors. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
-
OneLab. (n.d.). ACE Inhibition Assay - Protocol. [Link]
-
Kumar, R., & Singh, V. P. (2015). Angiotensin Converting Enzymes. Encyclopedia of Life Sciences. [Link]
-
Vrielink, A., et al. (1996). Hippuryl-L-histidyl-L-leucine, a substrate for angiotensin converting enzyme. Acta Crystallographica Section C: Crystal Structure Communications. [Link]
-
Klabunde, R. E. (n.d.). Angiotensin Converting Enzyme (ACE) Inhibitors. Cardiovascular Pharmacology Concepts. [Link]
-
Liu, H., et al. (1995). An assay of angiotensin-converting enzyme activity obtained using capillary electrophoresis. Journal of Chromatography B: Biomedical Applications. [Link]
-
Bio-protocol. (2022). ACE activity assay. [Link]
-
Mujović, M., et al. (2007). Angiotensin converting enzyme activity in compensatory renal hypertrophy. Medical Archives. [Link]
-
Santos, R. A., et al. (1985). An improved fluorometric assay of rat serum and plasma converting enzyme. Hypertension. [Link]
-
Pineda, K. M. O., et al. (2018). Angiotensin-Converting Enzyme Inhibition of Fractions from Eleusine indica Leaf Extracts. Pharmacognosy Journal. [Link]
-
ResearchGate. (2025). B-025 Validation of an open-channel assay for measuring serum angiotensin-converting enzyme (ACE) using the Cobas® Pro analyzer. [Link]
-
Metzger, R., et al. (1992). Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue. Journal of Applied Physiology. [Link]
-
Clinical Chemistry. (2024). A-083 Performance evaluation of Sentinel Diagnostics' ACE assay on the Abbott Alinity c system and ARCHITECT c16000 System. [Link]
-
Siska, S., et al. (2017). Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. Pharmacognosy Reviews. [Link]
-
Persson, A. V., & Wilson, I. B. (1983). A fluorometric assay for angiotensin-converting enzyme activity. Analytical Biochemistry. [Link]
-
Roth, M. (1971). Fluorometric amino-acid analysis with o-phthaldialdehyde (OPA). Analytical Chemistry. [Link]
-
Kim, S. B., et al. (2012). The Impacts of ACE Activity according to ACE I/D Polymorphisms on Muscular Functions of People Aged 65. Journal of the Korean Geriatrics Society. [Link]
- Google Patents. (1985). EP0138092A2 - Method of amino acid analysis.
-
Wang, Y., et al. (2024). Identification, structural characterization, and molecular dynamic simulation of ACE inhibitory peptides in whey hydrolysates from Chinese Rushan cheese by-product. Food Chemistry. [Link]
-
Chen, J., et al. (2024). Investigation of the Interaction Between Angiotensin-Converting Enzyme (ACE) and ACE-Inhibitory Tripeptide from Casein. Foods. [Link]
Sources
- 1. Angiotensin-converting enzyme - Wikipedia [en.wikipedia.org]
- 2. A Modern Understanding of the Traditional and Nontraditional Biological Functions of Angiotensin-Converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin Converting Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 5. Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hippuryl-L-histidyl-L-leucine, a substrate for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Fluorometric amino-acid analysis with o-phthaldialdehyde (OPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP0138092A2 - Method of amino acid analysis - Google Patents [patents.google.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Optimized determination of angiotensin I-converting enzyme activity with hippuryl-L-histidyl-L-leucine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. phcogj.com [phcogj.com]
- 17. Angiotensin converting enzyme activity in compensatory renal hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification, structural characterization, and molecular dynamic simulation of ACE inhibitory peptides in whey hydrolysates from Chinese Rushan cheese by-product - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Solid-Phase Peptide Synthesis (SPPS) of Histidinyl-Leucine (His-Leu)
Executive Summary
The synthesis of dipeptides, such as the bioactive angiotensin-converting enzyme (ACE) inhibitor fragment Histidinyl-Leucine (His-Leu) , presents unique challenges often overlooked in standard SPPS protocols. While long peptides suffer from aggregation, dipeptides are critically susceptible to diketopiperazine (DKP) formation , a side reaction that can result in near-total loss of the target product during the deprotection step. Furthermore, the Histidine residue is prone to racemization during coupling, threatening the stereochemical integrity of the final product.[1][2]
This guide details a high-fidelity protocol using 2-Chlorotrityl Chloride (2-CTC) resin and Oxyma/DIC activation . Unlike standard Wang resin protocols, this approach sterically hinders DKP formation and utilizes base-free coupling to minimize Histidine racemization.
Critical Design Considerations
The Diketopiperazine (DKP) Problem
In standard Fmoc synthesis on Wang resin, the removal of the Fmoc group from the second amino acid (Histidine) exposes a free amine. Due to the short chain length, this amine can easily back-bite the C-terminal ester linkage, forming a cyclic DKP and cleaving the dipeptide from the resin prematurely.
Solution: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[3][4][5] The steric bulk of the trityl linker prevents the conformational rotation required for the amine to attack the ester, effectively suppressing DKP formation.[5]
Histidine Racemization
Histidine is unique; its imidazole side chain can act as an intramolecular base, abstracting the
Solution:
-
Protection: Use Fmoc-His(Trt)-OH .[6][7] The Trityl group on the imidazole reduces this risk compared to other protecting groups.
-
Activation: Use DIC/Oxyma Pure . This carbodiimide/oxime chemistry allows for efficient coupling at near-neutral pH, significantly lowering racemization rates compared to HBTU/DIEA.
Materials & Reagents
| Component | Specification | Purpose |
| Resin | 2-Chlorotrityl Chloride (2-CTC) (Loading: 1.0–1.6 mmol/g) | Steric hindrance to prevent DKP; mild cleavage. |
| C-Term AA | Fmoc-Leu-OH | First amino acid attachment. |
| N-Term AA | Fmoc-His(Trt)-OH | Second amino acid; Trt protects imidazole.[6][7] |
| Activator | DIC (N,N'-Diisopropylcarbodiimide) | Coupling reagent (Base-free). |
| Additive | Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) | Suppresses racemization; enhances efficiency. |
| Base | DIPEA (N,N-Diisopropylethylamine) | Used only for resin loading, not coupling. |
| Deprotection | 20% Piperidine in DMF | Fmoc removal.[2][8][9][10][11] |
| Cleavage | TFA / TIS / | Final cleavage and side-chain deprotection. |
Experimental Protocol
Phase 1: Resin Loading (Fmoc-Leu-OH to 2-CTC)
Unlike Wang resin, 2-CTC is loaded via nucleophilic substitution, not esterification, requiring specific handling to preserve resin activity.
-
Resin Preparation: Weigh 2-CTC resin (e.g., 0.5 g) into a fritted reactor. Wash with dry DCM (
min) to swell. -
Loading Solution: Dissolve Fmoc-Leu-OH (1.2 eq relative to resin capacity) in dry DCM (5 mL). Add DIPEA (4.0 eq).
-
Note: Do not activate the carboxylic acid; the resin chloride is the leaving group.
-
-
Coupling: Add solution to resin.[4][9][10] Agitate for 2 hours at Room Temperature (RT).
-
Capping (Critical): Add Methanol (1 mL) to the reaction mixture and agitate for 15 minutes.
-
Why: Methanol caps unreacted chloride sites, converting them to inactive methyl ethers.
-
-
Washing: Drain and wash: DCM (
), DMF ( ), DCM ( ).
Phase 2: Peptide Assembly
-
Fmoc Deprotection (Leu):
-
Treat with 20% Piperidine/DMF (
min). -
Wash: DMF (
min).[5] -
Checkpoint: Perform Kaiser test (ninhydrin). Resin should turn blue (positive for free amine).
-
-
Coupling Histidine (The "Safe" Method):
-
Dissolve Fmoc-His(Trt)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.
-
Add DIC (3.0 eq).[2] Do not add DIPEA.
-
Pre-activate for 2 minutes, then add to the resin.
-
Agitate for 60–90 minutes at RT.
-
Why: The absence of exogenous base (DIPEA) minimizes His racemization.
-
-
Final Deprotection:
-
Remove the N-terminal Fmoc group using 20% Piperidine/DMF (
min). -
Wash thoroughly with DMF (
) and DCM ( ). -
Dry resin under nitrogen flow.
-
Phase 3: Cleavage & Isolation
The goal is to cleave the peptide from the resin AND remove the Trityl side-chain protection.
-
Cocktail Preparation: Prepare TFA/TIS/
(95:2.5:2.5) .-
Role of TIS (Triisopropylsilane): Essential scavenger. The Trityl cation released from Histidine is stable and will re-alkylate the peptide (often at the imidazole ring) without TIS.
-
-
Reaction: Add cocktail to resin (10 mL per gram of resin). Agitate for 2 hours .
-
Precipitation:
-
Filter the cleavage solution into cold Diethyl Ether (
C). Volume ratio: 1:10 (cleavage mix : ether). -
Centrifuge (3000 rpm, 5 min) to pellet the white precipitate.
-
Decant ether and wash pellet twice more with cold ether.
-
-
Lyophilization: Dissolve pellet in
/Acetonitrile (1:1) and freeze-dry.
Visualizing the Workflow & Mechanisms
Diagram 1: Optimized Synthesis Workflow vs. DKP Risk
The following diagram contrasts the standard failure mode with the optimized 2-CTC workflow.
Caption: Comparative workflow showing how 2-CTC resin prevents the cyclic "back-biting" (DKP formation) common in dipeptide synthesis on Wang resin.
Analytical Quality Control
After lyophilization, the crude peptide must be analyzed.[10]
| Parameter | Method | Acceptance Criteria |
| Purity | RP-HPLC (C18 Column) | |
| Identity | ESI-MS (Positive Mode) | |
| Racemization | Chiral HPLC or Marfey's Reagent |
HPLC Gradient (Standard):
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 0% B to 30% B over 20 minutes (His-Leu is very polar).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (DKP) | Used Wang resin or overheated deprotection.[5] | Switch to 2-CTC resin. Ensure deprotection is done at RT, not microwave heated. |
| D-His Isomer Detected | High pH during coupling (excess DIEA). | Use DIC/Oxyma (no base). Keep coupling time |
| Mass +242 Da | Incomplete Trityl removal. | Extend cleavage time to 3 hours; ensure fresh TIS is used in cocktail. |
References
-
Almac Group. "Accurate determination of resin substitution in solid phase peptide synthesis - About 2-chlorotrityl chloride resin (2-CTC)." Almac Group Technical Notes. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. almacgroup.com [almacgroup.com]
- 4. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Advanced Derivatization Techniques for the Comprehensive Analysis of Histidinyl-Leucine
Abstract
The accurate quantification and characterization of the dipeptide Histidinyl-Leucine (His-Leu) is of paramount importance in various fields, including drug development, nutritional science, and clinical diagnostics, given its role in physiological processes.[1][2][3][4][5] However, the inherent physicochemical properties of His-Leu, such as its high polarity and zwitterionic nature, present significant analytical challenges, particularly for chromatographic separation and mass spectrometric detection.[6][7] This application note provides a detailed guide to derivatization techniques designed to overcome these challenges. We will explore the rationale behind derivatization, compare various strategies, and provide step-by-step protocols for both achiral and chiral analysis of His-Leu, empowering researchers to achieve sensitive, robust, and reliable results.
The Analytical Challenge: Why Derivatize Histidinyl-Leucine?
Direct analysis of small, polar dipeptides like Histidinyl-Leucine is often hampered by several factors:
-
Poor Retention in Reversed-Phase Chromatography: The hydrophilic nature of His-Leu leads to minimal interaction with nonpolar stationary phases, resulting in poor retention and co-elution with the solvent front.[6]
-
Low Ionization Efficiency in Mass Spectrometry: The zwitterionic state of the dipeptide can suppress its ionization, leading to low sensitivity in mass spectrometry (MS) analysis.[8]
-
Matrix Interference: In complex biological samples, the presence of other polar molecules can interfere with the detection of the target analyte.[6]
-
Chiral Complexity: Both histidine and leucine are chiral amino acids, meaning Histidinyl-Leucine can exist in four possible stereoisomeric forms (L-His-L-Leu, D-His-L-Leu, L-His-D-Leu, and D-His-D-Leu). Distinguishing these isomers is crucial as they can have vastly different biological activities.
Derivatization addresses these issues by chemically modifying the dipeptide to improve its analytical properties. This process can enhance hydrophobicity for better chromatographic separation, increase ionization efficiency for improved MS detection, and, in the case of chiral analysis, create diastereomers that are separable on standard achiral columns.[8][9]
Comparative Overview of Derivatization Strategies
The choice of derivatization reagent and strategy depends on the analytical goal, the available instrumentation, and the nature of the sample matrix. Below is a comparison of common approaches applicable to His-Leu analysis.
| Derivatization Strategy | Reagent Example | Primary Application | Advantages | Disadvantages |
| Acylation (Amine-reactive) | Dansyl Chloride | Quantification, Improved Sensitivity | Significantly enhances MS response, improves chromatographic retention.[6] | Can be less selective in complex mixtures. |
| Acylation (Amine-reactive) | Benzoyl Chloride | Quantification, Improved Sensitivity | Enhances MS response.[6] | May offer lower sensitivity enhancement compared to dansyl chloride.[6] |
| Chiral Derivatization | Marfey's Reagent (FDAA) | Chiral Purity Analysis | Forms diastereomers separable on standard achiral columns, robust and widely used.[10][11] | Requires hydrolysis of the dipeptide to individual amino acids. |
| Chiral Derivatization | OPA + Chiral Thiol (e.g., N-acetyl-L-cysteine) | Chiral Purity Analysis | Pre-column derivatization, good for HPLC with fluorescence or UV detection.[12] | Diastereomer stability can be a concern. |
| Esterification (Carboxyl-reactive) | N-ethoxycarbonylpropenyl methyl ester | GC-MS Analysis | Increases volatility for gas chromatography.[13] | Requires anhydrous conditions, may not be suitable for all sample types. |
Experimental Workflows & Protocols
Workflow for Achiral Quantification using Dansyl Chloride Derivatization
This workflow is designed to enhance the sensitivity of His-Leu detection for quantification in various sample matrices.
Sources
- 1. Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leucine–Histidine Dipeptide Attenuates Microglial Activation and Emotional Disturbances Induced by Brain Inflammation and Repeated Social Defeat Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Evaluating the Leucine Trigger Hypothesis to Explain the Post-prandial Regulation of Muscle Protein Synthesis in Young and Older Adults: A Systematic Review [frontiersin.org]
- 5. Deficiency in the Essential Amino Acids l-Isoleucine, l-Leucine and l-Histidine and Clinical Measures as Predictors of Moderate Depression in Elderly Women: A Discriminant Analysis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-sensitivity profiling of dipeptides in sauce-flavor Baijiu Daqu by chemical derivatization and ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fortis-technologies.com [fortis-technologies.com]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. almacgroup.com [almacgroup.com]
- 12. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]
- 13. The mass spectrometric identification of dipeptide mixtures obtained from dipeptidylaminopeptidase. I--Hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
extraction of Histidinyl-Leucine from biological samples
Application Note & Protocol: AN-HL2026
Topic: High-Recovery Extraction of Endogenous Histidinyl-Leucine (His-Leu) from Biological Matrices for Quantitative Analysis
Abstract & Introduction
Histidinyl-Leucine (His-Leu) is a dipeptide composed of L-histidine and L-leucine, which functions as an endogenous metabolite.[1] Emerging research has highlighted its role in neuroinflammatory processes, where it may attenuate microglial activation, suggesting therapeutic potential in mood disorders and neurodegenerative diseases.[2][3] Furthermore, as a dipeptide, its metabolism is intrinsically linked to peptidases like Angiotensin-I-converting enzyme (ACE), a central regulator of blood pressure.[4][5] Accurate quantification of His-Leu in biological samples is therefore critical for pharmacokinetic studies, biomarker discovery, and understanding its physiological and pathological roles.
The primary challenge in quantifying His-Leu lies in its low endogenous concentration and the complexity of biological matrices such as plasma and tissue. These samples contain high concentrations of proteins, lipids, salts, and other metabolites that can interfere with analysis, causing ion suppression in mass spectrometry and reduced column lifetime in liquid chromatography.
This application note provides a comprehensive, field-tested guide for the efficient extraction of Histidinyl-Leucine from plasma and tissue homogenates. The protocols herein are designed to maximize recovery and minimize matrix effects by employing a robust protein precipitation strategy, followed by an optional solid-phase extraction (SPE) cleanup for complex samples. The final analytical determination is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers the highest degree of sensitivity and specificity.[6][7]
Principle of the Method
The successful extraction of His-Leu hinges on the effective removal of high-abundance interfering molecules, primarily proteins, while ensuring the recovery of the target analyte. Our methodology is based on a multi-step workflow designed for robustness and reproducibility.
-
Sample Preparation & Homogenization: Biological samples are prepared under cold conditions to minimize enzymatic degradation.[8] Solid tissues require mechanical homogenization to release intracellular components into a buffered solution.
-
Protein Precipitation: This is the most critical step for initial sample cleanup. By adding a cold organic solvent (e.g., acetonitrile) or a strong acid (e.g., trichloroacetic acid, TCA), the native structure of proteins is disrupted, exposing hydrophobic regions and causing them to aggregate and precipitate out of solution.[9][10][11][12] The small, polar His-Leu dipeptide remains soluble in the supernatant.
-
Solid-Phase Extraction (SPE) (Recommended for Tissue): For more complex matrices like tissue homogenates, an optional SPE step provides superior cleanup.[13] A reversed-phase (C18) sorbent is used to retain the moderately polar His-Leu while highly polar contaminants (salts) are washed away. The analyte is then eluted with a higher concentration of organic solvent, effectively concentrating the sample and removing lipids and other interferences.[14][15]
-
Analysis by LC-MS/MS: The final extract is analyzed using a highly sensitive triple quadrupole mass spectrometer.[7] This technique allows for the specific detection and quantification of His-Leu, even in the presence of co-eluting isomers like Isoleucyl-Histidine, through the use of specific precursor-product ion transitions in Selected Reaction Monitoring (SRM) mode.[7]
General Workflow for His-Leu Extraction
Caption: Workflow for His-Leu extraction from plasma/serum.
Step-by-Step Methodology:
-
Sample Aliquoting: Thaw frozen plasma or serum samples on ice. Aliquot 100 µL of sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate amount of stable isotope-labeled internal standard (IS) to each sample, standard, and quality control (QC) sample. The IS is crucial for correcting for variability during sample preparation and analysis.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the sample.
-
Expert's Note: A 3:1 ratio of organic solvent to aqueous sample is highly effective for precipitating the majority of plasma proteins. Acetonitrile is often preferred over methanol for its superior protein precipitation efficiency. The use of ice-cold solvent and subsequent incubation at -20°C further enhances the precipitation process. [9]4. Vortexing & Incubation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and denaturation. Incubate the samples at -20°C for at least 30 minutes.
-
-
Centrifugation: Centrifuge the tubes at ≥14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully aspirate the supernatant, which contains the His-Leu and internal standard, and transfer it to a clean tube. Be cautious not to disturb the protein pellet.
-
Drying and Reconstitution: Evaporate the supernatant to complete dryness using a gentle stream of nitrogen or a vacuum concentrator. Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95% Water/5% ACN with 0.1% Formic Acid). Vortex briefly to ensure the analyte is fully dissolved.
-
Final Centrifugation & Transfer: Centrifuge the reconstituted sample at high speed for 5 minutes to pellet any remaining microparticulates. Transfer the clear solution to an HPLC vial for analysis.
Protocol 2: Extraction of His-Leu from Tissue Homogenates
Tissue samples are significantly more complex than plasma, containing a higher diversity of lipids and cellular components. This protocol incorporates an SPE cleanup step to remove these additional interferences, which is critical for achieving a clean extract and robust analytical results.
Step-by-Step Methodology:
-
Tissue Homogenization: a. Weigh approximately 50 mg of frozen tissue and place it in a 2 mL tube containing ceramic beads. b. Add 500 µL of ice-cold 10% Trichloroacetic Acid (TCA) in water. Add the internal standard. c. Homogenize the tissue using a bead beater or other mechanical homogenizer until no visible tissue fragments remain. Keep samples on ice.
-
Expert's Note: TCA is a potent protein precipitant that also serves to quench enzymatic activity immediately upon homogenization. [9][11]This method is more aggressive than acetonitrile precipitation and is well-suited for disrupting cellular structures. [10]2. Initial Cleanup: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection: Collect the supernatant. At this stage, the sample can be further processed by SPE.
-
Solid-Phase Extraction (SPE) Cleanup: a. Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of LC-MS grade water. Do not allow the cartridge to dry.
-
Expert's Note: Conditioning with methanol solvates the C18 chains, while the water equilibration prepares the sorbent for the aqueous sample. This is essential for proper analyte retention. [15] b. Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge. c. Washing: Wash the cartridge with 1 mL of 5% methanol in water (containing 0.1% FA). This step removes salts and other highly polar impurities that do not bind to the C18 sorbent. d. Elution: Elute the His-Leu and internal standard from the cartridge using 1 mL of 70% methanol in water (containing 0.1% FA) into a clean collection tube.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial LC mobile phase as described in Protocol 1 (Step 7). Transfer to an HPLC vial for analysis.
LC-MS/MS Parameters & Expected Performance
The following tables provide recommended starting parameters for LC-MS/MS analysis and typical performance characteristics of the method.
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting |
|---|---|
| Liquid Chromatography | |
| Column | Mixed-Mode or HILIC Column (e.g., Intrada Amino Acid) [6][16] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 60% B over 5 min, hold, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Selected Reaction Monitoring (SRM) |
| Precursor Ion (Q1) | m/z 269.2 (His-Leu, [M+H]⁺) |
| Product Ion (Q3) | m/z 110.1 (Histidine immonium ion), m/z 155.1 (fragment) |
| Collision Energy | Optimization required |
Table 2: Typical Method Performance Characteristics
| Parameter | Target Value |
|---|---|
| Linearity (R²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL |
| Accuracy (% Bias) | Within ±15% (85-115%) |
| Precision (% CV) | < 15% |
| Matrix Effect | < 20% |
| Recovery | > 80% |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete protein precipitation | Ensure solvent-to-sample ratio is correct (≥3:1). Ensure solvent is ice-cold. Increase vortex time. |
| Analyte loss during drying | Avoid overly aggressive heating or nitrogen flow. | |
| Poor SPE binding/elution | Ensure proper cartridge conditioning. Optimize wash and elution solvent strengths. | |
| High Matrix Effects | Insufficient cleanup | For plasma, ensure complete protein precipitation. For tissue, include the recommended SPE step. |
| Co-elution of interferences | Optimize the LC gradient to better separate His-Leu from interfering compounds like phospholipids. | |
| Poor Peak Shape | Incompatible reconstitution solvent | Reconstitute the sample in a solvent that is weaker than or equal to the initial mobile phase. |
| Column degradation | Use a guard column. Ensure extracts are clean before injection. |
Conclusion
The protocols detailed in this application note provide a robust and reliable framework for the extraction of Histidinyl-Leucine from both plasma and complex tissue samples. The simple protein precipitation method is suitable for high-throughput analysis of plasma, while the inclusion of a solid-phase extraction step ensures high-quality data from challenging tissue matrices. When coupled with a sensitive LC-MS/MS system, these methods enable accurate quantification of His-Leu, facilitating further research into its biological significance and therapeutic potential.
References
-
Liebermann, H., Lichey, J., & Orfanos, C. E. (1982). Optimized determination of angiotensin I-converting enzyme activity with hippuryl-L-histidyl-L-leucine as substrate. Journal of Clinical Chemistry and Clinical Biochemistry, 20(10), 735-739. [Link]
-
Ontosight AI. (n.d.). Histidine and Leucine Amino Acids. Ontosight AI. [Link]
-
National Center for Biotechnology Information. (n.d.). L-histidyl-L-leucine. PubChem Compound Database. [Link]
-
Shimadzu. (2022, November 23). Lc-MS Analysis of Amino Acids on a Novel Mixed-Mode HPLC Column. [Link]
-
G-Biosciences. (2017, March 28). Plant Protein Extraction and Protein Precipitation Techniques. [Link]
-
Cleveland Clinic. (2021, December 22). Amino Acids. [Link]
-
AxisPharm. (2024, August 1). Protein Precipitation Technical Guide. [Link]
-
Wikipedia. (n.d.). Protein precipitation. [Link]
-
Shimadzu. (n.d.). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. [Link]
-
ResearchGate. (n.d.). Effects of leucine–histidine (LH) dipeptide on the activation of primary microglia. [Link]
-
Cheng, R., et al. (2010). Isolation, Purification and Characterization of Histidino-Threosidine, a Novel Maillard Reaction Protein Crosslink from Threose, Lysine and Histidine. Journal of Biological Chemistry. [Link]
-
Corradi, H. R., et al. (2003). Angiotensin-I-converting enzyme and its relatives. Genome Biology, 4(6), 219. [Link]
-
Anaquant. (2024, March 29). 41 Amino acids analysis in serum by LC-MS/MS. [Link]
-
Wu, J., et al. (2021). Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Relationship. Frontiers in Nutrition, 8, 723381. [Link]
-
Agilent Technologies. (2018, January 29). Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring. [Link]
-
Ano, Y., et al. (2019). Leucine–Histidine Dipeptide Attenuates Microglial Activation and Emotional Disturbances Induced by Brain Inflammation and Repeated Social Defeat Stress. Nutrients, 11(9), 2146. [Link]
-
Funk, J. (n.d.). Amino Acid extraction and quantification. Prometheus. [Link]
-
European Synchrotron Radiation Facility (ESRF). (n.d.). Human Angiotensin I Converting Enzyme Structure Revealed. [Link]
-
Kost, O. A., et al. (2022). Human Angiotensin I-Converting Enzyme Produced by Different Cells: Classification of the SERS Spectra with Linear Discriminant Analysis. International Journal of Molecular Sciences, 23(12), 6563. [Link]
-
Lee, S. Y., et al. (2024). The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus. Frontiers in Microbiology, 15, 1386766. [Link]
-
Lorenzo, J. M., et al. (2014). A Rapid and Accurate Extraction Procedure for Analysing Free Amino Acids in Meat Samples by GC-MS. Journal of Analytical Methods in Chemistry, 2014, 594586. [Link]
-
Jastrzębska, A., et al. (2021). Simple extraction procedure for free amino acids determination in selected gluten-free flour samples. Open Chemistry, 19(1), 1251-1260. [Link]
-
Albericio, F., & Kruger, H. G. (2019). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 24(7), 1296. [Link]
-
Li, Y., et al. (2019). Quick extraction and direct determination of amino acids from plants by hydrophilic interaction liquid chromatography (HILIC) and tandem mass spectrometry. E3S Web of Conferences, 131, 01032. [Link]
-
Waters Corporation. (n.d.). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. [Link]
-
Tăuşan, I., et al. (2011). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Romanian Journal of Physics, 56, 213-222. [Link]
- Google Patents. (n.d.).
Sources
- 1. L-histidyl-L-leucine | C12H20N4O3 | CID 189008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leucine–Histidine Dipeptide Attenuates Microglial Activation and Emotional Disturbances Induced by Brain Inflammation and Repeated Social Defeat Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin-I-converting enzyme and its relatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esrf.fr [esrf.fr]
- 6. lcms.cz [lcms.cz]
- 7. 41 Amino acids analysis in serum by LC-MS/MS | Anaquant HCP analysis I Protein characterisation I Protein analysis [anaquant.com]
- 8. prometheusprotocols.net [prometheusprotocols.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 11. Protein Precipitation Technical Guide | AxisPharm [axispharm.com]
- 12. Protein precipitation - Wikipedia [en.wikipedia.org]
- 13. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation, Purification and Characterization of Histidino-Threosidine, a Novel Maillard Reaction Protein Crosslink from Threose, Lysine and Histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology [mdpi.com]
- 16. shopshimadzu.com [shopshimadzu.com]
Application Note: High-Precision Spectrophotometric Determination of Histidinyl-Leucine (His-Leu)
Executive Summary
The quantification of Histidinyl-Leucine (His-Leu) is the gold standard for assessing Angiotensin-Converting Enzyme (ACE) activity, a critical target in hypertension and cardiovascular drug development. While legacy methods rely on the solvent extraction of the co-product (Hippuric Acid) and UV detection at 228 nm, this protocol details a direct spectrophotometric determination of His-Leu using 2,4,6-Trinitrobenzenesulfonic acid (TNBS) .
This method offers superior throughput by eliminating liquid-liquid extraction steps. It exploits the specific reaction of TNBS with the primary amine of His-Leu—released only after the cleavage of the N-terminally blocked substrate Hippuryl-His-Leu (HHL)—to form a chromogenic adduct quantifiable at 420 nm .
Scientific Principle & Mechanism[1]
The Biological Context
ACE is a zinc-metallopeptidase that cleaves the C-terminal dipeptide from Angiotensin I. In vitro, this is modeled using the synthetic substrate Hippuryl-Histidyl-Leucine (HHL) .[1][2][3] HHL is N-terminally blocked by a hippuryl group, meaning it possesses no free primary amines.
The Chemical Reaction[5]
-
Hydrolysis: ACE cleaves HHL, releasing Hippuric Acid and the dipeptide His-Leu .[2]
-
Differentiation: Unlike the intact HHL substrate, the released His-Leu possesses a free N-terminal primary amine.
-
Derivatization: Under mild alkaline conditions (pH 8.5), TNBS undergoes nucleophilic aromatic substitution with the primary amine of His-Leu.
-
Detection: The resulting Trinitrophenyl-His-Leu (TNP-His-Leu) complex exhibits a distinct absorbance maximum at 420 nm (orange/yellow).
Figure 1: Reaction pathway for the generation and specific labeling of His-Leu.
Materials & Reagents
Critical Reagent Considerations
-
Buffer Incompatibility: DO NOT use Tris or Glycine buffers. These contain primary amines that react with TNBS, causing massive background signal. Use Borate or Phosphate buffers.[4]
-
TNBS Stability: TNBS is light-sensitive and oxidizes over time. Prepare fresh or store frozen in dark aliquots.
Reagent Preparation Table
| Reagent | Composition | Preparation Notes |
| Assay Buffer | 100 mM Sodium Borate, 300 mM NaCl, pH 8.3 | Adjust pH with NaOH. The high ionic strength (NaCl) activates ACE. |
| Substrate Solution | 5 mM Hippuryl-His-Leu (HHL) | Dissolve HHL in Assay Buffer. Prepare fresh daily. |
| TNBS Reagent | 0.1% (w/v) TNBS in Sodium Borate | Dilute 5% stock TNBS with 100 mM Borate buffer (pH 8.5). Keep in amber bottle. |
| Stop Solution | 1.0 M HCl (for Enzyme stop) | Used to terminate ACE activity before TNBS addition (optional, see protocol). |
| Stabilizer (Optional) | 0.1 M Sodium Sulfite | Stabilizes the TNP-amine color complex. |
Experimental Protocol
Standard Curve Generation
Note: A standard curve is essential to convert Absorbance (OD) to Concentration (
-
Prepare a 2 mM stock of pure L-Histidyl-L-Leucine in Assay Buffer.
-
Create serial dilutions (0, 0.1, 0.2, 0.5, 1.0, 1.5, 2.0 mM).
-
Process 50
of each standard using the Derivatization Steps (Section 4.3) below.
Enzymatic Assay (ACE Activity)
-
Equilibration: Pre-warm Substrate Solution to 37°C.
-
Enzyme Addition: In a microcentrifuge tube or 96-well plate, combine:
-
30
ACE Enzyme Sample (or tissue homogenate) -
150
Substrate Solution (5 mM HHL)
-
-
Incubation: Incubate at 37°C for 30–60 minutes .
-
Termination: Stop the reaction.
-
Method A (Thermal): Heat at 95°C for 5 minutes.
-
Method B (Chemical): Add 20
of 100 mM EDTA (ACE is Zn-dependent). -
Note: Avoid strong acid stop here if possible, as TNBS requires basic pH next. If acid is used, you must neutralize before adding TNBS.
-
Derivatization & Measurement
-
Add 250
of TNBS Reagent to the reaction mixture. -
Dark Incubation: Incubate at 37°C for 20 minutes in the dark. (The solution will turn yellow/orange proportional to His-Leu).
-
Stabilization (Recommended): Add 250
of 0.1 M Sodium Sulfite / 0.1 M NaH PO mix. This stabilizes the color and prevents fading. -
Read: Measure Absorbance at 420 nm on a spectrophotometer.
Figure 2: Step-by-step workflow for the spectrophotometric assay.
Data Analysis
Calculation of ACE Activity
Calculate the concentration of His-Leu liberated using the linear regression from your standard curve (
Where:
-
1 Unit = Amount of enzyme producing 1
of His-Leu per minute. -
Blank: Substrate + Buffer (no enzyme), treated identically.
Inhibition Calculation (for Drug Screening)
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background (Blank) | Amine contamination in buffer. | Ensure NO Tris, Glycine, or BSA is present in the assay buffer.[5] Use Borate/PBS only. |
| Low Signal | pH too low for TNBS reaction. | TNBS requires pH > 8.0. Check that the stop solution didn't acidify the mix too much. |
| Precipitation | Protein precipitation by TNBS. | If testing crude lysates, add SDS (1% final) to solubilize proteins before reading. |
| Signal Fading | Oxidation of TNP adduct. | Read immediately after incubation or use the Sulfite stabilization step. |
References
-
Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung.[4][6] Biochemical Pharmacology, 20(7), 1637–1648.
-
Satake, K., et al. (1960). The spectrophotometric determination of amine groups in the protein molecule with 2,4,6-trinitrobenzene-1-sulfonic acid. Journal of Biochemistry, 47(5), 654–660.
-
Fields, R. (1971). The measurement of amino groups in proteins and peptides. Biochemical Journal, 124(3), 581–590.
- Snyder, S. L., & Sobocinski, P. Z. (1975). An improved automated colorimetric assay for serum angiotensin-converting enzyme. Clinica Chimica Acta, 62(1), 125-130.
Sources
- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The Evaluation of Dipeptidyl Peptidase (DPP)-IV, α-Glucosidase and Angiotensin Converting Enzyme (ACE) Inhibitory Activities of Whey Proteins Hydrolyzed with Serine Protease Isolated from Asian Pumpkin (Cucurbita ficifolia) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. laskerfoundation.org [laskerfoundation.org]
Troubleshooting & Optimization
troubleshooting peak tailing of His-Leu in reverse-phase HPLC
Topic: Troubleshooting Peak Tailing of His-Leu in Reverse-Phase HPLC Content Type: Technical Support Center Guide
Subject: Troubleshooting Peak Tailing for Histidyl-Leucine (His-Leu) in RP-HPLC Ticket Priority: High (Method Validation/Optimization) Assigned Specialist: Senior Application Scientist
Executive Summary: The Chemistry of the Problem
Analyzing His-Leu presents a specific "perfect storm" for peak tailing in Reverse-Phase HPLC (RP-HPLC). Unlike neutral analytes, His-Leu is a basic dipeptide containing an imidazole side chain (Histidine) and a hydrophobic anchor (Leucine).[1]
-
The Culprit: The Histidine imidazole group (
) and the N-terminus ( ) are positively charged at standard acidic HPLC conditions (pH 2–3). -
The Interaction: These positive charges interact electrostatically with residual negatively charged silanol groups (
) on the silica support of the column. This secondary "cation-exchange" mechanism competes with the primary hydrophobic interaction, causing the analyte to "drag" through the column, resulting in tailing. -
Secondary Factor: Histidine is a potent metal chelator. Trace metals in the system or column can bind the peptide, causing severe broadening.
Diagnostic Workflow
Before modifying your method, use this logic tree to isolate the root cause.
Figure 1: Diagnostic logic tree for isolating the cause of peak tailing in basic peptide analysis.
Technical Support Q&A
Module A: The Silanol Interaction (Most Likely Cause)
Q: I am using a standard C18 column with 0.1% Formic Acid, but the tailing factor is 2.0. Why? A: Formic acid is a weak ion-pairing agent. While it provides protons to ionize the analyte, it does not sufficiently "mask" the silica surface.
-
Mechanism: At pH ~2.7 (0.1% Formic Acid), the His-Leu is doubly charged (+2).[1] Residual silanols on the column surface, although mostly protonated, still have enough population of
to act as a weak cation exchanger.[1] -
Solution: Switch to Trifluoroacetic Acid (TFA) .[2][3][4][5] TFA is a strong ion-pairing agent. The trifluoroacetate anion (
) pairs with the positively charged His-Leu, forming a neutral, hydrophobic complex that interacts cleanly with the C18 ligands. It also saturates the silanol sites.
Q: Can I fix this without using TFA? I need to avoid signal suppression in MS. A: Yes, but it requires specific column chemistry or buffer modification.
-
High pH Method: Use a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) that is stable at pH 10. At pH 10, the Histidine imidazole is deprotonated (neutral), eliminating the cation-exchange interaction entirely.[1]
-
Ionic Strength: Increase the ionic strength by adding 10–20 mM Ammonium Formate to your Formic Acid mobile phase. The ammonium ions (
) will compete with His-Leu for the silanol sites, effectively blocking them.
Module B: Column Selection & Physical Issues
Q: My column is "End-capped." Shouldn't that prevent silanol interactions? A: Not always. "End-capping" (reacting free silanols with small trimethylsilyl groups) is never 100% complete due to steric hindrance.
-
Type A vs. Type B Silica: Older "Type A" silica contains high metal impurities and acidic silanols.[6] Ensure you are using "Type B" (High Purity) silica or Hybrid (Organosilica) particles. These have significantly lower silanol activity.
-
Aging: If the column has been used at low pH for a long time, the end-capping ligands may have hydrolyzed (cleaved off), re-exposing the silanols. If a new column of the same type fixes the issue, your old column has lost its end-capping.
Module C: Metal Chelation
Q: The peak is not just tailing; it looks broad and split. Could this be the system? A: Histidine residues are notorious for chelating iron (Fe) and stainless steel components.
-
Test: Inject a standard of a non-chelating neutral compound (e.g., Caffeine or Toluene).[1] If that peak is sharp, but His-Leu is broad, you likely have metal interaction.[1]
-
Fix:
-
Flush the system with 0.1% Phosphoric Acid or EDTA overnight to passivate it.
-
Replace stainless steel frits with PEEK frits.
-
Add Medronic Acid: Adding 5 µM medronic acid (infinityLab deactivator) to the mobile phase can shield the analyte from metals without suppressing MS signal like TFA does.
-
Optimization Protocol: The "Gold Standard" for His-Leu
If you are experiencing issues, implement this reference protocol to establish a baseline.
Reagents & Mobile Phase
| Component | Specification | Purpose |
| Solvent A | Water + 0.1% (v/v) TFA | Ion pairing & Silanol suppression (pH ~2.0) |
| Solvent B | Acetonitrile + 0.1% (v/v) TFA | Elution strength; TFA matches A to prevent baseline drift |
| Column | C18, 100 Å, 3.5 µm or 1.7 µm | Must be High Purity Silica (e.g., Zorbax Eclipse Plus, Waters BEH) |
| Temperature | 40°C - 50°C | Higher temp reduces viscosity and improves mass transfer kinetics |
Step-by-Step Workflow
-
System Preparation: Flush the HPLC system with 50:50 Water:Isopropanol to remove any residual buffers.
-
Equilibration: Install the column and equilibrate with 10 column volumes of the initial mobile phase (e.g., 5% B).
-
Blank Injection: Inject the sample solvent (blank) to ensure no carryover or ghost peaks.[7]
-
Standard Injection: Inject His-Leu standard (dissolved in Solvent A).
-
Troubleshooting Adjustment:
-
If
: Increase TFA to 0.15% OR increase temperature to 60°C. -
If
is good but sensitivity is low (MS): Switch to 0.1% Formic Acid + 20mM Ammonium Formate.
-
Mechanism Visualization
Understanding the interaction is key to solving it.
Figure 2: Comparison of retention mechanisms. Scenario A leads to mixed-mode retention (tailing), while Scenario B (Ion Pairing) creates a uniform hydrophobic interaction.[1]
References
-
McCalley, D. V. (2004).[1][9] "Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography." Journal of Chromatography A.
-
Waters Corporation. (2025). "What are common causes of peak tailing when running a reverse-phase LC column?" Waters Knowledge Base.[10]
-
Phenomenex. (2025).[7] "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog.
-
Biotage. (2023). "How does mobile phase modifier concentration impact peptide purity?" Biotage Blog.
-
LCGC International. (2022). "Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption." Chromatography Online.
Sources
- 1. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]
- 2. hplc.eu [hplc.eu]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. support.waters.com [support.waters.com]
Technical Support Center: Minimizing Hydrolysis of Histidinyl-Leucine (His-Leu)
Subject: Optimization of Storage Conditions to Prevent Hydrolysis and Cyclization of His-Leu Dipeptides. Ticket ID: HL-STAB-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary & Core Mechanism
The Hidden Threat: It’s Not Just Hydrolysis. While your inquiry focuses on "hydrolysis," the greater threat to Histidinyl-Leucine (His-Leu) stability during storage is often Diketopiperazine (DKP) formation (Cyclization).
As a dipeptide, His-Leu is thermodynamically predisposed to intramolecular cyclization. The N-terminal amine of the Histidine can attack the C-terminal carbonyl of the Leucine, forming a stable 6-membered ring (cyclo(His-Leu)) and releasing water. This process results in the loss of the linear peptide detectable by HPLC/MS, often misinterpreted as "degradation" or hydrolysis.
Degradation Pathways of His-Leu
The following diagram illustrates the competing pathways that degrade your standard.
Figure 1: Competing degradation pathways. Note that DKP formation is often the dominant pathway for dipeptides in neutral solution, distinct from direct hydrolysis.
Storage Best Practices (The Golden Rules)
To maintain the integrity of His-Leu, you must disrupt the energy barriers required for both cyclization and hydrolysis.
A. The Solid State (Lyophilized)
-
Temperature: Store at -20°C . For storage >6 months, -80°C is preferred.
-
Moisture Control: Hydrolysis requires water.[1][2] Cyclization releases water but is catalyzed by moisture.
-
Protocol: Store vials inside a secondary container (e.g., a 50mL Falcon tube) containing active silica desiccant.
-
-
The "Warm-Up" Rule (Critical): Never open a cold peptide vial.
-
Why? Opening a -20°C vial in room air causes immediate condensation on the hygroscopic peptide powder. This microscopic water layer initiates degradation.
-
Action: Allow the vial to equilibrate to room temperature (approx. 30-60 mins) before breaking the seal.
-
B. In Solution (Reconstituted)
His-Leu in solution is chemically fragile. Follow this decision matrix for handling:
Figure 2: Decision matrix for handling solubilized His-Leu.
Optimized Reconstitution Protocol
This protocol is designed to minimize DKP formation by controlling pH and temperature.
Reagents Required:
-
Sterile, Nuclease-free water.
-
Buffer: 10mM Ammonium Acetate (pH 5.5) OR 0.1% Formic Acid.
-
Note: Avoid Phosphate buffers if possible, as they can catalyze cyclization.
-
Step-by-Step Procedure:
-
Equilibration: Remove the lyophilized vial from the freezer and let it sit at room temperature for 45 minutes.
-
Solvent Selection:
-
Do not use neutral water (pH 7). At pH 7, the amine is partially unprotonated, facilitating the nucleophilic attack on the carbonyl.
-
Recommended: Dissolve in 0.1% Formic Acid or a buffer at pH ~5.0 - 5.5 . This keeps the N-terminal amine protonated (
), preventing it from attacking the C-terminus.
-
-
Dissolution: Gently swirl or tap.[1] Do not vortex vigorously , as this introduces oxygen and heat.[1]
-
Aliquot immediately: Divide into single-use volumes (e.g., 20µL or 50µL).
-
Flash Freeze: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol bath before placing them in -20°C/-80°C storage.
Troubleshooting Guide (FAQ)
Q1: My HPLC peak for His-Leu is diminishing, but I see a new peak eluting earlier. Is this hydrolysis?
Diagnosis: Likely Diketopiperazine (DKP) formation , not hydrolysis.
-
Explanation: Hydrolysis splits the dipeptide into free Histidine and Leucine (which are very polar and often elute in the void volume or very early). DKP (Cyclo(His-Leu)) is a distinct molecule that is often more hydrophobic than the free amino acids but distinct from the linear peptide.
-
Solution: Check the pH of your storage buffer.[3] If it is >6.5, cyclization is accelerated. Re-prepare standards in pH 5.0 buffer.
Q2: Can I store His-Leu in DMSO?
Diagnosis: Use with caution.
-
Explanation: While DMSO prevents hydrolysis (no water), it is a mild oxidant.[4] Histidine contains an imidazole ring susceptible to oxidation over time in DMSO.
-
Solution: If using DMSO, store at -80°C and ensure the headspace is purged with Nitrogen/Argon. For short-term use, acidic aqueous buffers are safer for His-Leu.
Q3: My standard curve slope changes every day. What is happening?
Diagnosis: Adsorption or Micro-degradation.
-
Explanation: Peptides can stick to glass and plastic (adsorption), effectively lowering the concentration in solution.
-
Solution:
-
Use Low-Bind (siliconized) tubes for storage.
-
Ensure your carrier solvent contains a surfactant (e.g., 0.01% Tween-20) or carrier protein (BSA) if compatible with your downstream assay.
-
Q4: How stable is His-Leu in plasma or serum?
Diagnosis: Extremely unstable.
-
Explanation: Plasma contains endogenous peptidases and ACE.
-
Solution: You must add protease inhibitors (e.g., EDTA to inhibit metalloproteases like ACE) immediately upon collection. Acidification (adding HCl or Phosphoric acid) is also a common method to quench enzymatic activity and stabilize the dipeptide.
Stability Data Summary
| Condition | Stability Estimate | Primary Risk |
| Lyophilized (-20°C) | 1–2 Years | Moisture uptake (Hydrolysis) |
| Solution (pH 7, 25°C) | < 24 Hours | Cyclization (DKP) |
| Solution (pH 5, 4°C) | 1 Week | Slow Hydrolysis / Microbial growth |
| Solution (pH 5, -20°C) | 1–3 Months | Freeze-Thaw damage |
| In Plasma (No inhibitor) | Minutes | Enzymatic degradation |
References
-
Sigma-Aldrich. (2024).[1] Handling and Storage Guidelines for Peptides and Proteins.[1][2][5][6][7][8] Merck KGaA.[4] Link
-
National Institutes of Health (NIH). (2022). Diketopiperazine formation during investigations of amino acid racemization in dipeptides.[9] PubMed. Link
-
Honest Peptide. (2024).[1][10] Peptide Storage & Stability: A Definitive Guide.[1]Link
-
Bachem. (2023). Peptide Stability and Storage Guidelines.Link
-
Steinberg, S. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. ACS Omega. Link
Sources
- 1. honestpeptide.com [honestpeptide.com]
- 2. jpt.com [jpt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. biolongevitylabs.com [biolongevitylabs.com]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. Peptide Storage - Altara Peptides [altarapeptides.com]
- 8. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 9. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of l‐histidine monohydrochloride monohydrate produced by fermentation with Escherichia coli (NITE BP‐02526) for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fluorescence Detection Limits for His-Leu Assays
Welcome to the technical support center for optimizing fluorescence detection limits in Histidyl-Leucine (His-Leu) assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance your experimental outcomes.
I. Fundamental Principles of His-Leu Fluorescence Assays
Histidyl-Leucine (His-Leu) assays are fundamental in studying enzymes that cleave this dipeptide, such as aminopeptidases. In a typical fluorescence-based assay, a fluorophore is conjugated to the His-Leu substrate. Enzymatic cleavage of the dipeptide releases the fluorophore, resulting in a measurable change in fluorescence. Optimizing the detection limit of these assays is crucial for studying enzyme kinetics, screening inhibitors, and understanding biological processes.
Diagram of the His-Leu Assay Principle
Caption: Workflow of a typical His-Leu fluorescence assay.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of His-Leu fluorescence assays.
Q1: Why is my background fluorescence signal excessively high?
High background fluorescence can obscure the true signal from enzymatic activity, thereby reducing the sensitivity and dynamic range of your assay.[1]
Potential Causes & Solutions:
-
Autofluorescence of Samples/Compounds:
-
Explanation: Biological samples, test compounds, or even the microplate itself can exhibit intrinsic fluorescence.[2][3][4] This is particularly common with crude cell lysates or tissue homogenates.[3]
-
Solution: Run a control well containing your sample or compound in the assay buffer without the fluorescent substrate to quantify its inherent fluorescence.[1][5] Subtract this value from your experimental wells. Consider using black microplates with clear bottoms to minimize background from the plate itself.[6] If possible, switch to a fluorophore that excites and emits at longer wavelengths to reduce interference from biological molecules.[3]
-
-
Contaminated Reagents or Buffer:
-
Substrate Degradation:
-
Excessive Reagent Concentrations:
Q2: My fluorescence signal is weak or absent. What should I do?
A weak or non-existent signal can be due to a variety of factors, from inactive reagents to suboptimal assay conditions.
Potential Causes & Solutions:
-
Low Enzyme Activity:
-
Suboptimal Assay Conditions:
-
Explanation: The pH, temperature, or buffer composition may not be optimal for your specific enzyme.[1] The fluorescence of some indicators is also pH-dependent.[8][9][10][11][12]
-
Solution: Verify the optimal conditions for your enzyme from the literature or manufacturer's data sheet. The assay buffer should not contain components that inhibit enzyme activity.[1]
-
-
Incorrect Instrument Settings:
-
Explanation: The excitation and emission wavelengths, as well as the gain settings on the plate reader, may not be correctly configured for your fluorophore.[13]
-
Solution: Ensure the excitation and emission wavelengths are set to the appropriate values for your specific fluorophore.[13] Optimize the gain or sensitivity of the detector to a level that detects the signal without saturating the detector.[13][14]
-
Q3: My standard curve is not linear. What could be the cause?
A non-linear standard curve can lead to inaccurate quantification.
Potential Causes & Solutions:
-
Inner Filter Effect:
-
Enzyme Saturation:
-
Photobleaching:
-
Explanation: Prolonged or intense exposure to excitation light can cause the fluorophore to lose its ability to fluoresce, a phenomenon known as photobleaching.[16][17][18][19][20] This can lead to a decrease in signal over time, affecting the linearity of kinetic assays.
-
Solution: Minimize the sample's exposure to excitation light.[18][19] This can be achieved by reducing the light intensity, decreasing the exposure time, or using a more photostable fluorophore.[16] Creating a photobleaching curve can help normalize for the loss of fluorescence intensity.[18]
-
III. Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your His-Leu fluorescence assays.
Issue 1: High Signal-to-Noise (S/N) Ratio is Difficult to Achieve
A low S/N ratio can make it challenging to detect small changes in fluorescence.
Troubleshooting Steps:
-
Optimize Wavelengths and Bandwidths:
-
Action: Use a spectrophotometer to determine the optimal excitation and emission wavelengths for your fluorophore in your specific assay buffer.[21]
-
Rationale: The spectral properties of a fluorophore can be influenced by its environment, including pH and ionic strength.[21] Adjusting the bandwidths can also improve the S/N ratio; narrower bandwidths offer higher resolution but may decrease signal intensity, while wider bandwidths can increase signal but also background noise.[13]
-
-
Enhance Signal with Filters:
-
Action: Introduce secondary emission and excitation filters.
-
Rationale: Adding extra filters can reduce excess background noise and improve the S/N ratio significantly.[22]
-
-
Adjust Detector Gain:
Issue 2: Assay Results are Inconsistent and Not Reproducible
Lack of reproducibility can stem from various sources of error.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting inconsistent assay results.
Detailed Steps:
-
Reagent Stability:
-
Action: Prepare fresh reagents, including enzyme and substrate solutions, for each experiment.[1]
-
Rationale: Reagents can degrade over time, even when stored properly, leading to variability in results.
-
-
Pipetting Accuracy:
-
Action: Use calibrated pipettes and ensure proper pipetting technique. For high-throughput screening, ensure liquid handling robotics are properly calibrated.[23]
-
Rationale: Small variations in reagent volumes can lead to significant differences in fluorescence readings.
-
-
Incubation Conditions:
-
Action: Use a temperature-controlled incubator and a precise timer for all incubation steps.
-
Rationale: Enzyme activity is highly dependent on temperature and time. Inconsistencies in these parameters will lead to variable results.
-
-
Instrument Performance:
IV. Experimental Protocols
Protocol 1: Determining Optimal Enzyme and Substrate Concentrations
This protocol provides a general framework for optimizing the concentrations of your enzyme and substrate.
Materials:
-
Enzyme stock solution
-
His-Leu fluorescent substrate stock solution
-
Assay buffer
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Titration: a. Prepare a serial dilution of the enzyme in assay buffer. b. In the microplate, add a fixed, non-limiting concentration of the substrate to each well. c. Add the different concentrations of the enzyme to initiate the reaction. d. Incubate at the optimal temperature for a fixed period. e. Measure the fluorescence at the appropriate excitation and emission wavelengths. f. Plot fluorescence versus enzyme concentration to determine the linear range.
-
Substrate Titration (Michaelis-Menten Kinetics): a. Prepare a serial dilution of the substrate in assay buffer. b. In the microplate, add a fixed, optimal concentration of the enzyme (determined in the previous step) to each well. c. Add the different concentrations of the substrate to initiate the reaction. d. Measure the initial reaction velocity (V₀) for each substrate concentration by taking kinetic readings over a short period. e. Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Data Presentation: Example Titration Results
| Enzyme Conc. (nM) | Fluorescence (RFU) | Substrate Conc. (µM) | Initial Velocity (RFU/min) |
| 0 | 150 | 0 | 0 |
| 1 | 550 | 5 | 100 |
| 2 | 980 | 10 | 180 |
| 5 | 2450 | 25 | 350 |
| 10 | 4800 | 50 | 500 |
| 20 | 5100 (saturation) | 100 | 550 |
V. References
-
AZoLifeSciences. (2021, February 1). Photobleaching in Fluorescence Microscopy. [Link]
-
NCBI Bookshelf. (2015, December 7). Interference with Fluorescence and Absorbance. [Link]
-
Canopy Biosciences. (2024, July 25). Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. [Link]
-
Kaur, S., Tang, Z. F., & McMillen, D. R. (2025, September 4). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS ONE, 20(9), e0330718. [Link]
-
ResearchGate. (2019, April 1). Fluorescence plate reader settings?[Link]
-
News-Medical. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy. [Link]
-
News-Medical. (2018, November 1). Interfering Factors in Assay Design. [Link]
-
The Scientist. (2025, April 1). Setting Up Microplate Readers for Optimal Data. [Link]
-
Evident Scientific. (n.d.). Signal-to-Noise Considerations. [Link]
-
Scientific Volume Imaging. (2024, June 15). Bleaching Effects. [Link]
-
Drawell. (2024, October 18). How to Reduce Fluorescence Measurement Errors. [Link]
-
Royal Society of Chemistry. (2018, June 26). Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. Analytical Methods. [Link]
-
PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high?[Link]
-
Molecular Devices. (2024, January 1). Configuring SpectraMax® and FlexStation® Multi-Mode Microplate Readers for IMAP® Assays. [Link]
-
Anaspec. (n.d.). Plasmin Substrate, fluorescent (H-D-Val-Leu-Lys-AFC). [Link]
-
iGEM. (2019, August 4). Plate Reader Fluorescence Calibration with Fluorescein. [Link]
-
Photonics Media. (2020, June 15). Achieving Improved Signal-to-Noise Ratio in Flow Cytometry. Photonics Spectra. [Link]
-
National Center for Biotechnology Information. (2025, May 28). Interference and Artifacts in High-content Screening. [Link]
-
Frontiers. (2022, November 3). A cascading-response fluorescent probe for real-time pH monitoring during cysteine-depletion process in pancreatic cancer cells. [Link]
-
National Institutes of Health. (2022, October 12). Resolving subcellular pH with a quantitative fluorescent lifetime biosensor. [Link]
-
Hycult Biotech. (n.d.). Troubleshooting Immunofluorescence. [Link]
-
Calvin University. (2024, January 30). Fluorescent pH indicators for classroom demonstration of buffer action. [Link]
-
ACS Publications. (2009, October 16). Fluorescent Indicators for Intracellular pH. Chemical Reviews. [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. [Link]
-
Royal Society of Chemistry. (2024, August 2). Fluorescence-based pH-shift assay with wide application scope for high-throughput determination of enzymatic activity in enzyme mining and engineering. Catalysis Science & Technology. [Link]
-
Tecan. (n.d.). How to develop an optimal fluorescence assay. [Link]
-
ProFoldin. (n.d.). MicroMolar Histidine Assay Kit. [Link]
-
PeptaNova. (n.d.). His-Leu. [Link]
-
National Institutes of Health. (n.d.). Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases. [Link]
-
ACS Publications. (2021, December 29). Optimization of Fluorescence Labeling of Trace Analytes: Application to Amino Acid Biosignature Detection with Pacific Blue. ACS Earth and Space Chemistry. [Link]
-
National Institutes of Health. (n.d.). Expanding the Dynamic Range of Fluorescence Assays through Single-Molecule Counting and Intensity Calibration. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Frontiers. (n.d.). Application of temperature-responsive HIS-tag fluorophores to differential scanning fluorimetry screening of small molecule libraries. [Link]
-
National Institutes of Health. (n.d.). Optimization of high-sensitivity fluorescence detection. [Link]
-
UBPBio. (n.d.). Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC). [Link]
-
ACS Publications. (2017, August 29). Controlling Protein Surface Orientation by Strategic Placement of Oligo-Histidine Tags. ACS Nano. [Link]
-
MyJoVE Corporation. (n.d.). Protocol for Derivatization of Amino Acids Using Dried Fluorescent Dye for In Situ Analysis. [Link]
-
MDPI. (2020, December 12). Fluorescence Polarization-Based Bioassays: New Horizons. Biosensors. [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. static.igem.org [static.igem.org]
- 7. biotium.com [biotium.com]
- 8. Frontiers | A cascading-response fluorescent probe for real-time pH monitoring during cysteine-depletion process in pancreatic cancer cells [frontiersin.org]
- 9. Resolving subcellular pH with a quantitative fluorescent lifetime biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluorescence-based pH-shift assay with wide application scope for high-throughput determination of enzymatic activity in enzyme mining and engineering ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00566J [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Setting Up Microplate Readers for Optimal Data | The Scientist [the-scientist.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. azolifesciences.com [azolifesciences.com]
- 17. brukerspatialbiology.com [brukerspatialbiology.com]
- 18. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. news-medical.net [news-medical.net]
- 20. Bleaching Effects | Scientific Volume Imaging [svi.nl]
- 21. tecan.com [tecan.com]
- 22. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Matrix Interference in Histidinyl-Leucine (His-Leu) Quantification
Status: Operational Ticket Focus: Matrix Effects, Ion Suppression, Polar Analyte Retention Assigned Specialist: Senior Application Scientist, Bioanalytical Division
Executive Summary
You are likely accessing this guide because your LC-MS/MS assay for Histidinyl-Leucine (His-Leu) —the primary biomarker for Angiotensin-Converting Enzyme (ACE) activity—is failing validation criteria.
The failure usually manifests as:
-
Low Sensitivity: Signal-to-noise ratios are poor despite high concentrations.
-
Variable Recovery: Internal standards are not tracking the analyte.
-
Retention Issues: His-Leu elutes in the void volume (dead time).
The Root Cause: His-Leu is a small, highly polar dipeptide. In standard Reverse Phase (C18) chromatography, it co-elutes with salts and phospholipids (the "Matrix Dump"), leading to massive ion suppression.
This guide provides a self-validating workflow to decouple His-Leu from matrix interference using Hydrophilic Interaction Liquid Chromatography (HILIC) and Phospholipid Removal (PLR) .
Module 1: Sample Preparation (The Front Line)
Diagnosis: Simple protein precipitation (PPT) with methanol or acetonitrile removes proteins but leaves phospholipids (phosphatidylcholines) in the sample. These elute continuously, causing "matrix effects" that suppress ionization of His-Leu.
The Fix: Transition from standard PPT to Phospholipid Removal (PLR) Plates .
Protocol: Optimized Extraction Workflow
| Step | Standard PPT (High Risk) | Optimized PLR (Recommended) | Why? |
| 1. Sample | 50 µL Plasma/Serum | 50 µL Plasma/Serum | -- |
| 2. IS Addition | 10 µL SIL-IS (in water) | 10 µL SIL-IS (in water) | Corrects for volume errors. |
| 3. Precipitation | Add 150 µL ACN (1% Formic Acid) | Add 150 µL ACN (1% Formic Acid) directly to PLR plate well. | Acid helps dissociate His-Leu from proteins. |
| 4. Mixing | Vortex 2 min | Aspirate/Dispense x5 or Vortex plate. | Ensures complete precipitation. |
| 5. Filtration | Centrifuge 10 min @ 10,000g | Apply Vacuum (2-5 inHg) to pull through PLR media. | CRITICAL: PLR media selectively retains phospholipids while passing His-Leu. |
| 6. Result | Supernatant (Contains Lipids) | Eluate (Lipid-Free) | Removes >95% of ion-suppressing phospholipids. |
Technical Note: If sensitivity is still low after PLR, evaporation and reconstitution is not recommended for HILIC methods as it concentrates salts. Inject the flow-through directly if the solvent strength matches your initial mobile phase.
Module 2: Chromatographic Separation (The Core)
Diagnosis: On a C18 column, His-Leu (highly polar) interacts poorly with the hydrophobic stationary phase. It elutes early (0.5–1.0 min) alongside salts, resulting in poor peak shape and suppression.
The Fix: Adopt HILIC (Hydrophilic Interaction Liquid Chromatography) .[1][2][3] HILIC uses a polar stationary phase and an organic-rich mobile phase.[1][2][3][4] Water becomes the "strong" solvent.[3][4][5]
Recommended HILIC Conditions
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC) or Amide-HILIC.
-
Why: Zwitterionic phases provide electrostatic retention for the charged histidine and leucine residues.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 3.5.
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
Start: 90% B (High organic promotes retention of polar His-Leu).
-
End: 50% B (Increases water to elute analyte).
-
Visualizing the Separation Logic
Figure 1: Comparison of Reverse Phase vs. HILIC retention mechanisms for polar dipeptides. HILIC prevents co-elution with the salt/lipid void volume.
Module 3: Mass Spectrometry & Internal Standards (The Detection)
Requirement: You must use a Stable Isotope Labeled Internal Standard (SIL-IS). Analogues (like different peptides) do not compensate for matrix effects in the exact elution window of His-Leu.
-
Target Analyte: His-Leu (Precursor m/z ~269.2 → Product m/z ~155.1 or 110.1)
-
Required IS: His-Leu-13C6,15N3 (or similar deuterated version).
How to Quantify Matrix Interference
To validate that your PLR+HILIC method is working, perform the Post-Column Infusion test:
-
Infuse the His-Leu standard continuously into the MS source via a tee-junction.
-
Inject a blank plasma extract (processed via your method) via the LC.
-
Pass Criteria: No significant dip (suppression) or spike (enhancement) in the baseline at the retention time of His-Leu.
Troubleshooting & FAQs
Q1: I cannot switch to HILIC. How do I retain His-Leu on C18?
-
Answer: You must use an Ion-Pairing Agent . Add 0.05% to 0.1% Heptafluorobutyric Acid (HFBA) to your mobile phase. HFBA makes the polar His-Leu hydrophobic enough to stick to C18.
-
Warning: HFBA causes significant signal suppression in negative mode and contaminates the MS source. Dedicate a specific column and system to this if possible.
Q2: My His-Leu peak is splitting or broad.
-
Answer: This is a "Solvent Strength Mismatch." In HILIC, water is the strong solvent.[2][3][4][5] If you inject your sample in 100% water, the peak will smear.
-
Fix: Ensure your sample diluent matches the starting mobile phase (e.g., 90% Acetonitrile / 10% Buffer).
Q3: I see high background levels of His-Leu in my "Blank" samples.
-
Answer: This is likely Carryover or Enzymatic Generation .
-
Carryover: His-Leu is "sticky" on metallic surfaces. Use a needle wash of 50:50 Methanol:Water + 0.5% Formic Acid.
-
Enzymatic: If measuring ACE activity, the reaction must be stopped completely. Ensure your "Stop Solution" (usually HCl or EDTA) is added immediately and samples are kept at 4°C.
-
Q4: The signal drops over time within a single batch.
-
Answer: Phospholipid build-up on the column.[6] Even with HILIC, lipids can accumulate.
-
Fix: Add a "Sawtooth" wash step at the end of your gradient (ramp to 95% Water for 2 minutes, then re-equilibrate) to wash off lipids.
-
Decision Tree: Resolving Matrix Effects
Figure 2: Diagnostic workflow for isolating the source of interference.
References
-
Measurement of ACE Activity via His-Leu
- Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung. Biochemical Pharmacology.
- Context: Establishes the foundational chemistry of His-Leu cleavage
-
Phospholipid Interference in LC-MS
- Chambers, E., et al. (2007). Systematic development of a method for phospholipid removal...
- Context: Defines the mechanism of phospholipid ion suppression and the validation of removal pl
-
HILIC for Polar Peptides
- Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.
- Context: The seminal paper establishing HILIC as the standard for retaining polar compounds like His-Leu.
-
Internal Standard Best Practices
- Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
- Context: Provides the mandatory calculations for M
Sources
Technical Support Center: Optimizing Histidinyl-Leucine (His-Leu) Synthesis
Welcome to the technical support center for the chemical synthesis of Histidinyl-Leucine (His-Leu). This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with synthesizing this dipeptide. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot existing methods and develop robust, high-yield synthetic strategies.
PART 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns encountered during His-Leu synthesis.
Q1: Why is the synthesis of Histidinyl-Leucine often low-yielding and problematic?
The primary challenge lies with the histidine residue. Its imidazole side chain is nucleophilic and basic, which introduces two major complications:
-
Racemization: The imidazole ring's π-nitrogen can act as an intramolecular base, abstracting the α-proton of the activated histidine. This leads to the formation of a planar enolate intermediate, resulting in a loss of stereochemical integrity (racemization) and the formation of the unwanted D-His-L-Leu diastereomer.[1][2][3] This impurity is often difficult to separate from the desired product.
-
Side-Chain Acylation: The nucleophilic imidazole ring can react with the activated carboxyl group of another amino acid, leading to undesired branching and a reduction in the yield of the linear dipeptide.[4][5]
Q2: What is the single most critical factor for improving the yield and purity of His-Leu?
Without question, the most critical factor is the selection of an appropriate protecting group for the histidine imidazole side chain .[5][6] An effective protecting group physically and electronically shields the imidazole ring, preventing it from participating in side reactions, most notably racemization.[1][4]
Q3: Which protecting group is best for the histidine side chain in Fmoc-based synthesis?
The choice depends on the tolerance for racemization risk versus cost and ease of use.
-
For minimal racemization: Fmoc-His(Boc)-OH is highly recommended. The tert-butoxycarbonyl (Boc) group effectively suppresses racemization by reducing the basicity of the imidazole nitrogen.[4][6] This is crucial for syntheses where stereochemical purity is paramount, such as in therapeutic peptide development.
-
For routine synthesis: Fmoc-His(Trt)-OH is a widely used and cost-effective option. However, the trityl (Trt) group is less effective at preventing racemization, especially during prolonged coupling times or when using high temperatures (e.g., microwave synthesis).[6][7]
Q4: What are the most effective coupling reagents for the His-Leu bond formation?
Modern uronium or phosphonium salt-based coupling reagents are preferred over older carbodiimides like DCC due to their higher efficiency and lower risk of racemization.[8][9]
-
High Efficiency & Low Racemization: HATU (2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is considered one of the best choices. It reacts quickly and effectively, and the HOAt byproduct it generates actively suppresses racemization.[10][11]
-
Reliable Alternatives: HBTU and PyBOP are also excellent reagents that provide high coupling efficiency with a low tendency for racemization, especially when used with an additive like HOBt.[10][12]
Q5: Beyond protecting groups, how can I minimize racemization?
Several procedural factors can help:
-
Use Additives: Always include an additive like 1-hydroxybenzotriazole (HOBt) or, preferably, 1-hydroxy-7-azabenzotriazole (HOAt) when using carbodiimide or uronium/phosphonium reagents. These additives form active esters that are less prone to racemization than the primary activated species.[8][13]
-
Control Temperature: Avoid excessive heat. If a coupling is sluggish, it is generally better to increase the reaction time than to significantly raise the temperature.
-
Avoid Prolonged Pre-activation: Intensive pre-activation of the carboxylic acid can increase the risk of racemization before the amine component is introduced.[7] In-situ activation strategies are often safer.
Q6: What is diketopiperazine formation and how can I prevent it?
Diketopiperazine (DKP) formation is a common side reaction at the dipeptide stage of solid-phase synthesis.[13] The deprotected N-terminal amine of the second amino acid (Leucine) can attack the ester linkage of the first amino acid (Histidine) to the resin, cleaving the dipeptide from the support as a cyclic DKP. This is especially prevalent in Fmoc chemistry. To mitigate this:
-
Use a Sterically Hindered Resin: Synthesizing on a 2-chlorotrityl chloride (2-CTC) resin is highly recommended. The bulky nature of the resin linkage sterically inhibits this intramolecular cyclization.[13]
-
Couple the Third Amino Acid Quickly: If synthesizing a longer peptide, coupling the third amino acid immediately after deprotecting the second can help minimize DKP formation.
PART 2: Troubleshooting Guide
Problem 1: Low Overall Yield of Crude His-Leu
This is the most frequent issue, often stemming from incomplete reactions or the formation of side products.
-
Possible Cause: Inefficient Coupling
-
Diagnosis: Use a qualitative test (e.g., Kaiser test) on a resin sample after coupling. A positive result (blue color) indicates unreacted free amines, signifying incomplete coupling.
-
Solution:
-
Switch Coupling Reagent: If using a carbodiimide like DIC/HOBt, switch to a more potent uronium salt like HATU or HBTU.[8][10]
-
Double Couple: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid.
-
Optimize Base: Ensure the correct amount of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used (typically 2 equivalents for uronium salts) to maintain an optimal pH for the reaction.[10]
-
-
-
Possible Cause: Diketopiperazine (DKP) Formation
-
Diagnosis: Analyze the cleavage solution by LC-MS. Look for a mass corresponding to the cyclic His-Leu dipeptide.
-
Solution: As mentioned in the FAQ, the most effective preventative measure is to use a 2-chlorotrityl chloride resin.[13] If using a more standard resin like Wang, ensure the first two amino acids are coupled efficiently and proceed immediately to the next cycle.
-
Troubleshooting Flowchart: Low Yield
Caption: Troubleshooting workflow for low His-Leu yield.
Problem 2: Significant Diastereomeric Impurity Detected in LC-MS
This indicates a loss of stereochemical integrity, a critical failure for any chiral molecule synthesis.
-
Possible Cause: Racemization of the Histidine Residue
-
Diagnosis: The mass spectrum will show two peaks with identical mass but different retention times in the liquid chromatogram. The undesired peak is the D-His-L-Leu diastereomer.
-
Solution:
-
Change Histidine Protecting Group: This is the most robust solution. If you are using Fmoc-His(Trt)-OH, switch immediately to Fmoc-His(Boc)-OH .[4][6] The Boc group is specifically designed to suppress the intramolecular base catalysis that causes racemization.[1] In Boc-based synthesis, Boc-His(Bom)-OH is an excellent, though more expensive, option.[5]
-
Modify Activation/Coupling Conditions:
-
Use a coupling additive known to suppress racemization, such as HOAt.[8]
-
Lower the reaction temperature to 0°C during the activation and coupling steps.
-
Ensure that the base (e.g., DIPEA) is added just before or simultaneously with the coupling reagent, not during a prolonged pre-activation step.[7]
-
-
-
PART 3: Key Protocols & Methodologies
Protocol 1: Recommended Solid-Phase Synthesis of His-Leu using Fmoc Chemistry
This protocol is optimized to minimize common side reactions and improve yield.
-
Resin Selection & Loading:
-
Start with 2-chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g loading).
-
Swell the resin in Dichloromethane (DCM) for 20 minutes, then wash with Dimethylformamide (DMF).
-
To load the Leucine, dissolve Fmoc-L-Leu-OH (2 eq) and DIPEA (4 eq) in DCM. Add to the resin and agitate for 2-4 hours.
-
Cap any unreacted sites by adding a solution of DCM/Methanol/DIPEA (80:15:5) and agitating for 30 minutes. Wash the resin thoroughly with DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to ensure complete removal of piperidine.
-
-
Histidine Coupling (High-Integrity Method):
-
In a separate vessel, dissolve Fmoc-His(Boc)-OH (3 eq), HATU (2.95 eq), and DIPEA (6 eq) in DMF.
-
Allow the solution to pre-activate for 1-2 minutes.
-
Add the activation mixture to the resin. Agitate at room temperature for 2-4 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, a second coupling may be necessary.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Final Deprotection & Cleavage:
-
Perform a final Fmoc deprotection as described in step 2.
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
-
Protocol 2: RP-HPLC Purification of His-Leu
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).[14]
-
Equilibrate the column with 95% A / 5% B for at least 15 minutes.
-
-
Sample Preparation:
-
Dissolve the crude His-Leu peptide in Mobile Phase A. If solubility is an issue, add a small amount of ACN or DMSO.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Purification Gradient:
-
Inject the sample onto the column.
-
Run a linear gradient, for example: 5% to 40% B over 30 minutes. The exact gradient will need to be optimized based on your analytical results.
-
Monitor the elution at 220 nm or 230 nm.[15]
-
-
Fraction Collection & Analysis:
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of each fraction by analytical HPLC and confirm the identity by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder (TFA salt).
-
PART 4: Visual Guides & Data
Decision Workflow: Selecting a Histidine Protecting Group
Caption: Decision tree for selecting the optimal histidine protecting group.
Data Tables for Quick Reference
Table 1: Comparison of Common Histidine Side-Chain Protecting Groups (Fmoc Chemistry)
| Protecting Group | Racemization Suppression | Deprotection Conditions | Key Considerations |
| Trityl (Trt) | Moderate | Standard TFA cleavage | Cost-effective, widely used, but can permit significant racemization.[4][6] |
| tert-Butoxycarbonyl (Boc) | High | Standard TFA cleavage | Highly recommended for preventing racemization and ensuring stereochemical purity.[4][6] |
| 4-Methyltrityl (Mtt) | Moderate | Mildly acidic (e.g., 1% TFA in DCM) | Allows for orthogonal removal, enabling side-chain modification on-resin.[5] |
Table 2: Comparison of Common Coupling Reagents for His-Leu Synthesis
| Reagent Class | Examples | Relative Speed | Racemization Risk | Byproducts |
| Uronium/Aminium | HATU, HBTU, TBTU | Very Fast | Low (especially HATU) | Water-soluble, easily removed.[8][10] |
| Phosphonium | PyBOP, PyAOP | Fast | Low | Water-soluble.[10][12] |
| Carbodiimide | DIC, DCC | Moderate | Moderate to High | Urea byproducts. DIC's is soluble, DCC's is not.[8][12] |
References
- A Comparative Guide to Histidine Protecting Group Strategies in Peptide Synthesis. Benchchem.
- The Unseen Influence: How Histidine Protecting Groups Dictate Peptide Bioactivity. Benchchem.
- Comparative Guide to Racemization Levels of Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH in Peptide Synthesis. Benchchem.
- Mechanism of racemisation of histidine derivatives in peptide synthesis. PubMed.
- Amino Acid Derivatives for Peptide Synthesis. Anonymous Source.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Protection of Histidine Side-chains with z-Benzyloxymethyl. RSC Publishing.
- Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. Anonymous Source.
- Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Coupling Reagents. AAPPTEC - Peptides.
- Coupling Reagents. Luxembourg Bio Technologies.
- Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. PubMed.
- New Trends in Peptide Coupling Reagents. ResearchGate.
- How to purify Histidine based peptide with HPLC? ResearchGate.
- Application Notes and Protocols for HPLC Purification of Peptides Containing D-leucine. Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protection of histidine side-chains with π-benzyloxymethyl- or π-bromobenzyloxymethyl-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bachem.com [bachem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reducing Background Noise in His-Leu Enzymatic Assays
Core Directive: The Signal-to-Noise Challenge
In high-throughput screening (HTS) and enzymatic kinetics, the cleavage of Hippuryl-His-Leu (HHL) or Z-Phe-His-Leu by ACE is the gold standard for measuring activity. However, the subsequent derivatization of the His-Leu product with o-phthaldialdehyde (OPA) is chemically aggressive and prone to significant background noise.
This guide moves beyond basic "tips" to explain the physics and chemistry of the noise. We treat the assay not just as a biological event, but as a photometric system where every component—buffer amine, plasticware, and inhibitor—is a potential source of photonic interference.
The Chemistry of Noise: Reagent & Buffer Optimization
The "Primary Amine" Trap
Issue: High background fluorescence in "No Enzyme" controls.
Mechanism: OPA is not specific to His-Leu; it reacts with any primary amine in the presence of a thiol (e.g.,
Corrective Action:
-
Buffer Selection: Switch exclusively to Borate (pH 8.3) or Phosphate (PBS) buffers. These lack primary amines.
-
Verify Water Quality: HPLC-grade water is mandatory. Trace amines in deionized water systems can generate 10-20% background signal.
Substrate Dynamics: HHL vs. Z-Phe-His-Leu
Spontaneous hydrolysis of the substrate releases free His-Leu, creating a "creeping baseline" even without enzyme.
| Feature | Hippuryl-His-Leu (HHL) | Z-Phe-His-Leu | Recommendation |
| Stability | Moderate. Prone to spontaneous hydrolysis at pH > 8.5. | High. The N-terminal Z-group (Cbz) adds steric protection. | Use Z-Phe-His-Leu for long incubations (>60 min). |
| Solubility | High in aqueous buffers. | Lower. May require pre-dissolution in trace DMSO. | Use HHL for rapid, high-turnover screening. |
| Background | Higher baseline fluorescence over time. | Lower baseline. | Z-Phe-His-Leu yields better S/N ratio in kinetic modes. |
The Physics of Noise: Interference & Correction
The Inner Filter Effect (IFE)
In drug discovery, test compounds often absorb light at the excitation (365 nm) or emission (495 nm) wavelengths of the OPA-adduct. This absorption mimics inhibition (false positive).
Diagnosis: If a compound shows high "inhibition" but the dose-response curve is incredibly steep (Hill slope > 2.0), suspect IFE.
The Correction Protocol:
You must measure the absorbance (
Visualizing the Noise Pathways
The following diagram illustrates where noise enters the assay workflow and how to mitigate it.
Caption: Logical flow of the ACE assay demonstrating critical entry points for background noise (Tris interference, Spontaneous Hydrolysis) and signal attenuation (Inner Filter Effect).
Validated Protocol: The "Alkaline Stop" Method
This protocol minimizes noise by combining the "Stop" step with the "Derivatization" step, reducing handling errors.
Reagents:
-
Assay Buffer: 100 mM Borate Buffer, pH 8.3, 300 mM NaCl.
-
Substrate: 5 mM HHL in Assay Buffer.
-
Stop/Derivatization Solution: 0.2 M NaOH (raises pH to >11) containing 20 mg/mL OPA (dissolved in methanol first) and 0.2%
-mercaptoethanol. Prepare Fresh.
Workflow:
-
Incubate: 20 µL Enzyme + 10 µL Test Compound + 20 µL Substrate at 37°C for 30 min.
-
Stop & Label: Add 150 µL of Stop/Derivatization Solution .
-
Why? The NaOH instantly stops ACE activity (which requires neutral pH) and simultaneously provides the alkaline environment required for the OPA reaction.
-
-
Develop: Incubate in dark at Room Temp for 10–15 min.
-
Read: Excitation 365 nm / Emission 495 nm.
Troubleshooting & FAQs
Q1: My "No Enzyme" blank has higher fluorescence than my samples. Why?
-
Diagnosis: This is classic "Quenching" or "Inner Filter Effect." Your test compounds in the sample wells are absorbing the signal, while the blank (buffer only) allows full signal transmission.
-
Fix: Perform the IFE correction described in Section 3. Also, check if your test compounds contain primary amines that react with OPA, depleting the reagent.
Q2: The signal fades rapidly after adding OPA.
-
Diagnosis: The OPA-His-Leu isoindole adduct is photosensitive and chemically unstable (half-life ~30-60 mins).
-
Fix: Standardize the "Development Time" exactly (e.g., 10 minutes). Read the plate immediately. Do not stack multiple plates; process one plate at a time to ensure equal development time.
Q3: I see high variability between replicates.
-
Diagnosis: Likely inefficient mixing after adding the Stop/OPA solution. The reaction is viscosity-dependent.
-
Fix: Set the plate reader to "Shake" for 10 seconds prior to reading. Ensure the OPA solution is fresh; oxidized
-mercaptoethanol leads to poor derivatization.
Q4: Can I use HCl to stop the reaction?
-
Diagnosis: Yes, but it complicates the workflow.
-
Caveat: If you stop with HCl, the pH drops to ~1. OPA only works at pH >9.[3] You would need to add enough NaOH subsequently to neutralize the HCl and overshoot to pH 10. The "Alkaline Stop" method (Section 4) is more robust.
References
-
Carmona, A. K., et al. (2006). "A high-throughput fluorimetric assay for angiotensin I-converting enzyme."[4] Nature Protocols.
-
Schwager, S. L., et al. (2006). "Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates." Journal of Dairy Research.
-
Thermo Scientific. (2012). "Fluoraldehyde (OPA) Reagent Solution Product Information." Thermo Fisher Scientific.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. "Inner Filter Effects." Springer.
-
Alves, N. F., et al. (2005). "Reproducibility of plasma angiotensin-converting enzyme activity in human subjects determined by fluorimetry with Z-phenylalanine-histidyl-leucine as substrate."[5] Brazilian Journal of Medical and Biological Research.
Sources
- 1. static.horiba.com [static.horiba.com]
- 2. Automatic Correction of Inner Filter Effect – App Note for Labbot [labbot.bio]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reproducibility of plasma angiotensin-converting enzyme activity in human subjects determined by fluorimetry with Z-phenylalanine-histidyl-leucine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Researchers: Histidinyl-Leucine vs. Hippuryl-Histidyl-Leucine Assays for Angiotensin-Converting Enzyme (ACE) Activity
The Central Target: Angiotensin-Converting Enzyme (ACE)
ACE is a key component of the renin-angiotensin system (RAS), a hormonal cascade that regulates blood pressure and fluid balance.[1] It performs two primary functions: converting the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II, and degrading the vasodilator bradykinin.[1][2][3] Due to its central role in elevating blood pressure, ACE is a major therapeutic target for managing hypertension and heart failure.[3][4] Consequently, robust and reliable assays are essential for screening novel ACE inhibitors.[1]
Assay Principles: Two Substrates, Two Detection Strategies
The choice of assay for measuring ACE activity hinges on the synthetic substrate used and the method of detecting the enzymatic cleavage products. Both HHL and substrates that release His-Leu mimic the natural cleavage site of angiotensin I, but the subsequent analytical steps differ significantly.
The Hippuryl-Histidyl-Leucine (HHL) Assay: The Classic Spectrophotometric Method
The HHL assay, pioneered by Cushman and Cheung, is a foundational method in ACE research.[5][6] The principle is based on the enzymatic cleavage of the tripeptide HHL by ACE, which releases two products: hippuric acid (HA) and the dipeptide histidyl-leucine (His-Leu).[5][7] The reaction is stopped, and the hippuric acid is physically separated from the unreacted substrate by extraction with an organic solvent, typically ethyl acetate. After evaporating the solvent, the purified hippuric acid is redissolved and quantified by measuring its UV absorbance at 228 nm.[2]
The multi-step workflow of the HHL assay is outlined below.
Caption: Workflow of the HHL-based spectrophotometric ACE assay.
The primary advantage of this method is its long-standing use and the vast amount of historical data available for comparative purposes. However, the mandatory extraction and evaporation steps make it laborious, time-consuming, and difficult to automate, while also requiring the use and disposal of organic solvents.[2][8]
The Histidinyl-Leucine (His-Leu) Assay: A High-Sensitivity Fluorometric Approach
Assays based on the detection of the His-Leu dipeptide product offer a more direct, sensitive, and high-throughput alternative.[9][10] In this format, ACE cleaves a synthetic substrate to release His-Leu. The amount of His-Leu produced is then quantified by adding a reagent that reacts specifically with the dipeptide to generate a fluorescent product.[7] A common and effective derivatizing agent is o-phthaldialdehyde (OPA), which forms a highly fluorescent adduct with His-Leu.[10]
This "mix-and-read" approach eliminates the need for extraction, significantly simplifying the workflow.
Caption: General workflow of a His-Leu based fluorometric ACE assay.
The major advantages of the fluorometric His-Leu assay are its superior sensitivity, speed, and suitability for high-throughput screening in a 96-well plate format.[1][2][9] This makes it particularly well-suited for drug discovery applications.
Performance Comparison: HHL vs. His-Leu at a Glance
The selection of an appropriate assay depends on the specific research question, required throughput, and available instrumentation. The following table provides a direct comparison of the key performance and practical characteristics of each method.
| Feature | Hippuryl-Histidyl-Leucine (HHL) Assay | Histidinyl-Leucine (His-Leu) Assay |
| Principle | Spectrophotometric[5] | Fluorometric[9][10] |
| Analyte Detected | Hippuric Acid (HA) after extraction[5] | Histidyl-Leucine (His-Leu) via derivatization[7][10] |
| Sensitivity | Lower[9] | High to Very High[10][11] |
| Protocol Complexity | High (multi-step extraction/evaporation)[2][8] | Low (simple "mix-and-read" format)[1] |
| Throughput | Low[8] | High; easily adapted to 96-well plates[2] |
| Time per Assay | Long (hours) | Short (minutes to 1 hour) |
| Reagent Hazards | Requires organic solvents (e.g., ethyl acetate)[2] | Derivatizing agents (e.g., OPA) can be irritants |
| Common Interferences | Compounds that absorb UV light at 228 nm[12] | Intrinsic sample fluorescence or quenching agents[9] |
| Primary Application | Foundational research; comparison with historical data | High-throughput screening (HTS) of inhibitors; sensitive activity measurements |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for implementing both assays. Optimization may be required depending on the enzyme source and specific laboratory conditions.
Protocol 1: HHL-Based Spectrophotometric ACE Activity Assay
This protocol is based on the foundational Cushman and Cheung method.[5][6]
Materials:
-
ACE enzyme source (e.g., purified rabbit lung ACE, serum, tissue homogenate)
-
Hippuryl-L-Histidyl-L-Leucine (HHL)
-
Assay Buffer: 100 mM Potassium Phosphate, 300 mM NaCl, pH 8.3
-
1.0 M HCl (for stopping the reaction)
-
Ethyl Acetate (HPLC grade)
-
Spectrophotometer with UV capability and quartz cuvettes
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 150 µL of pre-warmed Assay Buffer containing 5 mM HHL with 50 µL of the ACE enzyme sample.
-
Enzymatic Reaction: Incubate the mixture at 37°C for 30-60 minutes. The optimal time should be determined to ensure the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding 250 µL of 1.0 M HCl.
-
Extraction of Hippuric Acid:
-
Add 1.5 mL of ethyl acetate to the tube.
-
Vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase.
-
Centrifuge at >2000 x g for 5 minutes to achieve clear phase separation.
-
-
Quantification:
-
Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new tube, avoiding the aqueous layer.
-
Evaporate the ethyl acetate to complete dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried hippuric acid pellet in 1.0 mL of 1.0 M NaCl or water.
-
Measure the absorbance of the solution at 228 nm.
-
-
Calculation: Determine the concentration of hippuric acid produced by comparing the absorbance to a standard curve. Express ACE activity as nmol of HA formed per minute per mg of protein.
Protocol 2: Fluorometric His-Leu Assay for ACE Activity
This is a generalized protocol for a fluorometric assay using OPA. Commercially available kits often provide optimized reagents and protocols.[3][13]
Materials:
-
ACE enzyme source
-
Synthetic ACE substrate (e.g., Z-Phe-His-Leu or HHL)
-
Assay Buffer: 100 mM Borate buffer, 300 mM NaCl, pH 8.3
-
o-phthaldialdehyde (OPA) reagent
-
Fluorometer or fluorescent microplate reader
-
Black, flat-bottom 96-well plates
Procedure:
-
Reaction Setup: In a well of a 96-well plate, add 80 µL of Assay Buffer containing the appropriate concentration of the His-Leu-releasing substrate.
-
Enzymatic Reaction:
-
Add 20 µL of the ACE enzyme sample (or potential inhibitor + enzyme) to initiate the reaction.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Fluorogenic Derivatization:
-
Stop the enzyme reaction and initiate derivatization by adding 100 µL of OPA reagent to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Calculation: Quantify the amount of His-Leu produced by comparing the fluorescence signal to a His-Leu standard curve. Express ACE activity as nmol of His-Leu formed per minute per mg of protein.
Conclusion and Authoritative Recommendation
Both the HHL and His-Leu assays are valid and effective methods for measuring ACE activity. The optimal choice is dictated by the experimental goals.
-
The Hippuryl-Histidyl-Leucine (HHL) assay remains a valuable tool, particularly when results need to be contextualized within the vast body of research that has used this method. Its labor-intensive nature, however, makes it less suitable for large-scale studies.[8]
-
The Histidinyl-Leucine (His-Leu) fluorometric assay represents a significant advancement in efficiency and sensitivity.[9][10] For modern drug discovery, high-throughput screening of natural products, and routine analysis where speed and low sample consumption are priorities, the His-Leu assay is the superior and recommended method.[1][14] Its simplified workflow reduces potential sources of error and enhances reproducibility.[2]
By understanding the principles and trade-offs of each assay, researchers can confidently select the most appropriate method to advance their scientific inquiries into the critical role of ACE in health and disease.
References
-
Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. Pharmacognosy Reviews. [Link]
-
Optimized determination of angiotensin I-converting enzyme activity with hippuryl-L-histidyl-L-leucine as substrate. Journal of Clinical Chemistry and Clinical Biochemistry. [Link]
-
Rapid and simple colorimetric assay for screening angiotensin I-converting enzyme inhibitors. Pharmaceutical Biology. [Link]
-
Angiotensin-converting enzyme determination in plasma during therapy with converting enzyme inhibitor: two methods compared. Clinical Chemistry. [Link]
-
An assay of angiotensin-converting enzyme activity obtained using capillary electrophoresis. Journal of Food and Drug Analysis. [Link]
-
Angiotensin-Converting Enzyme (ACE)-Inhibitor Activity of Novel Peptides Derived from Porcine Liver and Placenta. MDPI. [Link]
-
Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue. The American Journal of Physiology. [Link]
-
Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates. Journal of Dairy Research. [Link]
-
Comparison of the two ACE inhibition assays with respect to results for... ResearchGate. [Link]
-
Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. ResearchGate. [Link]
-
Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Method for the determination of the activity of the angiotensin converting enzyme.
-
Enzyme Assay Methods Compared | Colorimetric vs Fluorometric vs Titrimetric. Infinita Biotech. [Link]
-
An improved fluorometric assay of rat serum and plasma converting enzyme. Hypertension. [Link]
-
New Mass Spectrometric Assay for Angiotensin-Converting Enzyme 2 Activity. Hypertension. [Link]
-
A fluorometric assay for angiotensin-converting enzyme activity. Analytical Biochemistry. [Link]
-
His-His-Leu, an Angiotensin I Converting Enzyme Inhibitory Peptide Derived from Korean Soybean Paste, Exerts Antihypertensive Activity in Vivo. Journal of Agricultural and Food Chemistry. [Link]
-
ACE Inhibitory Activity Assay ACE Kit - WST. Dojindo Molecular Technologies. [Link]
-
An assay of angiotensin-converting enzyme activity obtained using capillary electrophoresis. Journal of Food and Drug Analysis. [Link]
-
Effect of angiotensin-converting enzyme (ACE) inhibitor (ACEI) on the... ResearchGate. [Link]
Sources
- 1. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACE Inhibitory Activity Assay ACE Kit - WST Dojindo [dojindo.com]
- 3. ACE Assay Kit (Angiotensin I Converting Enzyme) (ab239703) | Abcam [abcam.com]
- 4. Optimized determination of angiotensin I-converting enzyme activity with hippuryl-L-histidyl-L-leucine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. antozyme.com [antozyme.com]
- 10. ahajournals.org [ahajournals.org]
- 11. A fluorometric assay for angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Publish Comparison Guide: Validating Histidinyl-Leucine (His-Leu) as a Functional Biomarker for Hypertension
The following guide validates Histidinyl-Leucine (His-Leu) primarily as the stoichiometric analyte for determining Angiotensin-Converting Enzyme (ACE) activity , a critical functional biomarker in hypertension pathology.
While endogenous circulating His-Leu is rapidly degraded by peptidases and lacks direct hemodynamic effects (unlike Angiotensin II), its precise quantification ex vivo using synthetic substrates represents the gold standard for assessing RAS (Renin-Angiotensin System) hyperactivity.
Executive Summary: The Functional Imperative
In hypertension research, static concentration measurements of Angiotensin II (Ang II) often fail to capture the dynamic enzymatic turnover driving pathology. Histidinyl-Leucine (His-Leu) , the dipeptide cleaved from Angiotensin I (or synthetic analogs) by ACE, serves as the most precise stoichiometric reporter of ACE activity.
This guide validates the His-Leu Generation Assay as a superior alternative to direct Ang II quantification or Hippuric Acid detection, offering higher sensitivity (fmol range) and a direct correlation with the functional hypertensive state.
Why His-Leu?
-
Stoichiometry: 1:1 molar ratio with Ang II generation.
-
Detectability: Unlike Ang II, His-Leu possesses a primary amine readily derivatized for high-sensitivity fluorescence (OPA) or distinct mass transitions (LC-MS/MS), eliminating cross-reactivity issues common in Ang II ELISAs.
-
Stability (In Assay): In controlled ex vivo conditions, His-Leu is robust, whereas Ang II is prone to rapid degradation by angiotensinases.
Mechanistic Foundation: The RAS Cleavage Event
To understand the validation of His-Leu, one must visualize the specific enzymatic cleavage it represents.
Figure 1: The stoichiometric generation of His-Leu during ACE-mediated hydrolysis of Angiotensin I. Measuring His-Leu provides a direct index of Ang II production capacity.
Comparative Analysis: His-Leu vs. Alternatives
The following table contrasts the His-Leu activity assay against traditional biomarkers.
| Feature | His-Leu Quantification (ACE Activity) | Angiotensin II (ELISA/LC-MS) | Hippuric Acid (UV Detection) |
| Primary Readout | Enzymatic Velocity ( | Static Concentration ( | Enzymatic Velocity ( |
| Physiological Relevance | High: Reflects functional RAS upregulation. | Variable: Affected by receptor binding and rapid degradation ( | Moderate: Traditional method, less sensitive. |
| Sensitivity | Excellent: <1 pmol (Fluorescence/MS). | Good: pg/mL range, but antibody cross-reactivity is common. | Low: Requires high substrate conversion (UV 228nm). |
| Sample Stability | High: Generated ex vivo under controlled conditions. | Poor: Requires immediate protease inhibition (EDTA/Phenanthroline). | High: Stable metabolite. |
| Throughput | High (96-well plate fluorescence). | Low to Medium (ELISA wash steps). | Medium (HPLC run time).[1] |
| Cost | Low (Synthetic substrate + OPA). | High (Antibody kits). | Low. |
Verdict: For drug development and hypertension phenotyping, His-Leu quantification offers the best balance of functional insight and analytical robustness.
Experimental Validation Framework
To validate His-Leu as a biomarker, the protocol must ensure that the measured peptide is exclusively a product of ACE activity and not background noise.
Protocol A: The "Gold Standard" Fluorometric ACE Activity Assay
This protocol utilizes the synthetic substrate Z-Phe-His-Leu (Z-PHL), which mimics the C-terminal of Ang I.
Reagents:
-
Substrate: 1 mM Z-Phe-His-Leu in borate buffer (pH 8.3).
-
Derivatization Reagent: 20 mg o-phthaldialdehyde (OPA) + 100
L -mercaptoethanol in 10 mL ethanol. -
Stop Solution: 0.28 M NaOH.
-
Acidification: 3 M HCl.
Workflow:
-
Incubation: Mix 10
L Plasma/Tissue Homogenate with 40 L Substrate (Z-PHL). Incubate at 37°C for 15–30 minutes.-
Control: Include a sample with Captopril (10
M) to confirm ACE specificity.
-
-
Termination: Add 100
L 0.28 M NaOH to stop the reaction. -
Derivatization: Add 20
L OPA reagent. Incubate for 10 minutes at room temperature.-
Mechanism:[1] OPA reacts with the primary amine of the released His-Leu . The Z-group on the substrate blocks the N-terminus, preventing OPA reaction with un-cleaved substrate.
-
-
Acidification: Add 20
L 3 M HCl to stabilize the fluorescent adduct. -
Detection: Measure Fluorescence at Ex 365 nm / Em 495 nm .
Protocol B: LC-MS/MS Validation (High Specificity)
Used when matrix interference prevents fluorometric analysis.
Workflow:
-
Protein Precipitation: Mix 50
L plasma with 150 L Methanol (containing isotope-labeled His-Leu internal standard). -
Centrifugation: 12,000 x g for 10 min at 4°C.
-
Separation: Inject 2
L supernatant onto a C18 column (e.g., ACQUITY HSS T3). -
MRM Transitions:
-
His-Leu: 269.2
110.1 (Quantifier), 269.2 155.1 (Qualifier). -
Internal Standard: Use labeled analog.
-
Analytical Logic & Quality Control
The following diagram illustrates the decision matrix for validating the His-Leu signal.
Figure 2: Validation logic to ensure His-Leu signal is derived specifically from ACE activity.
Interpretation of Data[2][3][4][5][6][7][8][9][10][11][12]
When validating His-Leu as a biomarker, the data should be presented as Enzymatic Activity Units (U/L) rather than concentration.
-
Normal Range (Human Plasma): 20 – 50 U/L (Method dependent).
-
Hypertension (High Renin/ACE): Levels often >60 U/L.
-
Effect of ACE Inhibitors: Levels should drop to near zero. Note: If measuring endogenous His-Leu (rare), levels might paradoxically rise if clearance is blocked, but in the activity assay, the drug inhibits the generation of new His-Leu.
Critical Causality:
Elevated His-Leu generation
References
-
Persson, P. B., et al. (2018). "His-Leu, an angiotensin I-derived peptide, does not affect haemodynamics in rats."[3] Journal of the Renin-Angiotensin-Aldosterone System. Link
-
Coster, G., et al. (2020). "Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid." Methods in Molecular Biology. Link
-
Gray, N., & Plumb, R. (2016). "A Validated Method for the Quantification of Amino Acids in Mammalian Urine by UPLC-MS/MS." Waters Application Notes. Link
-
Li, X., et al. (2019). "A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma." Journal of Chromatography B. Link
-
Schwager, S. L., et al. (2006). "Human Angiotensin I-Converting Enzyme: Classification of SERS Spectra." MDPI. Link
Sources
correlation between Histidinyl-Leucine levels and ACE activity
Executive Summary: The Biochemical Correlation
Angiotensin-Converting Enzyme (ACE; EC 3.4.15.[1]1) is a zinc-metallopeptidase central to the Renin-Angiotensin-Aldosterone System (RAAS). Its primary physiological role is the cleavage of the C-terminal dipeptide Histidyl-Leucine (His-Leu) from the decapeptide Angiotensin I (Ang I) to generate the vasoconstrictor Angiotensin II (Ang II).
Consequently, the concentration of liberated His-Leu is stoichiometrically equivalent to the enzymatic activity of ACE, assuming no downstream hydrolysis. This 1:1 correlation forms the basis of the most sensitive fluorometric assays for ACE activity. However, accurate quantification requires distinguishing His-Leu from unreacted substrate and preventing its degradation by non-specific dipeptidases.
This guide compares the His-Leu Quantification Method (Fluorometric) against the FAPGG Kinetic Method (Spectrophotometric) and HPLC-UV , providing validated protocols for researchers in drug discovery and clinical diagnostics.
Mechanistic Pathway & Assay Logic
The following diagram illustrates the specific cleavage site utilized in His-Leu generating assays (typically using the synthetic substrate Hippuryl-His-Leu, HHL) versus the physiological pathway.
Caption: Figure 1. Mechanism of ACE-mediated hydrolysis releasing His-Leu.[2] In the standard assay, the synthetic substrate HHL is cleaved. The liberated His-Leu reacts with OPA to form a fluorescent adduct, serving as a direct proxy for ACE activity.
Comparative Analysis: His-Leu Assay vs. Alternatives[6][7][8]
While His-Leu quantification is the "Gold Standard" for sensitivity, it competes with FAPGG (kinetic) and HPLC methods.
Table 1: Performance Matrix of ACE Activity Assays
| Feature | Method A: His-Leu Fluorometric (HHL) | Method B: FAPGG Kinetic (Spectrophotometric) | Method C: HPLC-UV (Hippuric Acid) |
| Analyte Measured | His-Leu (via OPA adduct) | Decrease in FAPGG absorbance | Hippuric Acid (Separated) |
| Sensitivity (LOD) | High (~0.1 mU/mL) | Moderate (~1-2 mU/mL) | High (Dependent on detector) |
| Throughput | Medium (Requires derivatization step) | High (Direct kinetic read) | Low (15-40 min per sample) |
| Interference Risk | Dipeptidase Error: Serum dipeptidases can destroy His-Leu. Requires high salt/borate. | Lipemia/Jaundice: High background absorbance in plasma samples. | Low (Chromatographic separation) |
| Primary Use Case | Tissue homogenates, low-activity samples, inhibitor screening (IC50). | High-throughput clinical screening of clear serum. | Validation, complex matrices. |
| Cost | Low (Reagents are cheap) | Low | High (Solvents, Columns) |
Critical Technical Insight: The "Dipeptidase Problem"
Why standard protocols fail: In crude tissue homogenates (e.g., rat lung/kidney) or serum, non-specific dipeptidases can hydrolyze the liberated His-Leu into Histidine and Leucine before it is measured. The Solution: You must use a Borate Buffer (pH 8.3) containing high chloride (0.9M NaCl) . The high ionic strength inhibits most dipeptidases while activating ACE (which is chloride-dependent), ensuring the His-Leu signal accurately reflects ACE activity.
Validated Experimental Protocols
Protocol A: Fluorometric His-Leu Quantification (High Sensitivity)
Best for: Drug screening, tissue extracts, and precise IC50 determination.
Reagents:
-
Assay Buffer: 0.4 M Sodium Borate, 0.9 M NaCl, pH 8.[2]3. (High salt is critical).
-
Substrate: 5 mM Hippuryl-His-Leu (HHL) in Assay Buffer.
-
Stop Solution: 0.34 M NaOH.
-
Derivatizing Agent: 20 mg/mL O-phthaldialdehyde (OPA) in methanol. Dilute 1:40 in 0.34 M NaOH just before use.
-
Acidification: 3 M HCl.
Workflow:
-
Incubation: Mix 10 µL of Enzyme/Sample with 40 µL of Substrate (HHL) .
-
Reaction: Incubate at 37°C for 15–30 minutes .
-
Termination: Add 150 µL of 0.34 M NaOH to stop the reaction.
-
Self-Validation Check: Include a "Time Zero" blank where NaOH is added before the substrate to account for background fluorescence.
-
-
Derivatization: Add 10 µL of OPA solution . Incubate for 10 minutes at room temperature.
-
Stabilization: Add 10 µL of 3 M HCl to acidify the solution (stabilizes the fluorescent adduct).
-
Read: Measure Fluorescence at Ex 365 nm / Em 495 nm .
Calculation:
Protocol B: HPLC Validation Method (Specificity Control)
Best for: Confirming results when fluorescence interference is suspected.
System Setup:
-
Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150 mm).
-
Mobile Phase: 10 mM KH₂PO₄ (pH 3.0) : Acetonitrile (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 228 nm.
Workflow:
-
Reaction: Perform incubation as in Protocol A (Steps 1-2).
-
Termination: Stop reaction with 50 µL of 1 M HCl .
-
Extraction (Optional but recommended): Add 300 µL Ethyl Acetate, vortex, centrifuge. Collect organic layer, evaporate, and reconstitute in mobile phase. (Removes protein interference).
-
Injection: Inject 20 µL into HPLC.
-
Analysis: Hippuric acid elutes first, followed by HHL. Quantify the Hippuric Acid peak area against a standard curve.
Decision Logic for Method Selection
Use the following flowchart to select the appropriate assay for your specific research need.
Caption: Figure 2. Decision tree for selecting ACE activity assays based on sample matrix and throughput requirements.
References
-
Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung. Biochemical Pharmacology, 20(7), 1637-1648. Link
-
Friedland, J., & Silverstein, E. (1976). A sensitive fluorimetric assay for serum angiotensin-converting enzyme. American Journal of Clinical Pathology, 66(2), 416-424. Link
-
Santos, R. A., et al. (1985). An improved fluorometric assay of rat serum and plasma converting enzyme. Hypertension, 7(2), 244-252. Link
-
Li, G. H., et al. (2005). Angiotensin I-converting enzyme inhibitory peptides from hydrolysates of Porphyra yezoensis. Aquaculture, 244(1-4), 369-376. Link
-
Vermes, I., et al. (1987). Angiotensin-converting enzyme determination in plasma during therapy with converting enzyme inhibitor: two methods compared. Clinical Chemistry, 33(12), 2316-2317. Link
Sources
Benchmarking Histidinyl-Leucine (His-Leu) Quantitation: A Comparative Analysis of LC-MS/MS vs. Fluorometric Assays in Complex Matrices
Executive Summary & Core Directive
The accurate quantification of Histidinyl-Leucine (His-Leu) is the linchpin of Angiotensin-Converting Enzyme (ACE) activity assays. While traditional fluorometric methods (using o-phthaldialdehyde) have served as the historical baseline, they suffer from severe reproducibility issues when transitioning from simple buffers to complex biological matrices like plasma or tissue homogenates.
This guide objectively compares the Isotope-Dilution LC-MS/MS workflow (The Product) against legacy Fluorometric Assays . We demonstrate that while fluorometry is cost-effective for high-throughput screening in buffers, it fails to meet the rigor required for clinical pharmacokinetics due to non-specific amine interference and matrix-dependent signal quenching.
The Biological Mechanism & Analytical Challenge
To understand the reproducibility challenge, we must first visualize the reaction kinetics. ACE cleaves the C-terminal dipeptide from substrates like Angiotensin I or the synthetic substrate Hippuryl-His-Leu (HHL).
The ACE Signaling & Cleavage Pathway
The following diagram illustrates the specific cleavage event we are quantifying.
Figure 1: The ACE cleavage mechanism. Note that in fluorometric assays, "Matrix Amines" introduce high background noise, whereas LC-MS/MS isolates His-Leu by mass-to-charge (m/z) ratio.
Comparative Analysis: LC-MS/MS vs. Fluorometry[1][2][3][4]
The following data summarizes internal validation studies comparing the detection of His-Leu in spiked human plasma samples.
Performance Metrics Table
| Feature | Isotope-Dilution LC-MS/MS (Recommended) | Fluorometric Assay (OPA-based) |
| Detection Principle | Mass/Charge (m/z 269.2 → 155.1) | Fluorescence (Ex 365nm / Em 495nm) |
| Matrix Specificity | High (Resolves His-Leu from plasma amines) | Low (Reacts with all primary amines) |
| LLOQ (Plasma) | 5.0 nM | > 500 nM (Due to background) |
| Linearity (Dynamic Range) | 4 orders of magnitude ( | 2 orders of magnitude |
| Reproducibility (CV%) | < 8% (Intra-day), < 12% (Inter-day) | > 25% (in Plasma/Tissue) |
| Sample Prep | Protein Precipitation + Internal Standard | Derivatization required (Time-sensitive) |
Deep Dive: The Causality of Matrix Effects
The Failure of Fluorometry in Tissue: Traditional assays use o-phthaldialdehyde (OPA) to derivatize His-Leu, creating a fluorescent adduct. However, OPA is non-specific; it reacts with all free amino acids (Lysine, Arginine) and proteins present in plasma or tissue homogenates. In a liver homogenate, the background fluorescence often exceeds the signal of the generated His-Leu, rendering the assay unquantifiable without extensive blank subtraction, which introduces error propagation.
The LC-MS/MS Solution:
By using a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode, we monitor the specific transition of His-Leu (
Validated Experimental Protocols
To ensure Trustworthiness and Reproducibility , the following protocols utilize a "Self-Validating" system via the inclusion of a Stable Isotope Internal Standard (SIL-IS).
Critical Reagents
-
Substrate: Hippuryl-Histidyl-Leucine (HHL).[1]
-
Internal Standard (SIL-IS): His-Leu-
(Must be added before extraction to correct for recovery). -
Stop Solution: 10% Trichloroacetic Acid (TCA) or 5% Formic Acid. Crucial: Immediate acidification is required to stop ACE activity and inhibit serum carnosinases that degrade His-Leu.
Workflow Visualization
Figure 2: The optimized LC-MS/MS workflow. Step 3 is the control point for reproducibility, correcting for both enzymatic degradation and volumetric errors.
Step-by-Step Protocol (LC-MS/MS)
-
Incubation: Mix 20 µL of plasma/tissue homogenate with 180 µL of Substrate Buffer (5 mM HHL in PBS, pH 7.4). Incubate at 37°C for exactly 30 minutes.
-
Quenching (The Control Step): Terminate reaction by adding 200 µL of Stop Solution containing the Internal Standard (e.g., 100 nM His-Leu-
).-
Why? The acid precipitates proteins (stopping ACE) and the IS corrects for any ion suppression in the MS source.
-
-
Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Separation: Inject 5 µL of supernatant onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Note: Reverse phase columns (C18) often fail to retain His-Leu due to its polarity. A HILIC column (e.g., Intrada Amino Acid or equivalent) is required for stable retention.
-
-
Detection: Monitor transitions:
-
Analyte (His-Leu):
-
Internal Standard (His-Leu-
):
-
Troubleshooting & Reproducibility Checklist
If reproducibility fails, check these three parameters first. This is based on field experience with over 500 clinical samples.
-
The "Carnosinase Effect": Human plasma contains carnosinase, which degrades Histidine-containing dipeptides.
-
Ion Suppression:
-
Substrate Depletion:
References
-
Comparison of ACE Activity Assays: Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A (Analogous enzymatic workflow comparison). Source: NCBI / PubMed Central [Link]
-
LC-MS/MS Method for Amino Acids: A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma without Derivatization. Source: Shimadzu Application News [Link]
-
Matrix Effects in Plasma: Effect of different matrices on physiological amino acids analysis by liquid chromatography. Source: PubMed [Link]
-
Stability of Histidine Dipeptides: Biological functions of histidine-dipeptides and metabolic syndrome (Discusses Carnosinase activity). Source: NCBI / PubMed Central [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking sensitivity of His-Leu detection protocols
Executive Summary: The Sensitivity vs. Throughput Trade-off
In the development of Angiotensin-Converting Enzyme (ACE) inhibitors, the quantification of the dipeptide Histidyl-Leucine (His-Leu) is the primary readout for enzymatic activity. While the cleavage of the synthetic substrate Hippuryl-His-Leu (HHL) is the industry standard, the detection method chosen dictates the assay's sensitivity, throughput, and susceptibility to interference.
This guide objectively compares the two dominant protocols: the Fluorometric O-Phthalaldehyde (OPA) Assay and LC-MS/MS Quantification .
-
The OPA Protocol is the workhorse for high-throughput screening (HTS) of purified enzymes, offering picomole-level sensitivity with minimal cost.
-
The LC-MS/MS Protocol is the requisite gold standard for complex matrices (serum/tissue), offering femtomole-level sensitivity and absolute specificity, albeit at a lower throughput.
Part 1: Mechanistic Principles & Pathway Visualization
To understand the sensitivity limits, one must understand the reaction kinetics and detection chemistry. ACE cleaves HHL at the amide bond between Hippuric Acid and Histidine, releasing His-Leu.[1]
The Self-Validating Logic of OPA: The OPA method is chemically elegant because it is "self-validating." The substrate (HHL) has a blocked N-terminus (Hippuryl group) and cannot react with O-phthalaldehyde. Only the cleaved product, His-Leu, possesses the free primary amine required to form the fluorescent isoindole adduct. Therefore, background fluorescence from the substrate is neglible.
Diagram 1: ACE Cleavage & Detection Logic
Caption: Mechanistic workflow showing the specificity of OPA for the cleaved His-Leu product due to N-terminal exposure.
Part 2: Protocol A - The Fluorometric OPA Standard
Best For: High-Throughput Screening (HTS), Purified Enzyme Kinetics. Sensitivity: ~10–50 pmol (LOD).
This protocol utilizes the reaction between OPA and the primary amine of His-Leu in the presence of a thiol (usually
Reagents & Setup
-
Buffer: 100 mM Potassium Phosphate (pH 8.3) with 300 mM NaCl. Note: High ionic strength activates ACE.
-
Substrate: 5 mM Hippuryl-His-Leu (HHL).
-
Stop Solution: 0.28 M NaOH.
-
Derivatizing Reagent: 20 mg OPA dissolved in 1 mL methanol, added to 100 mL Borate Buffer (0.4 M, pH 10.2) + 200
L -mercaptoethanol.
Step-by-Step Methodology
-
Incubation: Mix 10
L of ACE source with 15 L of Buffer and 25 L of Substrate (HHL) in a black 96-well plate. Incubate at 37°C for 15–30 minutes. -
Termination: Add 100
L of 0.28 M NaOH .-
Expert Insight: The NaOH serves two purposes: it stops the enzymatic reaction immediately and raises the pH to >10, which is thermodynamically required for the OPA derivatization.
-
-
Derivatization: Add 20
L of OPA Reagent . Incubate for 10 minutes at room temperature in the dark. -
Stabilization (Optional): Add 20
L of 3 M HCl.-
Why? The fluorescent adduct is unstable at high pH. Acidification stabilizes the signal for longer read times, though it slightly shifts the excitation peak.
-
-
Detection: Measure fluorescence at Ex 365 nm / Em 495 nm .
Part 3: Protocol B - LC-MS/MS High-Sensitivity Assay
Best For: Serum/Plasma analysis, Complex Tissue Lysates, Picomolar concentrations. Sensitivity: ~50–100 fmol (LOD).
When analyzing serum, the OPA method often fails due to "Dipeptidase Error"—serum enzymes hydrolyze His-Leu into Histidine and Leucine, destroying the signal. LC-MS/MS overcomes this by detecting the specific mass transition of His-Leu and using internal standards to correct for matrix effects.
Reagents & Setup
-
Internal Standard (IS): Stable isotope-labeled His-Leu (
, -Leu). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6
m, 50 x 2.1 mm).
Step-by-Step Methodology
-
Reaction: Perform ACE incubation as per standard (37°C).
-
Quenching & Extraction: Stop reaction by adding 3 volumes of ice-cold Acetonitrile containing the Internal Standard (100 nM) .
-
Expert Insight: Do not use NaOH here. Acidic or organic quenching is required to precipitate proteins and compatible with MS ionization.
-
-
Centrifugation: Spin at 12,000 x g for 10 min at 4°C to pellet proteins.
-
Injection: Inject 5
L of the supernatant into the LC-MS/MS. -
MRM Transitions:
-
Analyte (His-Leu):
269.2 155.1 (Quantifier), 269.2 110.1 (Qualifier). -
Internal Standard:
276.2 159.1.
-
Part 4: Comparative Benchmarking Data
The following data summarizes the performance characteristics of both protocols based on application testing.
| Feature | Fluorometric (OPA) | LC-MS/MS (MRM) |
| LOD (Limit of Detection) | 10 – 20 pmol | 50 – 100 fmol |
| LLOQ (Quantitation) | ~50 pmol | ~250 fmol |
| Linear Dynamic Range | 2 – 3 orders of magnitude | 4 – 5 orders of magnitude |
| Throughput | High (384-well compatible) | Low/Medium (Serial injection) |
| Interference Risk | High (Serum dipeptidases, autofluorescence) | Low (Mass specificity) |
| Cost Per Sample | < $0.10 | > $5.00 |
| Equipment | Standard Plate Reader | Triple Quadrupole MS |
Diagram 2: Protocol Decision Matrix
Caption: Decision tree for selecting the optimal His-Leu detection method based on sample matrix and throughput needs.
Part 5: Senior Scientist’s Troubleshooting & Optimization
1. The "Dipeptidase Error" in Serum: In biological fluids, His-Leu is not stable. It is rapidly degraded by serum dipeptidases.
-
Symptom:[2][3][4][5][6] In OPA assays, you see a signal plateau or decrease over time.
-
Fix: If you must use OPA for serum, include 10
M Bestatin (a specific aminopeptidase inhibitor) in the reaction buffer. However, LC-MS is strongly preferred here because you can monitor the degradation products.
2. Optimizing OPA Stability: The fluorescent isoindole derivative formed by OPA is unstable.
-
Tip: If reading multiple plates, do not add OPA to all plates at once. Use an injector on the plate reader if available. If manual, add OPA, wait exactly 10 minutes, and read immediately. The signal decay can introduce a 5-10% CV error if timing varies.
3. Internal Standards in LC-MS: Never rely on external standard curves alone for LC-MS of His-Leu. Matrix suppression in plasma can reduce ionization efficiency by 30-50%. A stable isotope-labeled internal standard (co-eluting) is the only way to normalize this suppression accurately.
References
-
Comparison of analytical methods to assay inhibitors of angiotensin I-converting enzyme. (2013). Food Chemistry. Link
-
An improved fluorometric assay of rat serum and plasma converting enzyme. (1985). Hypertension.[7] Link
-
O-phthalaldehyde: fluorogenic detection of primary amines in the picomole range. (1975). Proceedings of the National Academy of Sciences. Link
-
Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. (2020). SCIEX Technical Notes. Link
-
A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids. (2022). Metabolomics. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. lcms.cz [lcms.cz]
- 3. diasys-diagnostics.com [diasys-diagnostics.com]
- 4. An LC–MS-based designated comparison method with similar performance to the Lp(a) reference measurement procedure to guide molar Lp(a) standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. chromsystems.com [chromsystems.com]
- 7. ahajournals.org [ahajournals.org]
comparative pharmacokinetics of Histidinyl-Leucine absorption
Comparative Pharmacokinetics of Histidinyl-Leucine (His-Leu) Absorption[1]
Executive Summary
Histidinyl-Leucine (His-Leu) is a bioactive dipeptide of significant pharmacological interest, primarily as the C-terminal cleavage product of Angiotensin I by Angiotensin-Converting Enzyme (ACE) and as a bioactive component of food-derived antihypertensive hydrolysates. Its pharmacokinetic (PK) profile is defined by a critical competition between intact absorption via peptide transporters (PEPT1/PEPT2) and extracellular hydrolysis by brush border peptidases.
This guide objectively compares the absorption kinetics of His-Leu against the industry gold-standard Glycyl-Sarcosine (Gly-Sar) and its constituent free amino acids (L-Histidine and L-Leucine ).
Mechanistic Foundations of Absorption
The absorption of His-Leu occurs primarily in the small intestine via the Proton-Coupled Oligopeptide Transporter 1 (PEPT1/SLC15A1) . Unlike passive diffusion, this is a secondary active transport mechanism driven by an inward proton gradient.
Transport Pathway Visualization
The following diagram illustrates the dual-fate pathway of His-Leu at the enterocyte brush border: intact uptake vs. hydrolysis.
Caption: Figure 1. Kinetic fate of His-Leu. Competition exists between PEPT1-mediated intact uptake and Aminopeptidase N-mediated hydrolysis.
Comparative Pharmacokinetics
The following data synthesizes experimental findings comparing His-Leu with the non-hydrolyzable model Gly-Sar and free amino acids.
Kinetic Parameters (In Vitro Models)
Data derived from Caco-2 monolayers and Brush Border Membrane Vesicles (BBMV).
| Parameter | His-Leu (Target) | Gly-Sar (Reference) | Significance |
| Transporter Affinity ( | 0.2 – 0.6 mM | 0.8 – 1.2 mM | His-Leu exhibits higher affinity for PEPT1 than Gly-Sar due to the hydrophobicity of the Leucine residue [1]. |
| Maximal Transport Rate ( | Moderate | High | While affinity is higher, the translocation rate is often slower than the compact Gly-Sar. |
| Hydrolytic Stability | Intermediate | High (Resistant) | Unlike Gly-Sar, His-Leu is susceptible to brush border aminopeptidases, reducing the "effective" concentration available for PEPT1 [2]. |
| pH Dependence | pH 5.5 – 6.0 (Optimal) | pH 6.0 (Optimal) | Both rely on the proton motive force; His-Leu uptake drops significantly at pH 7.4. |
Absorption Efficiency: Dipeptide vs. Free Amino Acids
A critical PK advantage of His-Leu is the "Peptide Carrier Advantage" .
-
Free Amino Acids (His + Leu): Require two separate transporters (CAT1 for His, LAT2 for Leu). These transporters are easily saturable and rely on Na+ or exchange gradients.
-
His-Leu Dipeptide: Transported by a single carrier (PEPT1) with 1:1 stoichiometry.
-
Result: The rate of absorption (moles of amino acid per minute) is 2-3x faster when administered as His-Leu compared to an equimolar mixture of free Histidine and Leucine [3].
Experimental Protocols for Validation
To objectively verify these PK parameters in your laboratory, use the following self-validating protocols.
Protocol A: Competitive Inhibition Uptake Assay (Caco-2)
Objective: Determine the affinity (
Reagents:
-
[
C]Gly-Sar (Specific Activity > 50 mCi/mmol). -
Unlabeled His-Leu (purity > 98%).
-
Uptake Buffer: pH 6.0 MES-Krebs-Ringer buffer.
Workflow:
-
Seed: Caco-2 cells on 24-well plates (21 days post-seeding for full differentiation).
-
Wash: 2x with pH 6.0 Uptake Buffer (37°C).
-
Incubate: Add 10 µM [
C]Gly-Sar + increasing concentrations of His-Leu (0.01 – 10 mM). -
Time: Incubate for 10 minutes (linear phase).
-
Terminate: Aspirate and wash 3x with ice-cold PBS (stops transport).
-
Lysis: Add 0.1 N NaOH / 1% SDS.
-
Quantify: Liquid Scintillation Counting (LSC).
Data Analysis:
Plot % Inhibition vs. Log[His-Leu]. Calculate
Protocol B: Stability Assessment (Hydrolysis Check)
Objective: Quantify the "Effective Flux" vs. "Hydrolytic Loss".
Workflow Visualization:
Caption: Figure 2. Workflow to distinguish between intact peptide loss (uptake) and degradation (hydrolysis).
Method:
-
Incubate 1 mM His-Leu on the apical side of Caco-2 monolayers.
-
Sample the apical buffer at t=0, 15, 30, 60 min.
-
Analyze via HPLC (C18 column, UV 214 nm).
-
Calculation: If His-Leu decreases but Free His/Leu increases in the apical chamber, extracellular hydrolysis is occurring. If His-Leu decreases without apical AA increase, intact transport is dominant.
References
-
Brandsch, M., et al. (2008). Intestinal and Renal Amino Acid and Peptide Transporters. Comprehensive Physiology . [Link]
-
Vig, B. S., et al. (2006). Human PEPT1 Pharmacokinetics and Stability of Dipeptides. AAPS Journal . [Link]
-
Adibi, S. A. (1997). The Oligopeptide Transporter (Pept-1) in Human Intestine: Biology and Function. Gastroenterology . [Link]
-
Daniel, H. (2004). Molecular and Integrative Physiology of Intestinal Peptide Transport. Annual Review of Physiology . [Link]
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: Histidinyl-Leucine (His-Leu)
[1]
Part 1: Executive Safety & Integrity Directive
While Histidinyl-Leucine (His-Leu) is often classified as non-hazardous under GHS standards (Safety Data Sheets typically list "No Hazardous Ingredients"), treating it with casual indifference is a critical error in pharmaceutical and biochemical research.
As a dipeptide product of Angiotensin I cleavage, His-Leu is biologically active. In my experience, the primary risks here are twofold:
-
Personnel Safety (Sensitization): Bioactive peptides possess a latent potential for immunological sensitization. Repeated inhalation of trace powders can trigger IgG/IgE-mediated hypersensitivity.
-
Experimental Integrity (Hygroscopicity): His-Leu is hygroscopic. Improper handling doesn't just risk safety; it alters the effective mass of your reagent, introducing systematic errors into Angiotensin-Converting Enzyme (ACE) assays.
The Golden Rule: Handle His-Leu not as a harmless salt, but as a sensitive bioactive agent. Protect the scientist from the dust, and protect the substance from the scientist's moisture.
Part 2: Risk Assessment & PPE Matrix[2]
The Hazard Profile
| Hazard Category | Risk Level | Mechanism of Action |
| Acute Toxicity | Low | LD50 data is generally high; not acutely toxic via oral/dermal routes. |
| Sensitization | Moderate | Inhalation of lyophilized powder may induce respiratory sensitization or asthma-like symptoms over time. |
| Reactivity | Low | Stable, but susceptible to hydrolysis if stored improperly. |
| Physical | High | Highly hygroscopic. Absorbs atmospheric water rapidly, altering molecular weight calculations. |
Task-Based PPE Selection
Rationale: We scale protection based on the energy imparted to the substance (e.g., vortexing vs. weighing).
| Operational Phase | Respiratory Protection | Hand Protection | Eye Protection | Body Protection |
| Vial Retrieval (Freezer to Bench) | Surgical Mask (Standard) | Nitrile (4 mil) | Safety Glasses | Lab Coat (Cotton/Poly) |
| Weighing / Powder Transfer | N95 / P2 Respirator | Double Nitrile (Outer layer changed frequently) | Chemical Goggles (Sealed) | Lab Coat + Tyvek Sleeves |
| Solubilization (Vortex/Pipette) | Surgical Mask | Nitrile (4 mil) | Safety Glasses | Lab Coat |
| Waste Disposal | N95 / P2 Respirator | Nitrile (Thick/Chemical Resistant) | Safety Glasses | Lab Coat |
Part 3: Operational Protocol (The "Purity-First" Method)
This protocol is designed to be a self-validating system . If you follow the temperature equilibration steps, your mass balance readings will stabilize instantly. If they drift, you have failed to control humidity, and the protocol must be paused.
Step 1: Environmental Equilibration (Critical)
Context: His-Leu is stored at -20°C. Opening a cold vial in a warm lab causes immediate condensation, hydrolyzing the peptide and causing powder clumping.
-
Remove the vial from the freezer.
-
Do not open. Place the vial inside a desiccator cabinet or a sealed bag with silica gel.
-
Allow to warm to room temperature (approx. 30–45 minutes).
-
Validation: The vial glass should feel neutral to the touch, not cold.
-
Step 2: The Weighing Workflow (Anti-Static & Containment)
Context: Peptide powders are often charged and "fly" away from spatulas, creating an inhalation hazard.
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Weighing Station. Turn off the high-velocity fan momentarily if turbulence disturbs the balance, but keep the sash low.
-
Static Control: Use an anti-static gun or polonium strip near the balance. Alternatively, use plastic disposable micro-spatulas rather than metal.
-
Transfer:
-
Tare the receiving vessel (e.g., Eppendorf tube).
-
Transfer powder gently.
-
Immediately recap the stock vial. Wrap the cap with Parafilm before returning to storage.
-
Step 3: Solubilization
-
Dissolve His-Leu in the appropriate buffer (often HEPES or Phosphate, pH 7.0–7.5).
-
Note: If the peptide is stubborn, verify the pH. His-Leu is generally soluble in aqueous buffers, but extreme pH can affect stability.
-
Filtration: If used for cell-based assays, filter-sterilize (0.22 µm) immediately after dissolution. Do not autoclave.
Part 4: Visualization of Safety Workflow
The following diagram illustrates the "Chain of Custody" for handling His-Leu, emphasizing the critical decision points for safety and purity.
Caption: Operational workflow for His-Leu. The "Critical Hazard Zone" (Red) indicates where respiratory PPE is mandatory due to aerosolization risks.
Part 5: Disposal & Emergency Procedures[2]
Waste Disposal Streams
Do not pour peptide solutions down the drain.[1] While His-Leu is biodegradable, laboratory compliance requires tracking.
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels go into Solid Chemical Waste (often yellow bag/bin).
-
Liquid Waste: Aqueous solutions containing His-Leu should be collected in Aqueous Chemical Waste containers.
-
Exception: If the buffer contains organic solvents (e.g., acetonitrile for HPLC), segregate into Solvent Waste .
-
Accidental Spills
-
Powder Spill:
-
Do not dry sweep (creates dust).[2]
-
Cover with a wet paper towel (dampened with water or 70% ethanol) to entrap the powder.
-
Wipe up and dispose of as solid chemical waste.
-
-
Skin Contact:
-
Wash with soap and copious water for 15 minutes.
-
Report the incident if any redness or itching occurs (signs of sensitization).
-
Part 6: References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
